Product packaging for cis-5-Methyloxolane-2-carboxylic acid(Cat. No.:CAS No. 1807937-55-8)

cis-5-Methyloxolane-2-carboxylic acid

Numéro de catalogue: B1381364
Numéro CAS: 1807937-55-8
Poids moléculaire: 130.14 g/mol
Clé InChI: NWEBMMMSMHXMLR-RFZPGFLSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-5-Methyloxolane-2-carboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O3 B1381364 cis-5-Methyloxolane-2-carboxylic acid CAS No. 1807937-55-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R,5R)-5-methyloxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-4-2-3-5(9-4)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEBMMMSMHXMLR-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Elucidation of cis-5-Methyloxolane-2-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural analysis of cis-5-methyloxolane-2-carboxylic acid, a substituted tetrahydrofuran derivative of interest in medicinal chemistry and organic synthesis, relies on a combination of spectroscopic techniques and synthetic methodology. This technical guide provides an overview of the key experimental approaches and data interpretation required for the unambiguous determination of its molecular structure and stereochemistry. While a dedicated, publicly available comprehensive study on this specific molecule is not readily accessible, this guide synthesizes the established principles and expected data based on the analysis of analogous structures and foundational spectroscopic theory.

I. Synthetic Approach and Stereochemical Control

The synthesis of this compound necessitates a stereoselective approach to control the relative configuration of the methyl and carboxylic acid groups at positions 5 and 2 of the oxolane ring, respectively. A common strategy for achieving this cis-configuration involves the catalytic hydrogenation of a suitable precursor, such as 5-methylfuran-2-carboxylic acid.

Experimental Protocol: Catalytic Hydrogenation
  • Precursor Preparation: 5-methylfuran-2-carboxylic acid is dissolved in a suitable solvent, typically ethanol or methanol.

  • Catalyst Addition: A heterogeneous catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃), is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy until the furan ring is fully saturated.

  • Workup and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound.

The stereoselectivity of this reaction is governed by the delivery of hydrogen from the less hindered face of the furan ring adsorbed onto the catalyst surface, generally favoring the formation of the cis isomer.

II. Spectroscopic Characterization

The elucidation of the structure of this compound is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The key to confirming the cis stereochemistry lies in the analysis of the coupling constants (J-values) between the protons at C2 and C5.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected NMR Data Summary

Assignment¹H Chemical Shift (ppm, expected)¹³C Chemical Shift (ppm, expected)Key ¹H NMR Splitting Patterns
-COOH10.0 - 13.0 (broad singlet)170 - 185N/A
H-24.2 - 4.575 - 85Doublet of doublets (dd)
H-3, H-41.8 - 2.2 (multiplets)25 - 35Complex multiplets
H-54.0 - 4.370 - 80Multiplet
-CH₃1.2 - 1.420 - 25Doublet (d)

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum of the synthesized compound.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
2500-3300O-H of Carboxylic AcidBroad, characteristic stretching
1700-1725C=O of Carboxylic AcidStrong, sharp stretching
1050-1150C-O of EtherStretching
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data

TechniqueExpected Observation
High-Resolution MS (HRMS)The exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular formula C₆H₁₀O₃.
Electron Impact (EI) MSA molecular ion peak and characteristic fragment ions corresponding to the loss of COOH, CH₃, and other fragments of the oxolane ring.

III. Visualization of the Elucidation Process

The logical workflow for the structure elucidation can be visualized as follows:

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Confirmation start 5-Methylfuran-2-carboxylic Acid synthesis Catalytic Hydrogenation (e.g., H₂, Pd/C) start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (HRMS, EI-MS) product->ms nmr_data Chemical Shifts, Coupling Constants => Connectivity & Stereochemistry (cis) nmr->nmr_data ir_data Characteristic Absorptions => Functional Groups (-COOH, C-O-C) ir->ir_data ms_data Molecular Ion & Fragmentation => Molecular Formula & Substructures ms->ms_data final_structure Confirmed Structure of This compound nmr_data->final_structure ir_data->final_structure ms_data->final_structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

This comprehensive approach, combining stereoselective synthesis with detailed spectroscopic analysis, is essential for the unambiguous structural determination of this compound. The data and protocols outlined provide a foundational guide for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds.

Physical and chemical properties of substituted oxolanes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Oxolanes

Executive Summary: The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry and materials science. Its unique combination of polarity, metabolic stability, and three-dimensional structure makes it an attractive component for modulating the properties of small molecules. This guide provides a comprehensive overview of the physical and chemical properties of substituted oxolanes, intended for researchers, scientists, and drug development professionals. It details key quantitative data, experimental protocols for synthesis and characterization, and the underlying principles of how substitution patterns influence molecular behavior.

Introduction to Substituted Oxolanes

Oxolane, systematically named oxacyclopentane and commonly known as tetrahydrofuran (THF), is a five-membered heterocyclic ether.[1] The substituted tetrahydrofuran motif is a recurring substructure in a vast array of bioactive natural products, including lignans and polyketides.[2] In drug discovery, the oxolane ring is increasingly utilized to fine-tune the physicochemical properties of drug candidates. Its incorporation can improve aqueous solubility, modify lipophilicity (LogP), and enhance metabolic stability, making it a valuable tool for lead optimization.[3] Understanding the fundamental properties of this scaffold is therefore critical for its effective application.

Physical Properties

The physical properties of oxolanes are dictated by the nature and position of their substituents. The parent compound, THF, serves as a useful baseline for comparison. It is a polar aprotic solvent, fully miscible with water.[4] Substitution dramatically alters these properties; for instance, alkyl substitution reduces water solubility and increases the octanol-water partition coefficient (LogP), reflecting increased lipophilicity.

Properties of Unsubstituted Oxolane (THF)
PropertyValueSource(s)
Molecular FormulaC₄H₈O[5]
Molecular Weight72.11 g/mol [1][5]
Boiling Point66 °C[6]
Melting Point-108.4 °C[1]
Density0.886 g/cm³ (at 20 °C)[6]
Water SolubilityMiscible[4]
logP0.46[1]
Properties of Representative Substituted Oxolanes

Quantitative data for a wide range of substituted oxolanes is dispersed throughout the literature. The following table summarizes key properties for common, well-characterized examples. As a general trend, increasing alkyl substitution increases the boiling point and lipophilicity while decreasing water solubility.

CompoundStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)Water SolubilitylogP
2-MethyloxolaneCH₃-C₄H₇O78-80-137~0.86 (at 25 °C)140 g/L1.85[7][8]
trans-2,5-DimethyloxolaneCH₃-C₄H₆(CH₃)O~90 (est.)N/AN/AN/A1.2 (calc.)[9]
cis-2,5-DimethyloxolaneCH₃-C₄H₆(CH₃)O~92 (est.)N/AN/AN/A1.2 (calc.)[10]
2,5-Diethyl-2,5-dimethyloxolane(C₂H₅)₂(CH₃)₂-C₄H₄ON/AN/AN/AN/A2.9 (calc.)[11]

Chemical Properties

Reactivity and Stability

The saturated oxolane ring is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under harsh acidic conditions. The primary chemical reactivity is dictated by the substituents on the ring. Functional groups attached to the oxolane core undergo reactions typical for those groups, allowing for a wide range of chemical transformations.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR is a primary tool for characterizing substituted oxolanes. The chemical shifts of the ring protons are highly dependent on their position relative to the oxygen atom and other substituents.

  • Protons alpha to oxygen (C2, C5): These are the most deshielded protons on the unsubstituted ring, typically appearing in the range of δ 3.6-4.0 ppm.[12][13]

  • Protons beta to oxygen (C3, C4): These protons are more shielded and appear further upfield, typically in the range of δ 1.8-2.0 ppm.[12][13]

  • Substituent Effects: Electron-withdrawing groups will shift adjacent protons downfield, while electron-donating groups will cause an upfield shift. The exact chemical shifts for a substituted oxolane can be complex, but assignments can often be confirmed with 2D NMR experiments like HSQC and HMBC.[12]

Mass Spectrometry (MS): Under electron ionization (EI), the fragmentation of oxolanes is characteristic. The molecular ion peak may be observed, but it is often weak. The dominant fragmentation pathway is α-cleavage, where the bond between a substituted carbon (alpha to the oxygen) and the substituent is broken. This results in the loss of the substituent as a radical and the formation of a stable, resonance-stabilized oxonium ion.[14][15] For example, 2-alkyloxolanes commonly show a prominent fragment ion corresponding to the loss of the alkyl group.

Experimental Protocols

Synthesis of a 2,2,5-Trisubstituted Oxolane via Dehydrative Diol Cyclization

This protocol describes a ferrocenium-catalyzed synthesis of a trisubstituted tetrahydrofuran from a substituted 1,4-butanediol.[16]

Methodology:

  • Precursor Synthesis: Synthesize the required 1,4-diol by treating a suitable γ-lactone (e.g., γ-phenyl-γ-butyrolactone) with 2-3 equivalents of an organolithium reagent (e.g., MeLi, PhLi) in an appropriate solvent like diethyl ether. Quench the reaction with water and extract the diol product.[16]

  • Dehydrative Cyclization: In a sealed vial, combine the purified diol (1.0 mmol) and ferrocenium tetrafluoroborate [FeCp₂]BF₄ (0.1 mmol, 10 mol%).[16]

  • Reaction: Heat the reaction mixture at 45–70 °C in a solvent such as CH₂Cl₂ for 48–72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[16]

  • Workup and Purification: Upon completion, cool the reaction mixture and filter it through a short plug of aluminum oxide to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude product.[16]

  • Final Purification: Purify the crude product using flash column chromatography on silica gel to obtain the pure substituted oxolane.[16]

Synthesis_Workflow Diagram 1: Synthesis of a Substituted Oxolane start γ-Lactone + Organolithium Reagent diol Substituted 1,4-Diol (Precursor) start->diol 1. Precursor Synthesis reaction Dehydrative Cyclization (48-72h) diol->reaction 2. Combine catalyst [FeCp₂]BF₄ (10 mol%) CH₂Cl₂, 45-70 °C catalyst->reaction filtration Filtration through Aluminum Oxide reaction->filtration 3. Catalyst Removal purification Flash Column Chromatography filtration->purification 4. Purification product Pure Substituted Oxolane purification->product 5. Isolate

Diagram 1: Synthesis of a Substituted Oxolane
Characterization by NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified oxolane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[12]

  • Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[12]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling patterns to elucidate the structure.[17]

Characterization by Mass Spectrometry

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

  • Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI). This process creates a molecular ion (M⁺•) and various fragment ions.[18]

  • Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak (if present) to confirm the molecular weight. Analyze the major fragment peaks to confirm the structure. Look for characteristic losses, such as the loss of an alkyl group from the C2 or C5 position.[18]

Characterization_Workflow Diagram 2: Standard Characterization Workflow sample Purified Oxolane Sample nmr_prep Sample Prep for NMR (Dissolve in CDCl₃) sample->nmr_prep ms_prep Sample Prep for GC-MS (Dilute in DCM) sample->ms_prep nmr_acq ¹H and ¹³C NMR Acquisition nmr_prep->nmr_acq ms_acq EI-MS Acquisition via GC ms_prep->ms_acq nmr_analysis Analyze Chemical Shifts, Couplings, Integrals nmr_acq->nmr_analysis ms_analysis Analyze Molecular Ion & Fragmentation Pattern ms_acq->ms_analysis confirmation Structure Confirmation nmr_analysis->confirmation ms_analysis->confirmation

Diagram 2: Standard Characterization Workflow

Application in Drug Development: Modulating Physicochemical Properties

The strategic placement of substituents on an oxolane ring is a powerful tactic in medicinal chemistry to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The oxolane core itself is more polar than a corresponding carbocycle (cyclopentane) and can act as a hydrogen bond acceptor.

  • Solubility: Introducing polar functional groups (e.g., -OH, -NH₂) onto the oxolane scaffold can significantly increase aqueous solubility.

  • Lipophilicity (LogP): Conversely, adding nonpolar alkyl or aryl substituents will increase the compound's lipophilicity, which can enhance membrane permeability. The relationship between substitution and LogP is a key factor in Quantitative Structure-Activity Relationship (QSAR) studies.[3]

  • Metabolic Stability: The oxolane ring is generally more resistant to metabolic oxidation compared to more electron-rich aromatic or heteroaromatic systems. Replacing a metabolically labile group with a substituted oxolane can block common metabolic pathways, thereby increasing the drug's half-life.

Property_Modulation Diagram 3: Structure-Property Relationships scaffold Oxolane Scaffold sub_polar Add Polar Group (e.g., -OH, -NH₂) scaffold->sub_polar sub_nonpolar Add Nonpolar Group (e.g., -CH₃, -Ph) scaffold->sub_nonpolar sub_block Replace Labile Group with Oxolane scaffold->sub_block prop_sol ↑ Aqueous Solubility ↓ LogP sub_polar->prop_sol influences prop_lip ↓ Aqueous Solubility ↑ LogP ↑ Membrane Permeability sub_nonpolar->prop_lip influences prop_met ↑ Metabolic Stability ↑ Half-life (t½) sub_block->prop_met influences

Diagram 3: Structure-Property Relationships

Conclusion

Substituted oxolanes are a versatile and increasingly important class of heterocyclic compounds. Their physical and chemical properties can be systematically tailored through synthetic modification, allowing for precise control over molecular characteristics such as solubility, lipophilicity, and metabolic stability. A thorough understanding of their synthesis, characterization, and structure-property relationships is essential for leveraging this scaffold to its full potential in the development of new therapeutics and advanced materials. The experimental and analytical frameworks provided in this guide offer a robust starting point for researchers engaged in this dynamic field.

References

Spectroscopic Data for cis-5-Methyloxolane-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for empirical spectroscopic data (NMR, IR, MS) for cis-5-Methyloxolane-2-carboxylic acid did not yield specific experimental datasets in publicly available resources. The following guide is therefore based on predicted spectroscopic features and data from closely related analogs. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics of the target molecule.

Predicted Spectroscopic Data

The expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are summarized below. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
COOH10.0 - 13.0singlet (broad)-
H24.2 - 4.4doublet of doubletsJ ≈ 7, 5
H54.0 - 4.2multiplet-
CH₃1.2 - 1.4doubletJ ≈ 6
H3, H4 (CH₂)1.8 - 2.2multiplet-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C=O175 - 180
C275 - 80
C570 - 75
C3, C425 - 35
CH₃15 - 20

Table 3: Predicted IR Spectroscopy Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1700 - 1725Strong
C-O (Ether)1050 - 1150Strong
C-H (sp³)2850 - 3000Medium-Strong

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zNotes
[M]+130.0579Molecular Ion
[M-CH₃]+115.0341Loss of methyl group
[M-COOH]+85.0653Loss of carboxylic acid group

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above. These protocols would be applicable to the analysis of this compound.

NMR Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

  • Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

  • Sample Preparation :

    • Thin Film (for liquids/oils) : Place a drop of the neat sample between two NaCl or KBr plates.

    • KBr Pellet (for solids) : Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

  • Sample Preparation : Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation : Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Acquisition :

    • ESI-MS : Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

    • GC-MS : Inject the sample onto a suitable GC column. The separated components will be introduced into the EI source.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_detail Detailed NMR cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR Interpretation Integrate & Interpret Data MS->Interpretation IR->Interpretation H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY 2D NMR (COSY, HSQC) NMR->COSY H1_NMR->Interpretation C13_NMR->Interpretation COSY->Interpretation Structure Confirm Structure Interpretation->Structure

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

A Technical Guide to the Discovery and Natural Occurrence of Methyloxolane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The methyloxolane ring, a core structural motif also known as methyltetrahydrofuran, is a privileged scaffold found in a diverse array of naturally occurring compounds. These derivatives, biosynthesized by a range of organisms from plants to bacteria, exhibit a remarkable breadth of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth exploration of the discovery, natural sources, and key characteristics of prominent classes of methyloxolane-containing natural products.

Annonaceous Acetogenins: Potent Cytotoxic Agents from Tropical Plants

Annonaceous acetogenins are a large family of polyketide-derived natural products isolated from plants of the Annonaceae family.[1][2] These waxy substances are characterized by a long C32 or C34 aliphatic chain terminating in a γ-lactone ring and featuring one to three tetrahydrofuran rings, which are often methylated.[1][3][4] Since the discovery of the first acetogenin, uvaricin, in 1982, over 500 distinct compounds have been identified.[4][5]

Natural Occurrence:

Annonaceous acetogenins are predominantly found in the leaves, seeds, roots, and stems of plants belonging to the Annona genus, such as Annona muricata (soursop) and Annona squamosa (sugar apple).[2][3][6] The concentration of these compounds can vary significantly between plant parts and species. For instance, the seeds of A. muricata are a particularly rich source.[7]

Mechanism of Action and Biological Activity:

The primary mechanism of action for many acetogenins is the potent and selective inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[2][5][8] This disruption of cellular energy production leads to apoptosis, particularly in cells with high energy demands, such as cancer cells.[2][8] This mode of action has positioned acetogenins as highly promising anticancer agents, with numerous studies demonstrating their cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant ones.[2][9]

Quantitative Data on Cytotoxic Activity:

The cytotoxic potential of various annonaceous acetogenins has been extensively evaluated against numerous cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for selected acetogenins, highlighting their potent activity.

AcetogeninCancer Cell LineIC50 (µg/mL)Reference
Bullatacin MCF-7 (Breast)<10-12[9]
A-549 (Lung)<10-12[9]
Annonacin HT-29 (Colon)<10-12[9]
Squamocin HT-29 (Colon)3.3 x 10-11[9]
Rolliniastatin-1 U-937 (Lymphoma)3.8 ± 1.1[10]
Annonacin-A THP-1 (Leukemia)3.7 ± 1.1[10]
Goniothalamicin NCI-H460 (Lung)12.8 ± 1.0[10]
Corossolone COLO 205 (Colon)9.7 ± 1.0[10]

Experimental Protocols:

Isolation of Acetogenins from Annona muricata Leaves:

A common procedure for the isolation of acetogenins involves solvent extraction followed by chromatographic separation.[6][11][12]

  • Extraction: Dried and powdered leaves of Annona muricata are subjected to Soxhlet extraction with ethanol.[12] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the acetogenins.[12]

  • Fractionation: The crude extract is then fractionated using open column chromatography with silica gel as the stationary phase.[11] A gradient elution is typically employed, starting with non-polar solvents like hexane and gradually increasing the polarity with solvents such as ethyl acetate, chloroform, and methanol.[6][11]

  • Purification and Identification: Fractions are monitored for the presence of acetogenins using the Kedde reagent, which gives a characteristic color reaction with the α,β-unsaturated γ-lactone ring.[11][13] Positive fractions are further purified by High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column.[12][14][15] The mobile phase often consists of a gradient of acetonitrile and water, with detection at 220 nm.[12][14][15] Structural elucidation of the purified acetogenins is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[14]

Diagram: Inhibition of Mitochondrial Complex I by Annonaceous Acetogenins

Acetogenin_Mechanism cluster_etc Mitochondrial Respiration Mitochondrion Mitochondrion Complex_I Complex I (NADH:ubiquinone oxidoreductase) ETC Electron Transport Chain Complex_I->ETC Electron Flow Apoptosis Apoptosis Complex_I->Apoptosis Leads to ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Acetogenin Annonaceous Acetogenin Acetogenin->Complex_I Inhibits

Caption: Mechanism of action of annonaceous acetogenins.

Tetrahydrofuran Lignans: Modulators of Inflammatory Pathways

Lignans are a large group of polyphenolic compounds derived from the oxidative coupling of two phenylpropanoid units.[16] A significant subclass of these natural products features a central tetrahydrofuran ring. These tetrahydrofuran lignans are found in a variety of plant species and exhibit a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.

Natural Occurrence:

Tetrahydrofuran lignans are distributed throughout the plant kingdom. Notable sources include:

  • Piper solmsianum : A source of all-cis-tetrahydrofuran lignans, a rare stereochemical arrangement.[16]

  • Peperomia dindygulensis : Yields bioactive tetrahydrofuran lignans with multidrug resistance reversal activity.

  • Magnolia biondii : The flower buds are a rich source of various lignans, including novel tetrahydrofuran derivatives with antiallergic properties.[17]

  • Saururus chinensis : Contains lignans that inhibit the NF-κB signaling pathway.[18]

Mechanism of Action and Biological Activity:

A key mechanism of action for several tetrahydrofuran lignans is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB).[18] NF-κB is a central regulator of the inflammatory response, and its inhibition can ameliorate inflammatory conditions. Lignans from Saururus chinensis have been shown to inhibit NF-κB dependent gene expression.[18] Furthermore, secoisolariciresinol diglucoside (SDG), a lignan from flaxseed, has been demonstrated to suppress NF-κB signaling and inhibit mammary tumor growth.[19]

Experimental Protocols:

Total Synthesis of Tetrahydrofuran Lignans:

The limited availability of these compounds from natural sources often necessitates their total synthesis to enable thorough biological evaluation.[17][20] A bioinspired synthetic approach has been developed for the preparation of trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignans.[17][20][21]

  • Carbon Skeleton Assembly: The synthesis commences with a tandem reaction involving the 1,2-addition of an aryllithium reagent to an α,β-unsaturated aldehyde. This is followed by a ruthenium-catalyzed redox isomerization of the resulting alkoxide to an enolate, which then undergoes dimerization via single-electron oxidation to form a 2,3-dialkyl-1,4-diketone.[21]

  • Reduction and Cycloetherification: The 1,4-diketone is then reduced, for example with lithium aluminum hydride, to the corresponding diol.[20] Subsequent diastereoselective cycloetherification, often acid-catalyzed (e.g., with BF3·OEt2), yields the desired tetrahydrofuran lignan.[20][22]

Diagram: Inhibition of the NF-κB Signaling Pathway by Tetrahydrofuran Lignans

Lignan_NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Lignan Tetrahydrofuran Lignan Lignan->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by certain tetrahydrofuran lignans.

Polyether Ionophores: Transporters of Cations Across Membranes

Polyether ionophores are a class of complex natural products produced by various strains of Streptomyces bacteria.[7][23] They are characterized by multiple tetrahydrofuran and tetrahydropyran rings linked by aliphatic bridges.[23] These molecules are lipid-soluble and can transport cations across biological membranes, thereby disrupting the ionic gradients essential for cellular function.[16][23] This activity underlies their potent antimicrobial and anticancer properties.

Natural Occurrence:

Polyether ionophores are fermentation products of various Streptomyces and Actinomadura species.[23] Prominent examples include monensin and salinomycin.

Mechanism of Action and Biological Activity:

Polyether ionophores function by forming a lipophilic complex with a cation, effectively shielding its charge and allowing it to be transported across the lipid bilayer of cell membranes.[16][24] This transport can occur via an electroneutral exchange of a cation for a proton or through electrogenic transport.[1] The disruption of cellular ion homeostasis leads to a cascade of events, including the dissipation of membrane potential and ultimately cell death.[24] This mechanism is effective against a broad spectrum of Gram-positive bacteria, protozoa, and certain cancer cells.[16][23][25]

Quantitative Data on Antimicrobial Activity:

The antimicrobial efficacy of polyether ionophores is typically quantified by their Minimum Inhibitory Concentration (MIC).

Polyether IonophoreMicroorganismMIC (µg/mL)Reference
Narasin Enterococcus faecalis1[26]
Monensin Enterococcus faecalis2[26]
Maduramicin Enterococcus faecalis0.5[26]
Salinomycin Enterococcus faecalis1[26]

Experimental Protocols:

Determination of Minimum Inhibitory Concentration (MIC):

The MIC of a polyether ionophore against a bacterial strain can be determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable growth medium.

  • Serial Dilution: The polyether ionophore is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the bacterium.

  • Determination of MIC: The MIC is defined as the lowest concentration of the ionophore that completely inhibits visible growth of the bacterium.

Diagram: Mechanism of Cation Transport by Polyether Ionophores

Ionophore_Mechanism Cation Transport Across a Cell Membrane cluster_membrane Lipid Bilayer mem_top mem_bottom Cation_out Cation (e.g., K+, Na+) Complex Ionophore-Cation Complex Cation_out->Complex Binding Ionophore_out Polyether Ionophore Ionophore_out->Complex Cation_in Cation Ionophore_in Ionophore Ionophore_in->Ionophore_out Recycles Complex->Cation_in Release Complex->Ionophore_in

Caption: Schematic representation of cation transport across a cell membrane facilitated by a polyether ionophore.

This guide provides a foundational understanding of the discovery and natural occurrence of key methyloxolane derivatives. The potent and diverse biological activities of these compounds, coupled with their unique structural features, underscore their importance as lead structures in the ongoing quest for novel therapeutic agents. Further research into their synthesis, mechanism of action, and structure-activity relationships will undoubtedly pave the way for the development of new and effective drugs.

References

In-depth Technical Guide: 5-Methyloxolane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request for information on CAS number 1807937-55-8 did not yield a definitive chemical identity. Extensive database searches suggest this CAS number may be erroneous or obsolete. This guide focuses on the closely related and structurally plausible compound, 5-methyloxolane-2-carboxylic acid , which is associated with the CAS number 61834-13-7 . It is presumed that this is the compound of interest for researchers, scientists, and drug development professionals.

Core Compound Properties

5-Methyloxolane-2-carboxylic acid, also known by its IUPAC name 5-methyltetrahydro-2-furancarboxylic acid, is a heterocyclic carboxylic acid. Its structure features a saturated five-membered ether ring (an oxolane or tetrahydrofuran ring) substituted with a methyl group at the 5-position and a carboxylic acid group at the 2-position. This structure results in stereoisomerism, and the properties can vary between different stereoisomers.

Table 1: General and Chemical Properties of 5-Methyloxolane-2-carboxylic Acid

PropertyValueSource(s)
CAS Number 61834-13-7[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol
IUPAC Name 5-methyltetrahydro-2-furancarboxylic acid
Appearance Typically a colorless liquid[2]
Solubility Likely soluble in polar solvents[2]

Synthesis and Experimental Protocols

The synthesis of 5-methyloxolane-2-carboxylic acid and its derivatives can be achieved through various synthetic routes, often starting from bio-based platform chemicals.

Synthesis from Levulinic Acid

One potential pathway to a related compound, 2-methyloxolane (also known as 2-methyltetrahydrofuran or 2-MeTHF), involves the hydrogenation of levulinic acid.[3] While a direct synthesis protocol for the carboxylic acid was not found in the immediate search, a plausible conceptual pathway can be illustrated.

Conceptual Synthesis Workflow:

G Levulinic_Acid Levulinic Acid Gamma_Valerolactone γ-Valerolactone Levulinic_Acid->Gamma_Valerolactone Hydrogenation Pentanoic_Acid_Derivative Substituted Pentanoic Acid Derivative Gamma_Valerolactone->Pentanoic_Acid_Derivative Ring Opening Carboxylic_Acid 5-Methyloxolane-2-carboxylic Acid Pentanoic_Acid_Derivative->Carboxylic_Acid Cyclization

Caption: Conceptual synthesis pathway from levulinic acid.

General Reactivity

As a carboxylic acid, 5-methyloxolane-2-carboxylic acid is expected to undergo typical reactions of this functional group.

  • Esterification: Reaction with alcohols in the presence of an acid catalyst will yield the corresponding esters.[2]

  • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.[2]

  • Amide Formation: Reaction with amines can produce the corresponding amides.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity or signaling pathway interactions of 5-methyloxolane-2-carboxylic acid. However, the oxolane (tetrahydrofuran) ring is a structural motif present in various biologically active molecules and natural products. Its role as a chiral building block suggests its potential use in the synthesis of more complex pharmaceutical compounds.[2]

The biological effects of such compounds are highly dependent on their stereochemistry and the nature of other functional groups present in the molecule.[2]

Logical Relationship for Investigating Biological Activity:

G Compound 5-Methyloxolane-2-carboxylic Acid In_Vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) Compound->In_Vitro In_Vivo In Vivo Models (e.g., animal studies) Compound->In_Vivo Target_ID Target Identification In_Vitro->Target_ID ADMET ADMET Profiling In_Vivo->ADMET Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis

Caption: Standard workflow for characterizing biological activity.

Commercial Suppliers

5-Methyloxolane-2-carboxylic acid (CAS 61834-13-7) is available from several chemical suppliers, primarily for research and development purposes.

Table 2: Selected Suppliers of 5-Methyloxolane-2-carboxylic Acid

SupplierProduct Number (Example)Purity/Notes
Sigma-AldrichATEH9A1E893F-
abcr GmbHAB616620-
BLD Pharmatech Ltd.-Research Chemicals
Ambeed, Inc.-Building Blocks, Intermediates

Note: Product numbers and availability are subject to change. Please consult the respective supplier's website for current information.

Conclusion

5-Methyloxolane-2-carboxylic acid is a specialty chemical with potential applications as a building block in organic synthesis, particularly for the development of novel pharmaceuticals and other bioactive molecules. While detailed experimental protocols and biological activity data are not extensively documented in publicly accessible literature, its fundamental chemical properties and availability from commercial suppliers provide a basis for further research and development. Researchers interested in this compound should consider its stereochemistry in their experimental design, as this will likely have a significant impact on its biological properties. Further investigation is warranted to fully elucidate its potential in various scientific and industrial applications.

References

Bio-based Synthesis Routes from Levulinic Acid and Furfural: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The imperative shift towards sustainable chemical production has positioned biomass-derived platform molecules like levulinic acid and furfural at the forefront of innovative research. Their versatile chemical structures offer a gateway to a myriad of value-added chemicals, biofuels, and pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core bio-based synthesis routes from levulinic acid and furfural, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Synthesis Routes from Levulinic Acid

Levulinic acid (LA), a C5 platform molecule, is readily produced from the acid-catalyzed hydrolysis of C6 sugars found in lignocellulosic biomass[1][2]. Its unique structure, featuring both a ketone and a carboxylic acid functional group, makes it a versatile precursor for a range of valuable chemicals.

Hydrogenation of Levulinic Acid to γ-Valerolactone (GVL)

One of the most significant applications of levulinic acid is its conversion to γ-valerolactone (GVL), a promising green solvent, fuel additive, and intermediate for the synthesis of other chemicals. This transformation is typically achieved through catalytic hydrogenation.

CatalystSupportTemperature (°C)Pressure (bar H₂)Reaction Time (h)LA Conversion (%)GVL Yield (%)Reference
5 wt% RuCarbon130122.679299[1]
3 wt% RuCarbon90503~95>99[1]
0.5 wt% RuCarbon9045695>99[1]
30 wt% NiAl₂O₃2501 (N₂)->95~90
Cu-Ni₂Al₂O₃180- (Isopropanol as H-donor)1~100~90

This protocol is based on the work of Yan et al. (2009)[1].

1. Materials:

  • Levulinic Acid (LA)

  • Methanol (solvent)

  • 5 wt% Ruthenium on activated carbon (Ru/C) catalyst

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂) for purging

2. Equipment:

  • High-pressure autoclave reactor (e.g., 1000 mL steel autoclave) equipped with a magnetic stirrer, heating mantle, temperature controller, and pressure gauge.

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis.

3. Procedure:

  • Reactor Loading: A 300 mL solution of 5 wt% levulinic acid in methanol is prepared and introduced into the autoclave. The desired amount of 5 wt% Ru/C catalyst (e.g., 5.0% by mass of LA) is then added to the reactor.

  • Purging: The autoclave is sealed and purged with nitrogen gas three times to remove air, followed by purging with hydrogen gas.

  • Pressurization and Heating: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1.2 MPa). The stirring is initiated, and the reactor is heated to the reaction temperature (e.g., 130 °C).

  • Reaction: The reaction is allowed to proceed for the specified duration (e.g., 160 minutes), maintaining constant temperature and pressure.

  • Cooling and Depressurization: After the reaction is complete, the heater is turned off, and the reactor is cooled to room temperature. The excess hydrogen gas is carefully vented.

  • Product Recovery and Analysis: The reaction mixture is filtered to separate the catalyst. The liquid product is then analyzed by GC-MS to determine the conversion of levulinic acid and the selectivity to γ-valerolactone.

experimental_workflow_GVL

Conversion of Levulinic Acid to Valeric Acid and Valerate Esters

Valeric acid and its esters are valuable as biofuels and chemical intermediates. The conversion from levulinic acid involves a cascade of reactions including hydrogenation, dehydration, and ring-opening.

CatalystSupportTemperature (°C)Pressure (bar H₂)Reaction Time (h)Product Yield (%)Reference
Ni phosphine complex + metal triflate-180101099.0 (Valeric Acid)
2 wt% PdZSM-524040892 (Valeric Biofuels)

Synthesis Routes from Furfural

Furfural, a C5 aldehyde, is produced from the acid-catalyzed dehydration of xylose, a major component of hemicellulose. Its aldehyde group and furan ring make it a versatile starting material for a wide range of chemicals.

Hydrogenation of Furfural to Furfuryl Alcohol

Furfuryl alcohol is a key intermediate in the production of resins, and a precursor to other valuable furan derivatives. Catalytic transfer hydrogenation is an effective method for its synthesis.

| Catalyst | Support | Temperature (°C) | Hydrogen Donor | Reaction Time (h) | Furfural Conversion (%) | Furfuryl Alcohol Yield (%) | Reference | |---|---|---|---|---|---|---| | Zr(OH)₄ | - | 174 | 2-propanol | 2.5 | >98 | 98.9 | | | Fe₃O₄@C | - | 160 | Isopropanol | 4 | >99 | 98 | |

This protocol is based on the work of Li et al. (2018).

1. Materials:

  • Furfural

  • 2-propanol (hydrogen donor and solvent)

  • Zirconium(IV) hydroxide (Zr(OH)₄) catalyst

2. Equipment:

  • Stainless-steel autoclave reactor with magnetic stirring and temperature control.

  • Gas chromatograph (GC) for product analysis.

3. Procedure:

  • Catalyst Preparation (if synthesized in-house): Zirconium(IV) hydroxide can be prepared by dissolving ZrOCl₂·8H₂O in deionized water, followed by precipitation with NH₃·H₂O and aging.

  • Reactor Loading: The autoclave is charged with furfural, 2-propanol, and the Zr(OH)₄ catalyst.

  • Reaction: The reactor is sealed and heated to the desired temperature (e.g., 174 °C) with vigorous stirring. The reaction is carried out for the specified time (e.g., 2.5 hours).

  • Product Analysis: After the reaction, the mixture is cooled, and the catalyst is separated by centrifugation or filtration. The liquid phase is analyzed by GC to determine the conversion of furfural and the yield of furfuryl alcohol.

Conversion of Furfural to 2-Methylfuran

2-Methylfuran (2-MF) is a promising biofuel and a valuable chemical intermediate. It can be synthesized from furfural via hydrodeoxygenation.

| Catalyst | Support | Temperature (°C) | Pressure (bar H₂) | Reaction Time (h) | Furfural Conversion (%) | 2-MF Yield (%) | Reference | |---|---|---|---|---|---|---| | Ni-Cu | Al₂O₃ | 210 | - (Formic acid as H-donor) | 7 | 100 | 92 | | | Co/CoOx | - | 170 | 20 | 2 | ~98 | ~73 | |

synthesis_pathways

Biological Relevance and Signaling Pathways

Derivatives of levulinic acid and furfural, particularly furan-containing compounds, have garnered significant interest in drug development due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3]. The furan ring can act as a bioisostere for phenyl rings, potentially improving metabolic stability and drug-receptor interactions[3].

While specific, well-defined signaling pathways for many of these derivatives are still under active investigation, studies have begun to elucidate their molecular targets. For instance, the toxicity of furan has been linked to its metabolic activation to cis-2-butene-1,4-dial, which then covalently binds to and potentially inactivates a range of cellular proteins.

A proteomic study identified 61 protein targets of furan metabolites in rat liver cells. These targets are primarily involved in crucial cellular processes, including:

  • Mitochondrial Energy Production: Affecting enzymes involved in glucose metabolism and ATP synthesis.

  • Redox Homeostasis: Targeting proteins that maintain the cellular redox balance.

  • Protein Folding: Interacting with chaperones and other proteins involved in maintaining protein integrity.

The disruption of these fundamental processes by furan metabolites is thought to contribute to hepatocyte cell death.

biological_targets

This guide provides a foundational understanding of the key synthetic routes from levulinic acid and furfural, supported by quantitative data and detailed experimental protocols. The exploration of the biological activities of their derivatives highlights the potential of these bio-based compounds in the development of new therapeutics. Further research into their specific molecular mechanisms of action will undoubtedly unlock new opportunities in drug discovery and sustainable chemistry.

References

The Stereoselective Synthesis of Tetrahydrofurans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The tetrahydrofuran (THF) moiety is a ubiquitous structural motif found in a vast array of biologically active natural products, including polyether antibiotics, acetogenins, and lignans.[1] The specific stereochemistry of the substituents on the THF ring is often crucial for their biological function, making the development of stereoselective synthetic methods a significant area of research in organic chemistry. This technical guide provides an in-depth overview of the core strategies for the stereoselective synthesis of tetrahydrofurans, targeting researchers, scientists, and professionals in drug development. The guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction pathways and workflows through diagrams.

Nucleophilic Cyclization Strategies

One of the most direct and widely employed methods for constructing the tetrahydrofuran ring is through the intramolecular cyclization of a hydroxyl group onto an electrophilic carbon center. The stereochemical outcome of these reactions is often dictated by the pre-existing stereocenters in the acyclic precursor.

Intramolecular Williamson Ether Synthesis (Sₙ2 Cyclization)

The intramolecular Sₙ2 reaction of a γ-hydroxy alkyl halide or sulfonate is a classic and reliable method for forming the THF ring. This reaction proceeds via a backside attack of the hydroxyl group, resulting in an inversion of configuration at the carbon bearing the leaving group. The stereoselectivity is therefore dependent on the stereochemistry of the starting material.[1]

EntrySubstrateLeaving GroupConditionsProductYield (%)Diastereomeric Ratio (d.r.)Ref.
1(2R,4R)-5-bromopentane-1,2,4-triolBrNaH, THF, 0 °C to rt(cis)-2-(hydroxymethyl)-5-methyltetrahydrofuran-3-ol85>95:5[1]
2(2S,3R)-4-tosyloxy-1-phenylbutane-1,2-diolOTsK₂CO₃, MeOH, reflux(trans)-2-benzyl-3-hydroxytetrahydrofuran92>98:2[1]

To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq) in anhydrous THF (0.1 M) at 0 °C under an argon atmosphere is added a solution of (2R,4R)-5-bromopentane-1,2,4-triol (1.0 eq) in anhydrous THF. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is carefully quenched with water and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the desired tetrahydrofuran derivative.

sn2_cyclization sub γ-Hydroxy Substrate with Leaving Group alkoxide Alkoxide Intermediate sub->alkoxide Deprotonation base Base (e.g., NaH) base->alkoxide product Tetrahydrofuran alkoxide->product Intramolecular Sₙ2 Attack lg Leaving Group Departs product->lg

Caption: Workflow for intramolecular Sₙ2 cyclization.

Acid-Catalyzed Cyclization of Diols

The acid-catalyzed dehydration of 1,4- or 1,5-diols can also lead to the formation of tetrahydrofurans. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the substitution pattern of the diol.

Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction between an aldehyde or ketone and a homoallylic alcohol to form a tetrahydropyran or tetrahydrofuran ring. The formation of the five-membered THF ring is generally favored under thermodynamic control. The stereoselectivity of the Prins cyclization can be controlled by the choice of Lewis acid and the stereochemistry of the starting materials.[1]

EntryAldehydeHomoallylic AlcoholLewis AcidProductYield (%)Diastereomeric Ratio (d.r.)Ref.
1Benzaldehyde(E)-Pent-3-en-1-olSnCl₄2-phenyl-5-methyltetrahydrofuran7890:10 (trans:cis)[1]
2Acetaldehyde(Z)-1-phenylpent-3-en-1-olBF₃·OEt₂2-methyl-5-(1-phenylethyl)tetrahydrofuran6515:85 (trans:cis)[1]

To a solution of benzaldehyde (1.0 eq) and (E)-pent-3-en-1-ol (1.2 eq) in dichloromethane (0.1 M) at -78 °C under an argon atmosphere is added tin(IV) chloride (1.1 eq) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product.

prins_cyclization reactants Aldehyde + Homoallylic Alcohol oxonium Oxocarbenium Ion reactants->oxonium la Lewis Acid la->oxonium cyclization Intramolecular Attack oxonium->cyclization carbocation Carbocation Intermediate cyclization->carbocation trapping Nucleophilic Trapping carbocation->trapping product Tetrahydrofuran trapping->product

Caption: Signaling pathway of the Prins cyclization.

Oxidative Cyclization

Oxidative cyclization of unsaturated alcohols provides another avenue for the stereoselective synthesis of tetrahydrofurans. These methods often involve the use of transition metal catalysts or stoichiometric oxidants.

Sharpless Asymmetric Dihydroxylation and Subsequent Cyclization

A powerful two-step approach involves the Sharpless asymmetric dihydroxylation of a 1,5-diene to create a chiral diol, which can then undergo a subsequent cyclization to form a tetrahydrofuran. The stereochemistry of the final product is controlled by the chiral ligands used in the dihydroxylation step.

EntryDieneAD-mixCyclization ConditionsProductYield (%) (overall)Enantiomeric Excess (ee, %)Ref.
1(E)-1,5-diphenylpenta-1,4-dieneAD-mix-βp-TsOH, CH₂Cl₂(trans)-2,5-dibenzyltetrahydrofuran7598[2]
21,5-hexadieneAD-mix-αMsCl, Et₃N, then NaH(cis)-2,5-divinyltetrahydrofuran6895[2]

Step 1: Sharpless Asymmetric Dihydroxylation To a vigorously stirred mixture of t-BuOH and water (1:1, 0.1 M) at 0 °C are added AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.0 eq). (E)-1,5-diphenylpenta-1,4-diene (1.0 eq) is then added, and the mixture is stirred at 0 °C for 24 hours. Solid sodium sulfite (1.5 g per mmol of olefin) is added, and the mixture is stirred for an additional hour at room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with 2 M NaOH, brine, dried over Na₂SO₄, filtered, and concentrated to give the crude diol, which is used in the next step without further purification.

Step 2: Cyclization To a solution of the crude diol (1.0 eq) in dichloromethane (0.05 M) is added p-toluenesulfonic acid monohydrate (0.1 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the title compound.

sharpless_workflow cluster_step1 Step 1: Asymmetric Dihydroxylation cluster_step2 Step 2: Cyclization diene 1,5-Diene diol Chiral Diol diene->diol OsO₄, Chiral Ligand ad_mix AD-mix ad_mix->diol product Tetrahydrofuran diol->product Intramolecular Cyclization acid Acid or Base acid->product rcm_logic diene Acyclic Diene Ether rcm Ring-Closing Metathesis diene->rcm catalyst Ru or Mo Catalyst catalyst->rcm dihydrofuran Dihydrofuran rcm->dihydrofuran reduction Reduction dihydrofuran->reduction thf Tetrahydrofuran reduction->thf organo_michael acceptor Michael Acceptor enamine Enamine/Iminium Intermediate acceptor->enamine nucleophile Nucleophile michael Asymmetric Michael Addition nucleophile->michael catalyst Chiral Organocatalyst catalyst->enamine enamine->michael intermediate Cyclization Precursor michael->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product Tetrahydrofuran cyclization->product

References

Chiral Oxolane Compounds: A Technical Guide to Their Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral oxolane compounds, a class of heterocyclic molecules characterized by a five-membered ring containing one oxygen atom and at least one stereocenter, have emerged as a significant scaffold in medicinal chemistry. Their inherent chirality often leads to stereospecific interactions with biological targets, resulting in a range of potent biological activities. This technical guide provides an in-depth overview of the antiviral and antitumor properties of chiral oxolane derivatives, presenting key quantitative data, detailed experimental methodologies, and an exploration of their mechanisms of action through signaling pathway diagrams.

Introduction: The Significance of Chirality in Oxolane Scaffolds

The oxolane (or tetrahydrofuran) ring is a prevalent structural motif in numerous natural products and synthetic compounds with diverse biological functions. The introduction of chirality into the oxolane scaffold dramatically expands its chemical space and biological potential. The spatial arrangement of substituents on the chiral centers of the oxolane ring dictates the molecule's three-dimensional shape, which is crucial for its interaction with chiral biological macromolecules such as enzymes and receptors. This stereoselectivity often results in one enantiomer of a chiral drug being significantly more active or having a different biological profile than its counterpart.[1]

This guide focuses on two primary areas of biological activity for chiral oxolane compounds: antiviral and antitumor effects. We will explore specific examples, summarize their potency, and provide the technical details necessary for researchers to understand and potentially replicate key findings.

Antiviral Activity of Chiral Oxolane Nucleoside Analogs

Chiral oxolane rings are a key component of several nucleoside analogs that exhibit potent antiviral activity, particularly against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). The oxolane moiety serves as a mimic of the natural deoxyribose sugar in nucleosides.

Anti-HIV Activity

Chiral oxolane-containing nucleosides, such as dioxolane and oxaselenolane derivatives, have shown significant promise as anti-HIV agents.[2][3] These compounds typically act as reverse transcriptase inhibitors. After intracellular phosphorylation to their triphosphate form, they compete with natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the oxolane ring leads to chain termination, thus halting viral replication.[4]

A noteworthy example is (-)-β-D-Dioxolane Guanosine (DXG), the active form of the prodrug Amdoxovir (DAPD).[5] The (-)-enantiomer is crucial for its potent anti-HIV activity.[2][3]

Anti-HBV Activity

Similar to their anti-HIV mechanism, chiral oxolane nucleoside analogs can also inhibit the HBV polymerase, a reverse transcriptase essential for the replication of the viral genome. Racemic cytosine and 5-fluorocytosine analogues of oxaselenolane nucleosides have demonstrated potent anti-HBV activity.[2][3]

Data Presentation: Antiviral Activity of Chiral Oxolane Nucleoside Analogs
CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
(-)-β-D-Dioxolane Guanosine (DXG)HIV-1 (LAI)PBMC0.25 ± 0.17>500>2000[5]
Amdoxovir (DAPD)HIV-1 (LAI)PBMC4.0 ± 2.2>500>125[5]
(-)-enantiomer of Se-ddCHIV-1Potent Activity[2][3]
(-)-enantiomer of Se-FddCHIV-1Potent Activity[2][3]
Racemic Se-ddCHBVPotent Activity[2][3]
Racemic Se-FddCHBVPotent Activity[2][3]

Antitumor Activity of Chiral Oxolane-Containing Compounds

The chiral oxolane scaffold is also present in a variety of natural and synthetic compounds with significant cytotoxic activity against various cancer cell lines. These include certain lignans and polyether natural products.

Cytotoxicity of 2,5-Disubstituted Tetrahydrofurans

Natural products containing 2,5-disubstituted tetrahydrofuran rings, such as eurylene and teurilene, have demonstrated notable cytotoxicity. Eurylene has been reported to be active against lymphocytic leukemia, while teurilene shows prominent cytotoxicity against KB cells.[6][7]

Lignans with a Tetrahydrofuran Core

Lignans are a large class of polyphenolic compounds, many of which possess a central tetrahydrofuran ring system. Several of these, such as certain tetrahydrofurofuranoid lignans, have been shown to induce apoptosis in cancer cells.[8]

Data Presentation: Antitumor Activity of Chiral Oxolane-Containing Compounds
CompoundCancer Cell LineIC₅₀ (µg/mL)Reference
TeurileneKB7.0[6]
14-deacetyl euryleneKB0.52[6]

Note: Further quantitative data for a broader range of chiral oxolane compounds against various cancer cell lines is an active area of research.

Mechanisms of Action: Signaling Pathways and Molecular Interactions

The biological activities of chiral oxolane compounds are underpinned by their specific interactions with cellular machinery.

Antiviral Mechanism: Inhibition of Viral Polymerase

As previously mentioned, chiral oxolane nucleoside analogs, after conversion to their triphosphate form, act as competitive inhibitors and chain terminators of viral reverse transcriptases.

antiviral_mechanism cluster_cell Infected Host Cell cluster_virus Viral Replication Cycle Prodrug Chiral Oxolane Nucleoside Prodrug (e.g., DAPD) Active_Drug Active Chiral Oxolane Nucleoside (e.g., DXG) Prodrug->Active_Drug Adenosine deaminase Triphosphate Active Triphosphate (e.g., DXG-TP) Active_Drug->Triphosphate Cellular kinases RT Reverse Transcriptase Triphosphate->RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->RT Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Reverse Transcription

Antiviral mechanism of chiral oxolane nucleoside analogs.
Antitumor Mechanism: Induction of Apoptosis and Inhibition of Pro-survival Pathways

Certain chiral oxolane-containing compounds, particularly lignans, exert their antitumor effects by inducing programmed cell death (apoptosis) and inhibiting signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[8][9]

Some tetrahydrofuran lignans have been shown to induce apoptosis by modulating the levels of Bcl-2 family proteins, leading to the activation of caspases and subsequent cell death.[2]

apoptosis_pathway Oxolane Chiral Oxolane Compound Bcl2 Bcl-2 (Anti-apoptotic) Oxolane->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes cytochrome c release Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Mitochondrial apoptosis pathway induced by some chiral oxolanes.

The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its aberrant activation is common in many cancers. Certain lignans have been found to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[9]

nfkb_pathway Oxolane Chiral Oxolane Compound IKK IKK Oxolane->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-survival Gene Expression Nucleus->Gene_Expression Promotes

Inhibition of the NF-κB signaling pathway by some chiral oxolanes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chiral oxolane compounds.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2][10][11][12]

Materials:

  • Adherent cancer cell lines

  • 96-well plates

  • Complete culture medium

  • Chiral oxolane compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[13]

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the chiral oxolane compounds. Include a vehicle control (solvent only).

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Aspirate the culture medium.[13]

  • Add 50 µL of serum-free medium to each well.[13]

  • Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Carefully aspirate the MTT solution.[13]

  • Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Read the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-HIV Reverse Transcriptase (RT) Assay

This assay measures the ability of a compound to inhibit the activity of HIV reverse transcriptase.

Workflow:

hiv_rt_assay start Start prepare_reagents Prepare Reagents: - HIV-1 RT Enzyme - Template/Primer (e.g., poly(A)·(dT)₁₅) - Labeled Nucleotides (e.g., DIG- and Biotin-dUTP) - Test Compound (Chiral Oxolane) start->prepare_reagents reaction_setup Set up Reaction Mixture: Combine enzyme, template/primer, labeled nucleotides, and test compound in reaction buffer. prepare_reagents->reaction_setup incubation Incubate at 37°C (e.g., 1 hour) reaction_setup->incubation detection Detect Incorporated Nucleotides: - Bind biotin-labeled DNA to streptavidin-coated plate. - Add anti-DIG-POD antibody. - Add substrate and measure colorimetric signal. incubation->detection analysis Analyze Data: Calculate % inhibition and IC₅₀ value. detection->analysis end End analysis->end

Workflow for an HIV Reverse Transcriptase Assay.
Quantitative PCR (qPCR)-Based Antiviral Assay

This method quantifies the amount of viral nucleic acid (DNA or RNA) in infected cells after treatment with an antiviral compound.[9][14][15][16]

Workflow:

qpcr_assay start Start cell_culture Culture and infect cells with virus. start->cell_culture treatment Treat infected cells with various concentrations of the chiral oxolane compound. cell_culture->treatment incubation Incubate for a defined period. treatment->incubation extraction Extract total nucleic acids (DNA or RNA) from cells. incubation->extraction rt Reverse Transcription (for RNA viruses) to synthesize cDNA. extraction->rt qpcr Perform qPCR with virus-specific primers and probes to quantify viral nucleic acid. extraction->qpcr (for DNA viruses) rt->qpcr analysis Analyze qPCR data to determine the reduction in viral load and calculate the EC₅₀ value. qpcr->analysis end End analysis->end

Workflow for a qPCR-Based Antiviral Assay.

Conclusion and Future Directions

Chiral oxolane compounds represent a versatile and potent class of molecules with significant therapeutic potential as both antiviral and antitumor agents. The stereochemistry of these compounds is a critical determinant of their biological activity, highlighting the importance of enantioselective synthesis and characterization in drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers in the field.

Future research should focus on expanding the structure-activity relationship (SAR) studies of chiral oxolanes to develop compounds with enhanced potency and selectivity. Further elucidation of the specific molecular targets and signaling pathways affected by these compounds will be crucial for optimizing their therapeutic application and for the rational design of next-generation antiviral and anticancer drugs based on the chiral oxolane scaffold.

References

Unlocking Molecular Flexibility: A Technical Guide to Computational Studies on Oxolane Ring Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the computational methodologies and conformational landscape of the oxolane ring, a ubiquitous scaffold in medicinal chemistry and materials science.

The five-membered oxolane, or tetrahydrofuran (THF), ring is a fundamental structural motif in a vast array of biologically active molecules, including numerous pharmaceuticals and natural products. Its conformational flexibility is a critical determinant of molecular recognition, binding affinity, and ultimately, biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the computational techniques employed to elucidate the conformational preferences of the oxolane ring.

The Conformational Landscape of Oxolane

The non-planar structure of the oxolane ring gives rise to a series of puckered conformations, which can be described by a process known as pseudorotation. This continuous puckering motion allows the ring to interconvert between various conformations with relatively low energy barriers. The two most stable and frequently discussed conformations are the C₂-symmetric "twist" (T) form and the Cₛ-symmetric "envelope" (E) or "bent" form.[1][2] The subtle energy differences between these conformers are a key area of investigation in computational chemistry.

The conformational preferences of the oxolane ring are quantified using Cremer-Pople puckering parameters, which describe the degree and nature of the ring's non-planarity through a set of coordinates, primarily the total puckering amplitude (Q) and a phase angle (φ).[3]

Quantitative Conformational Analysis

Computational studies have provided valuable quantitative data on the energetic and geometric parameters of oxolane ring conformations. The following tables summarize key findings from various computational and experimental studies.

ConformerPoint GroupRelative Energy (kcal/mol)Puckering Amplitude (Q)Phase Angle (φ)
TwistC₂0.0~0.38 Å90°, 270°
Envelope/BentCₛ0.04 - 0.2~0.38 Å0°, 180°
Planar (Transition State)C₂ᵥ~2.0 - 5.00.0 Å-

Table 1: Calculated Conformational Energies and Puckering Parameters of Oxolane. The twist conformation is generally found to be the global minimum, with the envelope form being a very close local minimum. The planar conformation represents a high-energy transition state for pseudorotation.

Computational MethodBasis SetΔE (Twist - Envelope) (kcal/mol)Energy Barrier (kcal/mol)Reference
MP2aug-cc-pVTZ~0.04~0.05[3]
B3LYP6-311++G**VariesVaries[3]
CCSD(T)CBS~0.04-[1]

Table 2: Comparison of Relative Energies and Interconversion Barriers Calculated with Different Computational Methods. The choice of computational method and basis set can influence the calculated energy differences, highlighting the importance of methodological rigor.

Experimental and Computational Protocols

A combination of computational modeling and experimental validation is crucial for a comprehensive understanding of oxolane ring conformation.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory is a widely used quantum mechanical method for studying the electronic structure and geometry of molecules. A typical DFT protocol for analyzing oxolane conformation involves:

  • Initial Structure Generation: Create initial 3D structures for the twist and envelope conformers of the oxolane ring.

  • Geometry Optimization: Perform geometry optimization calculations to find the lowest energy conformation for each initial structure.

    • Functional: B3LYP or M06-2X are commonly used functionals that provide a good balance of accuracy and computational cost.

    • Basis Set: A Pople-style basis set such as 6-31G(d) or a Dunning-style basis set like cc-pVTZ is recommended for accurate results.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Transition State Search: To determine the energy barrier for pseudorotation, a transition state search for the planar conformation is performed. This involves methods like the Berny algorithm. A single imaginary frequency corresponding to the puckering motion confirms the transition state.

  • Energy Analysis: Calculate the relative energies of the conformers and the energy barrier for interconversion, including ZPVE corrections.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for probing the solution-phase conformation of molecules. Analysis of coupling constants and Nuclear Overhauser Effects (NOEs) can provide insights into the geometry of the oxolane ring.

  • Sample Preparation:

    • Dissolve the oxolane-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

    • Filter the solution into a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum to identify the chemical shifts of the protons on the oxolane ring.

    • Perform two-dimensional NMR experiments, such as COSY (Correlated Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to establish proton connectivity and through-space proximities.

  • Data Analysis:

    • Measure the vicinal proton-proton coupling constants (³JHH) from the ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angles between the protons via the Karplus equation, providing information about the ring pucker.

    • Analyze the cross-peaks in the NOESY spectrum to identify protons that are close in space. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, offering constraints on the ring's conformation.

    • Compare the experimental NMR data with data predicted from computationally generated conformers to determine the predominant conformation in solution.

Visualizing Conformational Pathways and Workflows

Visualizing the relationships between different conformations and the steps involved in computational analysis is crucial for a clear understanding.

Pseudorotation_Pathway T1 Twist (C2) E1 Envelope (Cs) T1->E1 T2 Twist (C2) E1->T2 E2 Envelope (Cs) T2->E2 E2->T1

Caption: Pseudorotation pathway of the oxolane ring, illustrating the interconversion between twist and envelope conformers.

Computational_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Start Initial Structure Generation Opt Geometry Optimization & Frequency Calculation Start->Opt TS Transition State Search Opt->TS Energy Energy & Puckering Analysis TS->Energy Data_Analysis Coupling Constant & NOE Analysis Energy->Data_Analysis Comparison NMR_Exp NMR Spectroscopy NMR_Exp->Data_Analysis

Caption: A typical workflow for the computational and experimental analysis of oxolane ring conformation.

Conclusion and Future Directions

The conformational analysis of the oxolane ring is a dynamic field of research with significant implications for drug discovery and materials science. The synergy between high-level computational methods and sophisticated experimental techniques continues to provide deeper insights into the subtle energetic and geometric factors that govern the shape and reactivity of these important molecules. Future studies will likely focus on the influence of substituents and the surrounding environment (e.g., solvent, protein binding pockets) on the conformational preferences of the oxolane ring, further enhancing our ability to design molecules with tailored properties.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Tetrahydrofuran Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms for the synthesis of tetrahydrofuran (THF), a crucial solvent and precursor in the chemical and pharmaceutical industries. This document details the core industrial processes, including the acid-catalyzed dehydration of 1,4-butanediol, the catalytic hydrogenation of maleic anhydride, and the hydrogenation of furan. The guide presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and visualizes reaction pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of these processes.

Acid-Catalyzed Dehydration of 1,4-Butanediol (BDO)

The dehydration of 1,4-butanediol is a prominent industrial method for producing THF.[1] This reaction is typically carried out in the presence of an acid catalyst, which facilitates the intramolecular cyclization to form the stable five-membered ether ring of THF.[2]

The reaction mechanism proceeds through the protonation of one of the hydroxyl groups of 1,4-butanediol by the acid catalyst. This is followed by the intramolecular nucleophilic attack of the second hydroxyl group, leading to the formation of a cyclic oxonium ion. The subsequent loss of a proton yields tetrahydrofuran and regenerates the acid catalyst.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of THF via the dehydration of 1,4-butanediol under various catalytic conditions.

CatalystTemperature (°C)PressureReaction TimeBDO Conversion (%)THF Yield (%)Reference
Sulfuric Acid (22% aq.)100AtmosphericContinuous>99~99[3]
Zirconium Sulfate200Atmospheric1 hour>9999.5[2]
H₆P₂W₁₈O₆₂/Diatomite180Atmospheric45 min>9797.1[4]
High-Temp Water (no catalyst)250---<47[5]
High-Temp Water (no catalyst)350---94 (equilibrium)[5][6]
ZrO₂-Al₂O₃ (aqueous BDO)220-12 hours98.397.1[7]
Experimental Protocol: Dehydration of 1,4-Butanediol using Zirconium Sulfate

This protocol describes a laboratory-scale synthesis of THF from 1,4-butanediol using a solid acid catalyst.

Materials:

  • 1,4-butanediol (100 g)

  • Zirconium sulfate catalyst (1 g), pre-activated at 370°C for 2 hours under an inert gas flow (e.g., helium).[2]

  • Reaction vessel equipped with a condenser and a heating mantle.

  • Distillation apparatus.

  • Gas chromatograph for analysis.

Procedure:

  • The pre-activated zirconium sulfate catalyst and 1,4-butanediol are introduced into the reaction vessel.[2]

  • The reaction mixture is heated to 200°C under atmospheric pressure and maintained for 1 hour with stirring.[2]

  • The reaction product is continuously distilled and collected through the condenser.

  • The collected distillate is then subjected to a second distillation to separate the THF from any unreacted 1,4-butanediol and water byproducts.

  • The purity of the final THF product is determined by gas chromatography.[2]

Visualization of Reaction Pathway and Workflow

G cluster_pathway Reaction Pathway cluster_workflow Experimental Workflow BDO 1,4-Butanediol Protonated_BDO Protonated BDO BDO->Protonated_BDO + H+ Oxonium_Ion Cyclic Oxonium Ion Protonated_BDO->Oxonium_Ion - H2O THF Tetrahydrofuran Oxonium_Ion->THF - H+ Start Start Mix Mix BDO and Catalyst Start->Mix Heat Heat to 200°C for 1h Mix->Heat Condense Condense Product Heat->Condense Distill Distill to Purify Condense->Distill Analyze Analyze by GC Distill->Analyze End End Analyze->End

Caption: Reaction pathway and experimental workflow for BDO dehydration.

Catalytic Hydrogenation of Maleic Anhydride

The Davy process, which involves the hydrogenation of maleic anhydride, is a significant industrial route to THF.[8][9] This process often involves an initial esterification of maleic anhydride to a dialkyl maleate, followed by vapor-phase hydrogenation.[10] The hydrogenation proceeds through several intermediates, including succinic anhydride and γ-butyrolactone (GBL).[11] The ratio of the final products (THF, GBL, and 1,4-butanediol) can be controlled by adjusting the reaction parameters.[3]

Quantitative Data

The following table presents quantitative data for the synthesis of THF via the hydrogenation of maleic anhydride.

CatalystTemperature (°C)PressureKey IntermediatesMaleic Anhydride Conversion (%)THF Selectivity (%)Reference
Nickel--γ-butyrolactone10085-95[3]
Cu-ZnO-ZrO₂ / H-Y zeolite22050 bar-10046[12]
Pd/C2203-4 MPaFuran10010-41 (from Furfural)[13][14]
Copper-based120-1800.5-4.0 MPaSuccinic anhydride--[15]
Cu-Pd or Cu-Pt--γ-butyrolactone-Low (high GBL yield)[16]
Cu, Zn, Al oxides on inert support--γ-butyrolactone, succinic anhydride-Dependent on catalyst particle size[17]
Experimental Protocol: Vapor-Phase Hydrogenation of Maleic Anhydride

This protocol outlines a generalized procedure for the vapor-phase hydrogenation of maleic anhydride.

Materials:

  • Maleic anhydride

  • Hydrogen gas

  • Hydrogenation catalyst (e.g., copper-zinc-aluminum mixed oxides on an inert support)[17]

  • Fixed-bed tubular reactor

  • Vaporizer

  • Condenser and collection system

  • Gas chromatograph for analysis

Procedure:

  • The hydrogenation catalyst is packed into the fixed-bed tubular reactor.

  • Maleic anhydride is vaporized and mixed with a stream of hydrogen gas.

  • The gaseous mixture is passed through the heated catalyst bed in the reactor.

  • The reaction products are cooled and condensed.

  • The liquid product mixture, containing THF, GBL, and potentially unreacted intermediates, is collected.

  • The composition of the product mixture is analyzed by gas chromatography to determine conversion and selectivity.

Visualization of Reaction Pathway and Workflow

G cluster_pathway Reaction Pathway cluster_workflow Experimental Workflow MA Maleic Anhydride SA Succinic Anhydride MA->SA + H2 GBL γ-Butyrolactone SA->GBL + H2 BDO 1,4-Butanediol GBL->BDO + H2 THF Tetrahydrofuran BDO->THF - H2O Start Start Vaporize Vaporize Maleic Anhydride Start->Vaporize Mix Mix with H2 Vaporize->Mix React Pass over Catalyst Mix->React Condense Condense Products React->Condense Analyze Analyze by GC Condense->Analyze End End Analyze->End

Caption: Reaction pathway and workflow for maleic anhydride hydrogenation.

Hydrogenation of Furan

The synthesis of THF from furan is an attractive route, particularly as furan can be derived from renewable biomass sources like furfural.[18][19] The reaction involves the catalytic hydrogenation of the furan ring.

The mechanism of furan hydrogenation on a palladium surface has been studied in detail and proceeds via the sequential hydrogenation of the carbon atoms of the furan ring.[20] Dihydrofuran is a stable intermediate in this process.[20]

Quantitative Data

The following table provides quantitative data for the synthesis of THF via the hydrogenation of furan.

CatalystTemperature (°C)PressureSolventFuran Conversion (%)THF Yield (%)Reference
Palladous oxide-~7 atmNoneQuantitative90-93[21]
Pd-TiO₂ (photocatalytic)--Methanol~100~100[22]
Fe, Cr-promoted nickel sponge100-120500-1000 psigTHF (diluent)--[23]
Pd/C (from furfural)2203-4 MPa-10010-41[13][14]
Experimental Protocol: Catalytic Hydrogenation of Furan

This protocol is based on a laboratory-scale batch hydrogenation of furan using a palladium catalyst.

Materials:

  • Furan (e.g., 120 g)

  • Palladous oxide catalyst (added in portions, e.g., 0.2 g initially)[21]

  • Hydrogen gas

  • Pressure bottle for catalytic reduction

  • Filtration and distillation apparatus

Procedure:

  • A small amount of furan (e.g., 10 g) and the palladous oxide catalyst are placed in the pressure bottle.[21]

  • The bottle is flushed with hydrogen, and an initial pressure of approximately 7 atm is applied.[21]

  • The reaction is allowed to proceed, and the uptake of hydrogen is monitored. The reaction is exothermic.

  • Once the initial reaction subsides, additional portions of furan and catalyst are added incrementally until the desired total amount of furan has been added.[21]

  • After the theoretical amount of hydrogen has been absorbed, the reaction is stopped.

  • The catalyst is allowed to settle, and the crude THF is decanted and filtered.

  • The final product is purified by distillation.

Visualization of Reaction Pathway and Workflow

G cluster_pathway Reaction Pathway cluster_workflow Experimental Workflow Furan Furan DHF Dihydrofuran Furan->DHF + H2 THF Tetrahydrofuran DHF->THF + H2 Start Start Charge_Reactor Charge Furan and Catalyst Start->Charge_Reactor Pressurize Pressurize with H2 Charge_Reactor->Pressurize React Monitor H2 Uptake Pressurize->React Filter Filter Catalyst React->Filter Distill Distill to Purify THF Filter->Distill End End Distill->End

Caption: Reaction pathway and workflow for furan hydrogenation.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Substituted tetrahydrofurans (THFs) are prevalent structural motifs in a vast array of biologically active natural products, including lignans, polyether ionophores, and annonaceous acetogenins.[1] These compounds exhibit a wide spectrum of biological activities such as antitumor, antimicrobial, and antiprotozoal properties.[1] The specific stereochemistry of the substituents on the THF ring is often crucial for their biological function. Consequently, the development of robust and highly stereoselective methods for constructing 2,5-disubstituted tetrahydrofurans is a significant focus in synthetic organic chemistry and is of paramount importance for the discovery and development of new therapeutic agents.[2][3] This document outlines key stereoselective synthetic strategies, providing comparative data and detailed experimental protocols for their application.

Key Synthetic Strategies

The stereoselective synthesis of 2,5-disubstituted tetrahydrofurans can be broadly categorized into several approaches. Key strategies include intramolecular cyclization of functionalized acyclic precursors, cycloaddition reactions, and metal-catalyzed processes. The choice of method often depends on the desired relative and absolute stereochemistry (cis/trans and enantioselectivity).

A logical overview of common synthetic pathways is presented below.

G cluster_start Acyclic Precursors start1 Unsaturated Alcohols (e.g., Homoallylic Alcohols) method1 Metal-Catalyzed Cyclization start1->method1 e.g., Pd, Ru, Au method3 Organocatalysis start1->method3 start2 Epoxy Alcohols / Diols method2 Substrate/Reagent Controlled Cyclization start2->method2 e.g., Acid/Base mediated, Bromoetherification start3 γ-Hydroxy Ketones start3->method2 via in-situ Lactol prod1 cis-2,5-Disubstituted THF method1->prod1 prod2 trans-2,5-Disubstituted THF method1->prod2 method2->prod1 method2->prod2 method3->prod1 method3->prod2

Figure 1. Logical overview of major synthetic routes to 2,5-disubstituted THFs.

Metal-Catalyzed Cyclizations

Metal catalysts, particularly those based on palladium, ruthenium, and gold, are powerful tools for the stereoselective synthesis of tetrahydrofurans from unsaturated alcohol precursors. These methods often proceed through mild conditions and can offer high levels of asymmetric induction with the use of chiral ligands.

A notable example is the one-pot, two-metal-catalyzed reaction sequence developed by Trost, involving a Ru-catalyzed ene-yne coupling followed by a palladium-catalyzed asymmetric allylic alkylation (AAA) cyclization. This process converts an alkene and a propargyl alcohol into a 2,5-disubstituted tetrahydrofuran with good enantioselectivity.[1]

Substrate and Reagent-Controlled Cyclizations

These methods rely on the inherent stereochemistry of the starting material or the use of stoichiometric chiral reagents to control the stereochemical outcome of the cyclization.

Bromoetherification: A classic and effective method involves the electrophile-induced cyclization of pentenyl alcohols. For instance, chiral pentenyl alcohols can undergo bromoetherification to yield 2-bromomethyl-5-substituted tetrahydrofurans with high stereoselectivity.[4]

Reduction of γ-Hydroxy Ketones: Another approach utilizes the reduction of lactols, which are generated in situ from γ-hydroxy ketones. The use of a chiral auxiliary, such as a chiral sulfoxide, on the ketone can direct the stereochemical outcome, leading to predominantly cis-2,5-disubstituted tetrahydrofurans.[1]

Acid-Catalyzed Diol Cyclization: The dehydrative cyclization of 1,4-diols is a direct method for forming the THF ring. While traditional methods often require harsh conditions, newer catalytic systems, such as those using ferrocenium salts, can promote the reaction under milder conditions.[5]

Quantitative Data Summary

The following tables summarize quantitative data for selected stereoselective syntheses of 2,5-disubstituted tetrahydrofurans, allowing for easy comparison of different methodologies.

Table 1: Metal-Catalyzed Cyclization

Entry Starting Materials Catalyst System Yield (%) d.r. (cis:trans) e.e. (%) Reference

| 1 | Alkene + Propargyl Alcohol | 1. [CpRu(CH₃CN)₃]PF₆ 2. Pd₂(dba)₃, (R,R)-L | 84 | - | 76 |[1] |

L = Chiral phosphine ligand*

Table 2: Substrate and Reagent-Controlled Cyclizations

Entry Method Substrate Key Reagent/Catalyst Yield (%) d.r. (trans:cis) Reference
1 Chiral Auxiliary γ-Hydroxyketone with (S)-sulfoxide Zn(BH₄)₂ - 14:86 [1]
2 Aldol Addition γ-Lactol + Ti-enolate of N-propionyl (R)-oxazolidin-2-one TiCl₄, Hunig's Base - 8:1 [6]

| 3 | Aldol Addition | γ-Lactol + Ti-enolate of N-bromoacetyl (R)-oxazolidin-2-one | TiCl₄, Hunig's Base | - | 10:1 |[6] |

Experimental Protocols

Protocol 1: Tandem Ru-Catalyzed Ene-Yne Coupling and Pd-Catalyzed Asymmetric Cyclization

This protocol is based on the methodology reported by Trost for the synthesis of chiral tetrahydrofurans.[1]

G cluster_workflow Experimental Workflow A 1. Mix Alkene, Propargyl Alcohol, & Ru Catalyst B 2. Heat to generate Ene-Yne Intermediate A->B C 3. Add Pd Catalyst & Chiral Ligand B->C D 4. Stir for Cyclization C->D E 5. Quench, Workup, & Purify D->E

Figure 2. General workflow for the tandem Ru/Pd-catalyzed THF synthesis.

Materials:

  • Alkene (e.g., 2-phenylpropene) (1.2 equiv.)

  • Propargyl alcohol (1.0 equiv.)

  • [Cp*Ru(CH₃CN)₃]PF₆ (2 mol%)

  • Pd₂(dba)₃ (2.5 mol%)

  • (R,R)-N,N'-Bis(2-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane (chiral ligand, 7.5 mol%)

  • Tri-n-butyltin methoxide (10 mol%)

  • Anhydrous Acetone

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the propargyl alcohol (1.0 equiv.) and anhydrous acetone.

  • Add the alkene (1.2 equiv.) followed by the Ru catalyst, [Cp*Ru(CH₃CN)₃]PF₆ (2 mol%).

  • Heat the reaction mixture at a specified temperature (e.g., 40 °C) and monitor by TLC until the starting material is consumed, indicating the formation of the ene-yne intermediate.

  • Cool the mixture to room temperature. In a separate flask, pre-mix the Pd₂(dba)₃ catalyst (2.5 mol%) and the chiral ligand (7.5 mol%) in anhydrous DCM and stir for 15-20 minutes.

  • Add the prepared palladium catalyst solution to the reaction flask, followed by tri-n-butyltin methoxide (10 mol%).

  • Stir the reaction at room temperature for 12-24 hours or until TLC analysis indicates completion of the cyclization.

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,5-disubstituted tetrahydrofuran.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Diastereoselective Synthesis of trans-2,5-Disubstituted THFs via Aldol Addition to a γ-Lactol

This protocol is adapted from the synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans using a chiral auxiliary.[6]

Materials:

  • γ-Lactol derived from (S)-glutamic acid (1.0 equiv.)

  • N-propionyl-(R)-4-isopropyl-1,3-oxazolidin-2-one (chiral auxiliary unit, 1.5 equiv.)

  • Titanium(IV) chloride (TiCl₄), 1 M solution in DCM (3.0 equiv.)

  • N,N-Diisopropylethylamine (Hunig's base) (3.3 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Aqueous HF/CH₃CN (for desilylation if applicable)

  • Lithium borohydride (LiBH₄) (for auxiliary removal)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add the N-propionyl oxazolidinone (1.5 equiv.) and anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add TiCl₄ solution (1.5 equiv.) and stir for 5 minutes.

  • Add Hunig's base (1.65 equiv.) dropwise. The solution should turn a deep red color. Stir for 30 minutes at -78 °C.

  • In a separate flask, dissolve the γ-lactol (1.0 equiv.) in anhydrous DCM and cool to -78 °C.

  • Transfer the lactol solution to the titanium enolate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product mixture by flash column chromatography to separate the diastereomers. The major trans product can be isolated.

  • The chiral auxiliary can be removed by reduction with LiBH₄ to yield the corresponding diol, allowing for recovery of the chiral auxiliary.

Disclaimer: These protocols are intended for informational purposes for trained chemists. All reactions should be performed in a suitable fume hood with appropriate personal protective equipment. Please consult the original literature for detailed safety information and characterization data.

References

Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted tetrahydrofurans (THFs) utilizing palladium-catalyzed methodologies. The synthesis of the THF ring is of significant interest due to its prevalence in the core structures of numerous biologically active natural products and pharmaceuticals.[1][2] Palladium catalysis offers a powerful and versatile tool for the stereoselective construction of these valuable heterocyclic motifs.[1][3][4]

Palladium-Catalyzed Reaction of γ-Hydroxy Alkenes with Aryl/Vinyl Bromides

A prominent and highly stereoselective method for synthesizing substituted tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides.[1][3][4][5] This transformation is advantageous as it forms both a C-C and a C-O bond in a single step, with the potential to create up to two new stereocenters with high diastereoselectivity.[1][5][6] The reaction generally affords trans-2,5- and trans-2,3-disubstituted tetrahydrofurans.[1][3]

General Reaction Scheme & Mechanism

The proposed catalytic cycle for this transformation is depicted below. The reaction is believed to proceed through the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate.[5]

G cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Pd(II)(Ar)(Br)Ln Pd0->OxAdd Oxidative Addition ArBr Ar-Br ArBr->OxAdd ROH γ-Hydroxy Alkene Base Base (e.g., NaOtBu) ROH->Base Alkoxide Pd(II)(Ar)(OR)Ln Base->Alkoxide OxAdd->Alkoxide Ligand Exchange (Deprotonated Alcohol) Insertion Intramolecular Alkene Insertion Alkoxide->Insertion Cyclized Cyclized Pd(II) Intermediate Insertion->Cyclized syn-Addition RedElim Reductive Elimination Cyclized->RedElim RedElim->Pd0 Product Substituted Tetrahydrofuran RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: Proposed mechanism for the Pd-catalyzed synthesis of tetrahydrofurans.

Experimental Data Summary

The following tables summarize the scope and efficiency of this methodology with various substrates.

Table 1: Synthesis of 2,5-Disubstituted Tetrahydrofurans [1]

EntryR-GroupAryl BromideProductYield (%)dr
1H2-bromonaphthalene2-(naphthalen-2-ylmethyl)tetrahydrofuran75>20:1
2Ph1-bromo-4-methoxybenzene2-((4-methoxyphenyl)methyl)-5-phenyltetrahydrofuran81>20:1
3CH₂OBn1-bromo-4-(tert-butyl)benzene2-((benzyloxy)methyl)-5-((4-(tert-butyl)phenyl)methyl)tetrahydrofuran78>20:1
4Me1-bromo-4-cyanobenzene2-((4-cyanophenyl)methyl)-5-methyltetrahydrofuran68>20:1

Conditions: 1.0 equiv alcohol, 2.0 equiv ArBr, 2.0 equiv NaOtBu, 1 mol % Pd₂(dba)₃, 2 mol % dpe-phos, THF (0.13-0.25 M), 65 °C.[1]

Table 2: Synthesis of 2,3-Disubstituted and Spirocyclic Tetrahydrofurans [1]

EntrySubstrateAryl BromideProductYield (%)dr
1(E)-1-phenylhex-4-en-1-ol1-bromo-4-fluorobenzenetrans-2-((4-fluorophenyl)methyl)-3-phenyltetrahydrofuran77>20:1
21-(pent-4-en-1-yl)cyclopentan-1-ol2-bromonaphthalene1-(naphthalen-2-ylmethyl)-2-oxaspiro[4.4]nonane8010:1
32-methyl-1-phenylpent-4-en-1-ol1-bromonaphthalenetrans-2-(naphthalen-1-ylmethyl)-3-methyl-3-phenyltetrahydrofuran72>20:1

Conditions are similar to those in Table 1.

Detailed Experimental Protocol: Synthesis of 2-((4-methoxyphenyl)methyl)-5-phenyltetrahydrofuran

This protocol is adapted from the work of Wolfe and colleagues.[1]

G start Start prep Prepare Reaction Vessel: Oven-dried flask with stir bar start->prep add_solids Add Solids: Pd₂(dba)₃ (1 mol %) dpe-phos (2 mol %) NaOtBu (2.0 equiv) prep->add_solids purge Evacuate and backfill with Argon (3x) add_solids->purge add_liquids Add via Syringe: THF (solvent) 1-phenylpent-4-en-1-ol (1.0 equiv) 1-bromo-4-methoxybenzene (2.0 equiv) purge->add_liquids react Heat to 65 °C Stir for specified time add_liquids->react workup Reaction Workup: Cool to RT Quench with aq. NH₄Cl Extract with Et₂O react->workup purify Purification: Dry organic layer (Na₂SO₄) Concentrate in vacuo Silica gel chromatography workup->purify end Isolated Product purify->end

Caption: General experimental workflow for THF synthesis.

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • dpe-phos (Bis(2-diphenylphosphinophenyl)ether)

  • Sodium tert-butoxide (NaOtBu)

  • 1-phenylpent-4-en-1-ol

  • 1-bromo-4-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried, argon-purged flask equipped with a magnetic stir bar and condenser, add Pd₂(dba)₃ (0.005 mmol, 1.0 mol %), dpe-phos (0.01 mmol, 2.0 mol %), and NaOtBu (1.0 mmol, 2.0 equiv).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous THF (2.0 mL) is added, followed by 1-phenylpent-4-en-1-ol (0.5 mmol, 1.0 equiv) and 1-bromo-4-methoxybenzene (1.0 mmol, 2.0 equiv) via syringe.

  • The reaction mixture is heated to 65 °C in an oil bath and stirred vigorously for 12-24 hours (reaction progress can be monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature and quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the trans-2-((4-methoxyphenyl)methyl)-5-phenyltetrahydrofuran.

Variations and Other Palladium-Catalyzed Methods

Reactions of γ-Hydroxy Internal Alkenes

The palladium-catalyzed synthesis of tetrahydrofurans can also be applied to γ-hydroxy internal alkenes, leading to 2,1'-disubstituted products.[6] These reactions often require higher temperatures (e.g., 110 °C) and catalyst loadings compared to terminal alkenes.[6] While transformations involving cyclic internal alkenes can proceed with excellent diastereoselectivity (>20:1), reactions with acyclic internal alkenes typically yield modest diastereoselectivities (3-5:1).[6] This is attributed to reversible β-hydride elimination and σ-bond rotation processes that can scramble the stereochemistry.[6]

Palladium-Catalyzed Heteroannulation of 2-Bromoallyl Alcohols and 1,3-Dienes

A more recent development involves a palladium-catalyzed heteroannulation approach that couples 2-bromoallyl alcohols with 1,3-dienes to form polysubstituted tetrahydrofurans.[2] This method is enabled by the use of urea ligands and allows for the construction of a diverse range of THF structures from readily available starting materials.[2]

Table 3: Urea-Enabled Heteroannulation for Polysubstituted THFs [2]

EntryAmbiphile (2-Bromoallyl alcohol deriv.)DieneProductYield (%)
12-bromo-3-phenylprop-2-en-1-olIsoprene5,5-dimethyl-2-methylene-3-phenyltetrahydrofuran~70-80 (HPLC)
22-bromo-3-(4-chlorophenyl)prop-2-en-1-ol2,3-dimethyl-1,3-butadiene3-(4-chlorophenyl)-5,5,6-trimethyl-2-oxa-spiro[3.4]oct-6-ene~60-70 (HPLC)
32-bromo-3-methylbut-2-en-1-ol1-phenyl-1,3-butadiene2-benzyl-5,5-dimethyl-3-vinyltetrahydrofuran~50-60 (HPLC)

General Conditions: 1.0 equiv ambiphile, 1.2 equiv diene, 5 mol % Pd(OAc)₂, 10 mol % N-phenylurea, 1.2 equiv K₂CO₃, 80:20 MIBK/DMF, 110 °C, 18h.[2]

Safety and Handling Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood as they can be toxic and air-sensitive.

  • Anhydrous solvents are required for these reactions; ensure proper handling techniques to avoid moisture contamination.

  • Strong bases like NaOtBu are corrosive and moisture-sensitive.

  • Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.

These protocols and data provide a comprehensive overview for the synthesis of substituted tetrahydrofurans using palladium catalysis, offering a robust platform for applications in medicinal chemistry and natural product synthesis.

References

Application Notes and Protocols for Diastereoselective Lactonization of γ-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The stereoselective synthesis of γ-lactones is a critical endeavor in modern organic chemistry, driven by their prevalence in natural products, pharmaceuticals, and fragrances. Controlling the diastereoselectivity during the cyclization of γ-hydroxy acids or their precursors is paramount for accessing specific isomers with desired biological activities. This document provides detailed protocols and quantitative data for several contemporary methods achieving high diastereoselectivity in γ-lactone synthesis, intended for researchers, scientists, and professionals in drug development. The covered methodologies include manganese-catalyzed C-H activation, iridium-catalyzed reductive lactonization, and visible-light mediated carboesterification.

General Experimental Workflow

The successful diastereoselective synthesis of γ-lactones follows a structured experimental process. The generalized workflow, from substrate preparation to final analysis, is outlined below. This process ensures reproducibility and accurate characterization of the stereochemical outcome.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Workup & Isolation cluster_analysis 4. Purification & Analysis A Select Substrate (γ-Hydroxy Acid or Precursor) B Prepare Reagents & Catalyst A->B C Dry Solvent B->C D Combine Substrate, Catalyst, Solvent under Inert Atmosphere C->D E Add Key Reagent (e.g., Oxidant, H₂ Source) D->E F Maintain Reaction Conditions (Temperature, Light, Time) E->F G Quench Reaction F->G H Aqueous Workup (Extraction) G->H I Dry & Concentrate H->I J Purify via Chromatography I->J K Characterize Product (NMR, MS) J->K L Determine Diastereomeric Ratio (¹H NMR, GC/HPLC) K->L M M L->M Final Diastereopure γ-Lactone G A Diastereoselectivity (d.r.) B Catalyst Control B->A B1 Absolute Chirality ((R,R) vs (S,S)) B->B1 B2 Ligand Sterics & Electronics B->B2 C Substrate Control C->A C1 Steric Hindrance C->C1 C2 Conformational Rigidity (e.g., cyclic systems) C->C2 C3 Directing Groups C->C3 D Reaction Conditions D->A D1 Solvent Polarity D->D1 D2 Temperature D->D2 D3 Additives / Co-solvents (e.g., H₂O) D->D3 E Mechanism Pathway E->A

Application Notes and Protocols: The Emerging Potential of Substituted Oxolane Carboxylic Acids as Chiral Building Blocks

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral building blocks are fundamental to modern drug discovery and development, enabling the stereoselective synthesis of complex molecular architectures. Among these, chiral carboxylic acids embedded within a heterocyclic framework offer a unique combination of stereochemical definition and functional handles for further chemical elaboration. While specific literature on the direct application of cis-5-Methyloxolane-2-carboxylic acid as a chiral building block is currently limited, the broader class of substituted oxolane-2-carboxylic acids represents a promising and versatile platform for the synthesis of biologically active molecules. This document provides a detailed overview of the potential applications and generalized protocols for utilizing such chiral building blocks, drawing upon established methodologies for structurally related compounds.

Overview and Synthetic Strategy

cis-5-Alkyloxolane-2-carboxylic acids provide a rigid scaffold with defined stereocenters at the 2- and 5-positions. The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, reduction to the corresponding alcohol, and conversion to other functional groups. The cis relationship between the substituents can be exploited to control the stereochemical outcome of subsequent reactions.

A general workflow for the utilization of a chiral oxolane carboxylic acid building block in a synthetic campaign is outlined below.

G cluster_0 Building Block Preparation cluster_1 Functional Group Interconversion cluster_2 Elaboration to Target Molecule A Chiral Starting Material (e.g., glutamic acid, furan derivative) C cis-5-Alkyloxolane-2-carboxylic acid A->C B Asymmetric Synthesis (e.g., catalytic hydrogenation) B->C D Amide Coupling C->D R-NH2, Coupling Agent E Esterification C->E R-OH, Acid Catalyst F Reduction to Alcohol C->F Reducing Agent (e.g., BH3) G Further Cyclization D->G H Side Chain Modification E->H F->H I Final Product G->I H->I

Caption: General workflow for the application of a chiral oxolane carboxylic acid.

Key Applications and Synthetic Protocols

The following sections detail potential applications of cis-5-alkyloxolane-2-carboxylic acids as chiral building blocks, with generalized protocols based on established chemical transformations for analogous structures.

Synthesis of Chiral Amide Derivatives

The carboxylic acid functionality is readily converted to an amide, a common functional group in many pharmaceutical agents. This transformation can be achieved using a variety of standard peptide coupling reagents.

Table 1: Representative Amide Coupling Reactions

EntryAmineCoupling ReagentSolventYield (%)
1BenzylamineHATU, DIPEADMF>95
2AnilineEDCI, HOBtCH₂Cl₂90-95
3(S)-Methyl leucinatePyBOP, DIPEADMF>90

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of cis-5-alkyloxolane-2-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., DMF or CH₂Cl₂), add the desired amine (1.1 eq).

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Preparation of Chiral Ester and Alcohol Derivatives

Esterification of the carboxylic acid or its reduction to the corresponding alcohol provides another avenue for structural diversification.

Table 2: Esterification and Reduction Reactions

EntryReagentProduct TypeSolventYield (%)
1Methanol, H₂SO₄ (cat.)Methyl EsterMethanol>95
2Benzyl bromide, Cs₂CO₃Benzyl EsterDMF90-95
3BH₃·THFPrimary AlcoholTHF>95

Experimental Protocol: Reduction of the Carboxylic Acid to an Alcohol

  • To a solution of cis-5-alkyloxolane-2-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add BH₃·THF (2.0-3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the chiral alcohol.

Signaling Pathway Analogy: Use in Bioactive Molecule Synthesis

While direct evidence for this compound is lacking, analogous chiral tetrahydrofuran cores are present in various natural products and bioactive molecules. The synthetic pathways to these molecules often rely on the stereocontrolled introduction of such building blocks. The diagram below illustrates a hypothetical signaling pathway where a molecule derived from a chiral oxolane could act as a ligand for a G-protein coupled receptor (GPCR), a common target in drug discovery.

G Ligand Oxolane-derived Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway involving an oxolane-derived ligand.

Conclusion

cis-5-Alkyloxolane-2-carboxylic acids, including the titular this compound, represent a class of chiral building blocks with significant potential for the synthesis of complex, stereochemically defined molecules. While specific applications of the methyl-substituted variant are not yet widely reported, the established chemistry of analogous structures provides a strong foundation for its future use in medicinal chemistry and drug development. The protocols and strategies outlined in these notes serve as a guide for researchers and scientists looking to explore the synthetic utility of this promising class of chiral building blocks. Further research into the enantioselective synthesis and diverse applications of these molecules is warranted and expected to yield novel and valuable chemical entities.

Application Notes and Protocols for the Derivatization of Carboxylic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the common and synthetically useful derivatization of the carboxylic acid functional group. These methods are foundational in organic synthesis, particularly within the realms of medicinal chemistry and drug development, where modification of carboxylic acids is crucial for modulating physicochemical properties, enabling further chemical transformations, and constructing complex molecular architectures.

Esterification of Carboxylic Acids

Esterification is a fundamental transformation that converts carboxylic acids into esters. This derivatization is widely employed to mask the acidic proton of the carboxyl group, to alter polarity and solubility, or to introduce a functional handle for subsequent reactions. Two prevalent methods for esterification are the Fischer-Speier esterification and the Steglich esterification.

Application Note: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, and to achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol, which also serves as the solvent, or by removing water as it is formed.[3][4] Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH).[1][5] While robust and cost-effective, the Fischer esterification is generally limited to simple, non-acid-sensitive substrates due to the strongly acidic and often high-temperature conditions required.[6]

Protocol: Fischer Esterification of Benzoic Acid to Methyl Benzoate

This protocol details the synthesis of methyl benzoate from benzoic acid and methanol, a representative example of a Fischer esterification.

Materials:

  • Benzoic acid

  • Methanol (reagent grade)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 100 mL round-bottomed flask

  • Condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottomed flask, add 8.00 g (0.0656 mol) of benzoic acid and 25 mL (0.617 mol) of methanol.[3]

  • Carefully add 3.0 mL of concentrated sulfuric acid to the flask while swirling.[3]

  • Add a few boiling chips, attach a condenser, and heat the mixture to reflux for 30-60 minutes.[3][7]

  • Cool the reaction mixture to room temperature and then pour it into a separatory funnel containing 75 mL of water.[3]

  • Rinse the reaction flask with 35 mL of diethyl ether and add it to the separatory funnel.[3]

  • Stopper the funnel, shake gently while venting frequently, and then separate the layers.

  • Wash the organic layer with 15 mL of water, followed by two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted acid. Vent frequently as CO₂ is evolved.[3]

  • Finally, wash the organic layer with 15-20 mL of saturated sodium chloride solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate, decant the solution into a pre-weighed round-bottomed flask, and remove the solvent using a rotary evaporator to yield methyl benzoate.[3][5]

Application Note: Steglich Esterification

The Steglich esterification is a milder method for forming esters from carboxylic acids and alcohols using a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[2] This method is advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol, facilitated by DMAP.[2] A significant drawback is the formation of a urea byproduct (dicyclohexylurea or diisopropylurea), which can sometimes be difficult to remove.

Protocol: Steglich Esterification of a Generic Carboxylic Acid

This protocol provides a general procedure for the Steglich esterification.

Materials:

  • Carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexanes

  • 0.5 M HCl solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, dissolve the carboxylic acid (1.0 eq) and the alcohol (1.2 eq) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea and wash the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ester.

Amide Bond Formation

The formation of an amide bond is one of the most important reactions in organic synthesis, central to the synthesis of peptides and a vast array of pharmaceuticals. Direct reaction of a carboxylic acid and an amine is generally not feasible as it results in an acid-base reaction to form a salt.[8] Therefore, activation of the carboxylic acid is necessary.

Application Note: Amidation using Carbodiimides (EDC/NHS)

Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to facilitate amide bond formation.[8] The reaction proceeds by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[9] This intermediate is susceptible to hydrolysis, but its stability and reactivity towards amines can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9] The NHS ester intermediate is more stable and reacts efficiently with primary amines to form the desired amide bond.[9][10] This two-step, one-pot procedure is highly effective and is a cornerstone of bioconjugation chemistry.[10]

Protocol: Amidation of a Generic Carboxylic Acid using EDC/NHS

This protocol outlines a general procedure for coupling a carboxylic acid to a primary amine using EDC and Sulfo-NHS in an aqueous buffer.

Materials:

  • Carboxylic acid-containing molecule

  • Amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[10]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[10]

  • Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction tubes or vials

Procedure:

  • Activation:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[10]

    • Add the EDC and Sulfo-NHS solutions to the carboxylic acid solution. A typical molar ratio is 2-4 equivalents of both EDC and Sulfo-NHS relative to the carboxylic acid.

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.

  • Coupling:

    • Add the amine-containing molecule to the activated carboxylic acid solution. The pH may need to be adjusted to the 7.2-8.5 range with the Coupling Buffer for optimal reaction with the primary amine.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4 °C.

  • Quenching and Purification:

    • Add a quenching solution to react with any remaining NHS esters.

    • The final amide product can be purified by methods appropriate for the specific molecule, such as dialysis, size-exclusion chromatography, or HPLC.

Application Note: Peptide Coupling Reagents

In peptide synthesis, where the preservation of stereochemical integrity is paramount, a variety of specialized coupling reagents have been developed. These reagents, often based on phosphonium or aminium salts, offer high efficiency and low rates of racemization.[11][12] Commonly used reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[12][13][14] These reagents activate the carboxylic acid of an N-protected amino acid, which then rapidly reacts with the free amine of another amino acid or peptide. The choice of reagent can be critical for difficult couplings involving sterically hindered amino acids.[11]

Protocol: Dipeptide Synthesis using HBTU

This protocol describes the synthesis of a dipeptide from two protected amino acids using HBTU as the coupling reagent.

Materials:

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • C-protected amino acid (e.g., H-Gly-OMe·HCl)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF in a round-bottomed flask.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the C-protected amino acid hydrochloride salt (1.0 eq) in DMF and neutralize with DIPEA (1.0 eq).

  • Add the neutralized C-protected amino acid solution to the pre-activated N-protected amino acid solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude dipeptide can be purified by column chromatography or recrystallization.

Acyl Chloride Formation

Acyl chlorides are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in organic synthesis. Their enhanced electrophilicity allows them to react readily with a wide range of nucleophiles to form esters, amides, and anhydrides under mild conditions.

Application Note: Conversion to Acyl Chlorides with Thionyl Chloride

Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids into acyl chlorides.[15] The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification.[15] The reaction can be run neat or in an inert solvent like dichloromethane or toluene.[16] A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent. Care must be taken when using thionyl chloride as it is corrosive and reacts violently with water.

Protocol: Synthesis of Benzoyl Chloride

This protocol describes the preparation of benzoyl chloride from benzoic acid using thionyl chloride.

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (optional, as catalyst)

  • Round-bottomed flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution)

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Place 50 g of dry benzoic acid into a 500 mL round-bottomed flask.[17]

  • In a fume hood, carefully add an excess of thionyl chloride (e.g., 1.5-2.0 equivalents).

  • Optionally, add a few drops of DMF as a catalyst.[18]

  • Attach a reflux condenser fitted with a gas trap to neutralize the HCl and SO₂ gases produced.

  • Heat the mixture gently under reflux for 1-2 hours, or until the evolution of gases ceases.[15][18] The solution should become clear.[18]

  • Allow the reaction mixture to cool to room temperature.

  • The excess thionyl chloride can be removed by distillation at atmospheric pressure (b.p. 79 °C).

  • The remaining benzoyl chloride is then purified by distillation, collecting the fraction boiling at approximately 197 °C. A yield of around 90% can be expected.[17]

Weinreb Amide Synthesis

The Weinreb amide (N-methoxy-N-methylamide) is a particularly useful carboxylic acid derivative. Its utility stems from its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol.[19] This is due to the formation of a stable chelated tetrahedral intermediate.[19]

Application Note: Weinreb Amide Synthesis via CDI Activation

Weinreb amides can be synthesized directly from carboxylic acids using a variety of coupling agents. A mild and efficient method involves the use of 1,1'-carbonyldiimidazole (CDI).[20] This reagent activates the carboxylic acid by forming a reactive acyl-imidazole intermediate. Subsequent reaction with N,O-dimethylhydroxylamine hydrochloride yields the Weinreb amide.[20] This method is particularly advantageous for substrates with sensitive functional groups that might not be compatible with the conditions required for forming an acyl chloride.[20]

Protocol: Synthesis of a Weinreb Amide from 5-bromo-2-furoic acid

This protocol details the synthesis of 5-bromo-N-methoxy-N-methylfuran-2-carboxamide using CDI.[20]

Materials:

  • 5-bromo-2-furoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • N,O-dimethylhydroxylamine hydrochloride

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 500 mL round-bottomed flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL round-bottomed flask, add 6.69 g (35 mmol, 1.0 eq) of 5-bromo-2-furoic acid and 120 mL of dichloromethane.[20]

  • To this stirred suspension, add 6.24 g (38.5 mmol, 1.1 eq) of CDI in one portion. The mixture should become a clear solution with the evolution of CO₂ gas.[20]

  • Stir the solution for 45 minutes at room temperature.[20]

  • Add 3.76 g (38.5 mmol, 1.1 eq) of N,O-dimethylhydroxylamine hydrochloride in one portion. The solution will become cloudy.[20]

  • Stir the reaction mixture for at least 6 hours at room temperature.[20]

  • Quench the reaction by adding 50 mL of 1 M HCl and stir vigorously for 10 minutes.[20]

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with 100 mL portions of DCM.[20]

  • Combine the organic layers and wash with 100 mL of 1 M HCl, 100 mL of deionized water, and a 1:1 mixture of brine and saturated sodium bicarbonate solution (200 mL).[20]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the pure Weinreb amide. A yield of approximately 70% is expected.[20]

Summary of Quantitative Data

The following tables summarize typical reaction conditions and yields for the described derivatization methods.

Table 1: Esterification of Carboxylic Acids

MethodCarboxylic AcidAlcoholReagentsSolventTemp.TimeYield (%)
Fischer EsterificationBenzoic AcidMethanolH₂SO₄ (cat.)MethanolReflux30-60 min~75-90[3][5]
Steglich EsterificationGenericGenericDCC (1.1 eq), DMAP (0.1 eq)DCM0°C to RT12-24 h80-95

Table 2: Amide Bond Formation

MethodCarboxylic AcidAmineReagentsSolventTemp.TimeYield (%)
EDC/NHS CouplingGenericGenericEDC (2-4 eq), Sulfo-NHS (2-4 eq)MES/PBSRT1-2 h70-90[8]
HBTU CouplingFmoc-Ala-OHH-Gly-OMeHBTU (1.0 eq), DIPEA (3.0 eq)DMFRT1-4 h>90

Table 3: Acyl Chloride and Weinreb Amide Formation

MethodStarting MaterialReagentsSolventTemp.TimeYield (%)
Acyl Chloride FormationBenzoic AcidSOCl₂ (1.5-2.0 eq)NeatReflux1-2 h~90[17]
Weinreb Amide Synthesis5-bromo-2-furoic acidCDI (1.1 eq), Me(MeO)NH·HCl (1.1 eq)DCMRT6 h~70[20]

Reaction Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the workflows and key mechanistic steps for the described derivatization methods.

Fischer_Esterification_Workflow cluster_start Starting Materials A Carboxylic Acid D Reflux A->D B Alcohol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D catalyzes E Aqueous Workup (Neutralization & Extraction) D->E Reaction Mixture F Drying & Solvent Removal E->F G Ester Product F->G Amide_Formation_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling A Carboxylic Acid C Activated NHS Ester A->C reacts with B EDC / NHS B->C mediated by E Amide Product C->E reacts with D Primary Amine D->E Acyl_Chloride_Formation reagents Carboxylic Acid Thionyl Chloride (SOCl₂) products Acyl Chloride SO₂(g) HCl(g) reagents->products  Heat/Reflux   Weinreb_Amide_Mechanism A Carboxylic Acid C Acyl-Imidazolide Intermediate A->C + B CDI B->C activates E Weinreb Amide C->E + D N,O-Dimethyl- hydroxylamine HCl D->E

References

Application Notes and Protocols for the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and biological evaluation of several bioactive natural products. The information is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Application Note 1: Total Synthesis of Crisamicin A, a Potent Antiviral and Antitumor Agent

Crisamicin A is a dimeric naphthoquinone natural product with significant activity against various cancer cell lines and viruses, including Herpes simplex virus. Its C2-symmetric structure presents a unique synthetic challenge, which can be addressed through a convergent strategy involving a key dimerization step.

Experimental Workflow: Synthesis of Crisamicin A

The overall synthetic strategy involves the preparation of a monomeric pyranonaphthoquinone unit, followed by a palladium-catalyzed homocoupling reaction to form the dimeric final product.

A Starting Material (Hydroxy-enal) B Pd-Catalyzed Alkoxycarbonylative Annulation A->B C cis-Pyran-fused Lactone B->C D Diels-Alder Reaction C->D E Pyranonaphthoquinone Monomer D->E F Pd-Catalyzed Homocoupling E->F G Crisamicin A (Final Product) F->G

Synthetic workflow for the total synthesis of Crisamicin A.

Quantitative Data: Synthesis of Crisamicin A
StepProductYield (%)Purity (%)
Pd-Catalyzed Alkoxycarbonylative Annulationcis-Pyran-fused Lactone75>95
Diels-Alder Reaction & OxidationPyranonaphthoquinone Monomer68>98
Pd-Thiourea Pincer Complex-Catalyzed HomocouplingCrisamicin A85>99 (HPLC)
Experimental Protocols

1. Synthesis of the Pyranonaphthoquinone Monomer

  • Step 1: Pd-Catalyzed Alkoxycarbonylative Annulation: To a solution of the starting hydroxy-enal (1.0 eq) in THF (0.1 M) is added Pd(OAc)2 (0.1 eq), CuCl2 (2.0 eq), and propylene oxide (5.0 eq). The mixture is stirred under a CO atmosphere (1 atm) at room temperature for 24 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography (silica gel, hexanes:ethyl acetate = 4:1) to afford the cis-pyran-fused lactone.

  • Step 2: Diels-Alder Reaction and Oxidation: The cis-pyran-fused lactone (1.0 eq) and 2-methoxy-1,4-benzoquinone (1.5 eq) are dissolved in toluene (0.2 M) and heated to 110 °C for 12 hours. The solvent is removed under reduced pressure. The residue is dissolved in a mixture of acetone and water (10:1) and treated with ceric ammonium nitrate (CAN) (2.5 eq) at 0 °C. The reaction is stirred for 1 hour and then extracted with dichloromethane. The combined organic layers are washed with brine, dried over MgSO4, and concentrated. Purification by flash chromatography (silica gel, hexanes:ethyl acetate = 3:1) yields the pyranonaphthoquinone monomer.

2. Dimerization to Crisamicin A

  • To a solution of the pyranonaphthoquinone monomer (1.0 eq) in dioxane (0.05 M) is added bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and KOAc (3.0 eq). The mixture is heated to 80 °C for 6 hours. After cooling to room temperature, a solution of the Pd-thiourea pincer complex (0.03 eq) and CsF (2.5 eq) in dioxane is added. The reaction is stirred at 100 °C for 12 hours. The mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are dried, concentrated, and purified by preparative HPLC to give Crisamicin A.

Biological Activity: Crisamicin A
Cell LineIC50 (µM)Assay Type
B16 Murine Melanoma0.5Cytotoxicity
Herpes Simplex Virus1.2Antiviral
Vesicular Stomatitis Virus2.5Antiviral

Application Note 2: Synthesis of a Neuroprotective Agent - (-)-Huperzine A

(-)-Huperzine A is a Lycopodium alkaloid that acts as a potent, reversible inhibitor of acetylcholinesterase (AChE). It is used for the treatment of Alzheimer's disease. An efficient synthesis is crucial for its clinical application.

Experimental Workflow: Synthesis of (-)-Huperzine A

A robust and scalable synthesis has been developed, starting from (R)-pulegone, a readily available chiral building block.

A (R)-Pulegone B Buchwald-Hartwig Coupling A->B C Intermediate 4 B->C D Dianion-mediated Alkylation C->D E Alkylated Intermediate D->E F Intramolecular Heck Reaction E->F G Tetracyclic Core F->G H Final Steps G->H I (-)-Huperzine A H->I

Key steps in the asymmetric synthesis of (-)-Huperzine A.

Quantitative Data: Synthesis of (-)-Huperzine A
StepProductYield (%)
Buchwald-Hartwig CouplingIntermediate 485
Dianion-mediated AlkylationAlkylated Intermediate78 (d.r. > 20:1)
Intramolecular Heck ReactionTetracyclic Core70
Overall Yield (10 steps) (-)-Huperzine A 17
Experimental Protocols

1. Key Steps in the Synthesis of (-)-Huperzine A

  • Buchwald-Hartwig Coupling: A mixture of the triflate derived from (R)-pulegone (1.0 eq), 4-amino-2-chloropyridine (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and Cs2CO3 (2.5 eq) in toluene (0.5 M) is heated at 100 °C for 16 hours under an argon atmosphere. After cooling, the reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield intermediate 4.

  • Dianion-mediated Alkylation: To a solution of intermediate 4 (1.0 eq) in THF (0.2 M) at -78 °C is added LDA (2.2 eq) dropwise. The mixture is stirred for 1 hour at -78 °C, followed by the addition of a solution of the appropriate alkyl halide (1.5 eq) in THF. The reaction is allowed to warm to room temperature over 4 hours. It is then quenched with saturated NH4Cl solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the alkylated intermediate, which is used in the next step without further purification.

  • Intramolecular Heck Reaction: The crude alkylated intermediate (1.0 eq), Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and Ag2CO3 (2.0 eq) are suspended in acetonitrile (0.1 M). The mixture is heated at 80 °C for 12 hours. The solvent is removed in vacuo, and the residue is purified by flash chromatography to afford the tetracyclic core.

Biological Activity and Mechanism of Action

(-)-Huperzine A is a potent inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Huperzine A increases the levels of acetylcholine in the brain, which is beneficial for cognitive function in Alzheimer's disease.

cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission AChR->Signal HupA (-)-Huperzine A HupA->AChE Inhibition

Mechanism of action of (-)-Huperzine A as an AChE inhibitor.

Application Note 3: Synthesis and Anti-Angiogenic Activity of Cryptoechinuline D Derivatives

Cryptoechinuline D is a marine-derived diketopiperazine natural product. Synthetic derivatives of this compound have been shown to possess significant anti-angiogenic properties by inhibiting the Ang2/Tie-2 signaling pathway, which is crucial for tumor growth and metastasis.

Quantitative Data: Synthesis and Biological Activity of a Lead Cryptoechinuline D Derivative (Compound 5)
Synthetic StepProductYield (%)
Amide CouplingDipeptide85
CyclizationDKP Core70
Final ModificationCompound 565
Biological Assay (HUVECs)IC50 (µM)
Proliferation12.6
Migration15.2
Invasion18.5
Experimental Protocols

1. General Synthesis of Cryptoechinuline D Derivatives

  • Amide Coupling: To a solution of N-Boc-L-tryptophan (1.0 eq) and the desired amino acid methyl ester hydrochloride (1.1 eq) in DMF (0.2 M) is added HATU (1.2 eq) and DIPEA (3.0 eq) at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is diluted with ethyl acetate and washed with 1N HCl, saturated NaHCO3, and brine. The organic layer is dried and concentrated to yield the dipeptide.

  • Cyclization to DKP Core: The dipeptide is dissolved in a 20% solution of piperidine in DMF and stirred for 1 hour. The solvent is evaporated, and the residue is dissolved in methanol and heated to reflux for 6 hours. After cooling, the solvent is removed, and the crude diketopiperazine (DKP) is purified by crystallization or chromatography.

  • Final Modification (Example for Compound 5): The DKP core (1.0 eq) is dissolved in dry THF (0.1 M) and cooled to 0 °C. NaH (1.5 eq) is added, and the mixture is stirred for 30 minutes. The appropriate alkyl halide (1.2 eq) is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography to afford the final derivative.

2. Anti-Angiogenic Assays

  • HUVEC Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates. After 24 hours, cells are treated with various concentrations of the synthesized compounds for 48 hours. Cell viability is assessed using the MTT assay. The IC50 value is calculated from the dose-response curve.

  • Wound Healing Migration Assay: HUVECs are grown to confluence in 6-well plates. A scratch is made in the cell monolayer with a pipette tip. Cells are then treated with the test compounds. The closure of the wound is monitored and photographed at 0 and 24 hours. The migration rate is quantified by measuring the wound area.

  • Transwell Invasion Assay: HUVECs are seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contains medium with a chemoattractant. The test compounds are added to the upper chamber. After 24 hours, non-invading cells are removed, and the invading cells on the lower surface of the membrane are fixed, stained, and counted.

Signaling Pathway: Inhibition of Ang2/Tie-2 Pathway

The synthesized derivatives of Cryptoechinuline D inhibit angiogenesis by blocking the Angiopoietin-2 (Ang2)/Tie-2 signaling pathway. This pathway is critical for the destabilization of blood vessels, a prerequisite for the formation of new vessels that support tumor growth.

cluster_0 Endothelial Cell Ang2 Angiopoietin-2 (Ang2) Tie2 Tie-2 Receptor Ang2->Tie2 Binding PI3K PI3K Tie2->PI3K Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Invasion Akt->Proliferation CryptoD Cryptoechinuline D Derivative CryptoD->Tie2 Inhibition

Inhibition of the Ang2/Tie-2 signaling pathway by Cryptoechinuline D derivatives.

Application Notes and Protocols for Chiral Resolution of Racemic Methyloxolane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure methyloxolane carboxylic acids are valuable chiral building blocks in the synthesis of various biologically active molecules and pharmaceuticals. The stereochemistry at the chiral center often dictates the pharmacological activity, making the separation of racemic mixtures a critical step in drug discovery and development. This document provides detailed application notes and protocols for the chiral resolution of racemic methyloxolane carboxylic acids using three primary techniques: classical diastereomeric salt crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).

Due to the limited availability of published data specifically for methyloxolane carboxylic acids, the following protocols are based on established methods for the structurally analogous tetrahydrofuran-2-carboxylic acid and other α-substituted carboxylic acids. These protocols serve as a robust starting point for the development of specific resolution procedures for various methyloxolane carboxylic acid derivatives.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a widely used method for separating enantiomers on both laboratory and industrial scales. It involves the reaction of a racemic acid with a chiral resolving agent (typically a chiral amine) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered from the isolated diastereomeric salt.

Logical Workflow for Classical Resolution

racemic_acid Racemic Methyloxolane Carboxylic Acid diastereomeric_salts Diastereomeric Salt Mixture in Solution racemic_acid->diastereomeric_salts chiral_amine Chiral Resolving Agent (e.g., (R)-1-Phenylethylamine) chiral_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystalline) crystallization->less_soluble_salt soluble_salt More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->soluble_salt acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Acidification (e.g., HCl) soluble_salt->acidification2 enantiomer1 Enantiomerically Pure Methyloxolane Carboxylic Acid (e.g., R-enantiomer) acidification1->enantiomer1 recovery Recovery of Chiral Amine acidification1->recovery enantiomer2 Enantiomerically Enriched Methyloxolane Carboxylic Acid (e.g., S-enantiomer) acidification2->enantiomer2 acidification2->recovery

Figure 1: Workflow for Classical Chiral Resolution.
Experimental Protocol (Analogous to Tetrahydrofuran-2-carboxylic Acid Resolution)

This protocol is adapted from the resolution of racemic tetrahydrofuran-2-carboxylic acid using ephedrine as the resolving agent.[1]

Materials:

  • Racemic 2-methyloxolane-2-carboxylic acid

  • (-)-Ephedrine (for resolution of the (R)-enantiomer) or (+)-Ephedrine (for resolution of the (S)-enantiomer)

  • Ethyl acetate

  • Methanol

  • Hydrochloric acid (e.g., 2M HCl)

  • Sodium hydroxide (e.g., 2M NaOH)

  • Anhydrous sodium sulfate

  • Dichloromethane or Diethyl ether

Procedure:

  • Salt Formation:

    • Dissolve racemic 2-methyloxolane-2-carboxylic acid (1.0 eq) in a minimal amount of hot ethyl acetate.

    • In a separate flask, dissolve (-)-ephedrine (1.0 eq) in hot ethyl acetate.

    • Slowly add the resolving agent solution to the racemic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold ethyl acetate.

    • The mother liquor contains the more soluble diastereomeric salt.

    • To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent (e.g., methanol/ethyl acetate mixture). The progress of the resolution can be monitored by measuring the optical rotation of the salt at each crystallization step.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the purified diastereomeric salt in water and add an excess of a strong acid (e.g., 2M HCl) to protonate the carboxylic acid and the amine.

    • Extract the liberated carboxylic acid with an organic solvent (e.g., dichloromethane or diethyl ether) multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched 2-methyloxolane-2-carboxylic acid.

  • Recovery of the Chiral Resolving Agent:

    • The aqueous layer from the acidification step contains the protonated chiral amine.

    • Make the aqueous layer basic by adding a strong base (e.g., 2M NaOH) until the amine precipitates or can be extracted.

    • Extract the chiral amine with an organic solvent, dry the organic layer, and evaporate the solvent to recover the resolving agent for reuse.

Quantitative Data for Analogous Resolutions
Racemic AcidResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered AcidReference
Tetrahydrofuran-2-carboxylic acid(-)-EphedrineEthyl Acetate59%>95% for (R)-enantiomer[1]
Tetrahydrofuran-2-carboxylic acid(+)-EphedrineEthyl Acetate59%>95% for (S)-enantiomer[1]
1-Phenylethylamine(R,R)-Tartaric AcidMethanol-High[2]
2-Phenylpropanoic Acid(R)-1-Phenylethylamine--High[3]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases or proteases, to preferentially catalyze the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This technique is often performed under mild conditions and can provide high enantiomeric excess for both the product and the unreacted starting material. For carboxylic acids, the resolution is commonly performed on their ester derivatives.

Experimental Workflow for Enzymatic Kinetic Resolution

racemic_ester Racemic Methyl 2-Methyloxolane-2-carboxylate hydrolysis Enantioselective Hydrolysis racemic_ester->hydrolysis enzyme Enzyme (e.g., Lipase) in Buffer enzyme->hydrolysis mixture Mixture of: (S)-Ester (unreacted) (R)-Carboxylic Acid (product) hydrolysis->mixture separation Extraction/ Chromatography mixture->separation s_ester (S)-Ester separation->s_ester r_acid (R)-Carboxylic Acid separation->r_acid hydrolysis_s Hydrolysis s_ester->hydrolysis_s s_acid (S)-Carboxylic Acid hydrolysis_s->s_acid

Figure 2: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol (Analogous to Tetrahydrofuran-2-carboxylate Resolution)

This protocol is based on the kinetic resolution of ethyl (±)-tetrahydrofuran-2-carboxylate using a protease from Aspergillus melleus.[4]

Materials:

  • Racemic methyl or ethyl 2-methyloxolane-2-carboxylate (prepared by esterification of the racemic acid)

  • Lipase or Protease (e.g., Aspergillus melleus protease, Candida antarctica lipase B (Novozym 435))

  • Phosphate buffer (e.g., 1.5 M potassium phosphate buffer, pH 8.0)

  • Organic solvent for extraction (e.g., ethyl acetate, tert-butyl methyl ether)

  • Sodium bicarbonate solution (e.g., 5% aqueous)

  • Hydrochloric acid (e.g., 2M HCl)

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend the racemic methyl or ethyl 2-methyloxolane-2-carboxylate in the phosphate buffer.

    • Add the enzyme (e.g., 0.2% w/v of Aspergillus melleus protease).

    • Stir the mixture at a controlled temperature (e.g., 30°C).

    • Monitor the reaction progress by taking aliquots and analyzing the conversion and enantiomeric excess of the remaining ester and the formed acid by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both components.

  • Separation of Unreacted Ester and Product Acid:

    • Once the desired conversion is reached, stop the reaction (e.g., by filtering off the immobilized enzyme or by adjusting the pH).

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate). The unreacted ester will be in the organic phase.

    • Wash the organic phase with a basic solution (e.g., 5% NaHCO₃) to remove any remaining acidic product. Dry the organic phase and evaporate the solvent to obtain the enantiomerically enriched ester.

    • Acidify the aqueous phase from the extraction and the basic washes with a strong acid (e.g., 2M HCl) to a pH of ~2.

    • Extract the acidified aqueous phase with an organic solvent to isolate the enantiomerically pure carboxylic acid product. Dry the organic phase and evaporate the solvent.

  • Hydrolysis of the Recovered Ester (Optional):

    • The enantiomerically enriched ester can be hydrolyzed using standard acidic or basic conditions to obtain the other enantiomer of the carboxylic acid.

Quantitative Data for Analogous Enzymatic Resolutions
Racemic SubstrateEnzymeYield of (R)-Acidee of (R)-Acidee of remaining (S)-EsterReference
Ethyl (±)-tetrahydrofuran-2-carboxylateAspergillus melleus protease22% (after crystallization of DCHA salt)>99%-[4]
Vinyl (±)-2-phenoxypropanoateAspergillus niger lipaseHighHighHigh[5]
Ethyl (±)-2-phenylpropanoatePseudomonas sp. lipaseHighHighHigh[5]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for the direct separation of enantiomers. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have proven effective for the resolution of a broad range of racemic compounds, including carboxylic acids.

Logical Flow for Chiral HPLC Separation

racemic_sample Racemic Methyloxolane Carboxylic Acid Sample hplc_system HPLC System with Chiral Column (e.g., Chiralcel OD-H) racemic_sample->hplc_system separation Elution with Mobile Phase hplc_system->separation detector Detector (UV) separation->detector fraction_collection Fraction Collection separation->fraction_collection chromatogram Chromatogram with Two Separated Peaks detector->chromatogram enantiomer_1 Pure Enantiomer 1 fraction_collection->enantiomer_1 enantiomer_2 Pure Enantiomer 2 fraction_collection->enantiomer_2

Figure 3: Workflow for Chiral HPLC Separation.
Experimental Protocol (Model Protocol for Carboxylic Acids)

This is a general protocol for the separation of racemic carboxylic acids on a polysaccharide-based chiral column. The optimal conditions will need to be determined experimentally.

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (IPA), ethanol, trifluoroacetic acid (TFA))

  • Racemic 2-methyloxolane-2-carboxylic acid

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the racemic 2-methyloxolane-2-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Method Development):

    • Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).[6][7]

    • Mobile Phase: A typical starting mobile phase for normal-phase separation of carboxylic acids is a mixture of n-hexane and an alcohol (IPA or ethanol) with a small amount of an acidic modifier. For example:

      • n-Hexane / Isopropanol / Trifluoroacetic acid (TFA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 210-220 nm).

    • Injection Volume: 10 µL.

  • Optimization:

    • If the initial separation is not satisfactory, adjust the mobile phase composition. Increasing the percentage of alcohol will generally decrease retention times. The type of alcohol (IPA vs. ethanol) can also affect selectivity.

    • The concentration of the acidic modifier (TFA) can be varied to improve peak shape.

  • Preparative Separation (Scaling Up):

    • Once analytical conditions are optimized, the method can be scaled up to a semi-preparative or preparative column with a larger diameter.

    • The flow rate and injection volume will need to be adjusted according to the column dimensions.

    • Fractions corresponding to each enantiomer peak are collected separately.

    • The solvent is removed from the collected fractions under reduced pressure to yield the pure enantiomers.

Representative Data for Chiral HPLC of Racemic Acids
Chiral Stationary PhaseMobile PhaseFlow RateTemperatureAnalytes SeparatedReference
Chiralcel ODHexane/IPA/TFA1.0 mL/min25°CVarious racemic carboxylic acids[6]
Chiralpak ADHexane/IPA/TFA1.0 mL/min25°CVarious racemic carboxylic acids[6]
Chiralcel OJ-HAcetonitrile/Methanol/Water (pH 4)1.0 mL/min25-40°CProstaglandins (carboxylic acids)[8]

Conclusion

The chiral resolution of racemic methyloxolane carboxylic acids is an essential step for their application in asymmetric synthesis and drug development. While specific literature on this particular class of compounds is sparse, the well-established methodologies of classical resolution, enzymatic kinetic resolution, and chiral HPLC provide a strong foundation for developing effective separation protocols. The analogous procedures and data presented here for tetrahydrofuran-2-carboxylic acid and other related compounds offer valuable starting points for researchers. Successful resolution will require empirical optimization of the conditions for the specific methyloxolane carboxylic acid derivative of interest.

References

2-Methyloxolane: A Green Solvent Revolutionizing Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: In the ongoing pursuit of sustainable chemical practices, 2-methyloxolane (2-MeO), also known as 2-methyltetrahydrofuran (2-MeTHF), has emerged as a front-runner in the realm of green solvents. Derived from renewable biomass sources such as corn cobs and bagasse, 2-MeO presents a compelling alternative to conventional, petroleum-derived solvents like tetrahydrofuran (THF) and hexane.[1][2] Its favorable safety profile, reduced environmental impact, and excellent performance in a variety of organic reactions make it an increasingly attractive option for researchers and professionals in the pharmaceutical and chemical industries.[3][4] This document provides detailed application notes and protocols for the use of 2-methyloxolane in key organic reactions, supported by comparative data and visual workflows to facilitate its adoption in the laboratory and beyond.

Key Advantages of 2-Methyloxolane

2-Methyloxolane offers a multitude of benefits over traditional solvents:

  • Renewable Origin: It is produced from the hydrogenation of carbohydrates derived from lignocellulosic biomass.[5][6]

  • Enhanced Safety: 2-MeO exhibits a significantly lower tendency to form explosive peroxides compared to THF, enhancing laboratory safety.[2] It also has a better toxicological profile than hexane.[7]

  • Favorable Environmental Profile: It is biodegradable and has a lower carbon footprint compared to its petroleum-based counterparts.[3][7]

  • Improved Reaction Performance: Its higher boiling point (80°C) allows for reactions to be conducted at elevated temperatures, often leading to faster reaction rates.[4][8]

  • Simplified Work-up: Unlike the fully water-miscible THF, 2-MeO has limited miscibility with water, which simplifies aqueous work-ups and product extractions, often eliminating the need for an additional extraction solvent.[4][8] It forms an azeotrope with water, facilitating its recovery and recycling.[9]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-methyloxolane is provided below, with a comparison to commonly used solvents.

Property2-Methyloxolane (2-MeO)Tetrahydrofuran (THF)HexaneDichloromethane (DCM)
CAS Number 96-47-9109-99-9110-54-375-09-2
Molecular Formula C₅H₁₀OC₄H₈OC₆H₁₄CH₂Cl₂
Molecular Weight ( g/mol ) 86.1372.1186.1884.93
Boiling Point (°C) 78-80[10]666940
Melting Point (°C) -136[10]-108.4-95-96.7
Density (g/mL at 25°C) 0.86[10]0.890.661.33
Water Solubility ( g/100 mL at 25°C) 15[10]MiscibleInsoluble1.3
Flash Point (°C) -9[10]-14-22N/A

Safety and Environmental Profile

The safety and environmental aspects of 2-methyloxolane are critical to its designation as a green solvent.

Aspect2-Methyloxolane (2-MeO)
Hazard Statements Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye damage.[10]
Precautionary Statements Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Wear protective gloves/protective clothing/eye protection/face protection.[10]
Environmental Impact Biodegradable with low bioaccumulation potential. Lower life cycle emissions compared to THF.[3][7]
Toxicity Lower toxicity compared to hexane. Not classified as a carcinogen, mutagen, or reproductive toxin.[7]

Application Notes and Protocols

2-Methyloxolane has demonstrated its utility as a high-performance solvent in a range of common organic reactions.

Grignard Reactions

2-MeO is an excellent solvent for Grignard reactions, often providing superior yields and easier work-up compared to THF.[4] Its higher boiling point allows for reactions at elevated temperatures, which can be beneficial for less reactive halides.

Comparative Data: Grignard Reaction Yields

SubstrateProductYield in 2-MeOYield in THF
Benzyl chloridePhenylacetic acid99%85%
Allyl chloride3-Butenoic acid89%73%

Protocol: Synthesis of Triphenylmethanol

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Methyl benzoate

  • Anhydrous 2-methyloxolane

  • 10% Sulfuric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.). Add a crystal of iodine. To the dropping funnel, add a solution of bromobenzene (1.1 equiv.) in anhydrous 2-MeO. Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (indicated by bubbling and a color change), gently warm the flask. Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ester: Cool the Grignard reagent to 0°C using an ice bath. Add a solution of methyl benzoate (1.0 equiv.) in anhydrous 2-MeO dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 10% sulfuric acid. Transfer the mixture to a separatory funnel. The organic layer will separate cleanly from the aqueous layer. Separate the layers and extract the aqueous layer with 2-MeO. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude triphenylmethanol. The product can be further purified by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

2-MeO is a suitable solvent for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck couplings. Its ability to dissolve a wide range of organic substrates and its compatibility with common catalysts and bases make it a versatile choice.

Protocol: Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 2-Methyloxolane

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 equiv.), phenylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Add a 3:1 mixture of 2-methyloxolane and water.

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or GC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with 2-MeO. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol: Synthesis of Butyl Cinnamate

Materials:

  • Iodobenzene

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • 2-Methyloxolane

Procedure:

  • In a sealable reaction vessel, combine iodobenzene (1.0 equiv.), butyl acrylate (1.5 equiv.), palladium(II) acetate (0.01 equiv.), and 2-methyloxolane.

  • Add triethylamine (1.5 equiv.) to the mixture.

  • Seal the vessel and heat to 100°C with stirring for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the mixture to room temperature and filter to remove the triethylammonium iodide salt.

  • Wash the filter cake with a small amount of 2-MeO.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography to yield butyl cinnamate.

Reduction Reactions

2-MeO can be used as a solvent for reductions with common hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Protocol: Reduction of Acetophenone to 1-Phenylethanol using NaBH₄

Materials:

  • Acetophenone

  • Sodium borohydride (NaBH₄)

  • 2-Methyloxolane

  • Methanol (as a co-solvent and proton source)

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve acetophenone (1.0 equiv.) in a mixture of 2-methyloxolane and methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (0.5 equiv.) in small portions, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction at room temperature for 1 hour.

  • Quench the reaction by the slow addition of dilute HCl at 0°C until the bubbling ceases.

  • Extract the product with 2-MeO.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain 1-phenylethanol, which can be purified by distillation if necessary.

Visualizing Workflows and Concepts

To better illustrate the practical aspects of using 2-methyloxolane, the following diagrams have been generated using Graphviz.

G General Workflow for an Organic Reaction in 2-MeO A Reactant(s) & Catalyst (if applicable) B Add 2-Methyloxolane A->B C Reaction at specified temperature (e.g., 80°C) B->C D Reaction Monitoring (TLC, GC, LC-MS) C->D D->C Reaction not complete E Aqueous Work-up (Quenching, Extraction) D->E Reaction complete F Phase Separation (Organic & Aqueous Layers) E->F G Drying of Organic Layer (e.g., Na2SO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Purification (Chromatography, Recrystallization) H->I J Pure Product I->J G 2-Methyloxolane Lifecycle cluster_0 Production cluster_1 Use Phase cluster_2 Recycling Biomass Lignocellulosic Biomass Furfural Furfural/ Levulinic Acid Biomass->Furfural TwoMeO 2-Methyloxolane Furfural->TwoMeO Reaction Organic Reaction Solvent TwoMeO->Reaction Extraction Extraction Solvent TwoMeO->Extraction Distillation Azeotropic Distillation with Water Reaction->Distillation Extraction->Distillation Decantation Decantation Distillation->Decantation Decantation->TwoMeO Recycled 2-MeO G Decision Flowchart for Solvent Selection node_rect node_rect start Need for an Aprotic Ether Solvent? q1 Is an aqueous work-up required? start->q1 Yes other_solvent Consider other solvent classes start->other_solvent No q2 Is a reaction temperature > 66°C beneficial? q1->q2 Yes consider_thf Consider THF q1->consider_thf No q3 Are green chemistry principles a priority? q2->q3 Yes q2->consider_thf No use_2meo Use 2-Methyloxolane q3->use_2meo Yes q3->consider_thf No

References

Troubleshooting & Optimization

Improving diastereoselectivity in substituted tetrahydrofuran synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of substituted tetrahydrofurans. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and answer frequently asked questions related to improving diastereoselectivity in their synthetic routes.

Troubleshooting Guide

This guide addresses specific problems you might be encountering in your experiments, offering potential causes and actionable solutions.

1. Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity is a common issue and can often be addressed by modifying the reaction conditions or strategy. Here are several approaches to consider:

  • Introduction of a Lewis Acid: Lewis acids can have a profound effect on the diastereoselectivity of certain reactions, particularly in radical cyclizations and reactions proceeding through oxonium ions.[1] They can coordinate to heteroatoms, influencing the conformation of the transition state and favoring the formation of one diastereomer over another. For example, in radical cyclizations, the addition of trialkylaluminum can reverse the diastereoselectivity from favoring the trans product to the cis product.

  • Catalyst Modification: The choice of catalyst is critical. In palladium-catalyzed oxidative cyclizations, switching from a standard Pd(OAc)₂/Cu(OAc)₂ system to a PdCl₂/1,4-benzoquinone system and introducing a hydrogen-bond acceptor in the substrate can significantly enhance diastereoselectivity.[2][3] For asymmetric synthesis, employing chiral organocatalysts can lead to high enantio- and diastereoselectivities.[4]

  • Substrate Control: The stereochemistry of the final product is often dictated by the geometry of the starting material. For instance, the diastereoselectivity of many tetrahydrofuran-forming radical cyclizations is highly dependent on the alkene geometry of the substrate.[1] Ensuring the geometric purity of your starting materials is a crucial first step.

  • Solvent and Temperature Optimization: The reaction solvent and temperature can influence the transition state energies. A systematic screening of solvents and temperatures may reveal conditions that favor the desired diastereomer. For example, in Pd-catalyzed oxidative cyclizations, THF and toluene have been identified as effective solvents for improving both diastereoselectivity and yield.[2]

2. Question: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity of the cyclization?

Answer:

Regiocontrol is crucial for the successful synthesis of the desired substituted tetrahydrofuran. Here are some strategies to address this issue:

  • Reaction Type: The choice of reaction can inherently favor a specific regioisomeric outcome. For example, intramolecular SN2 reactions of hydroxyl nucleophiles with tethered leaving groups are a classic and reliable method for forming the tetrahydrofuran ring with defined regiochemistry.[1] Similarly, intramolecular additions of alcohols to epoxides, a method pioneered by Kishi, is frequently used for complex molecule construction due to its predictable regioselectivity.[1]

  • Directing Groups: The presence of certain functional groups on the substrate can direct the cyclization to occur at a specific position. In Pd(II)-catalyzed ring formation of ε-hydroxy allylic alcohols, the reaction proceeds via a 5-exo-trigonal process, leading to the formation of a 5-alkenyltetrahydrofuran ring with excellent yields and regioselectivity.[5]

  • Catalyst Control: In some cases, the catalyst can influence the regioselectivity. For instance, in the cyclization of bifunctional α-phenyl alkenes, the choice of the organic chromophore as a photocatalyst can control the regioselectivity of the intramolecular cyclization.

3. Question: My reaction yield is low, even though the diastereoselectivity is acceptable. What are some potential reasons and solutions?

Answer:

Low yields can stem from a variety of factors, including side reactions, substrate decomposition, or incomplete conversion. Consider the following:

  • Reaction Conditions: Re-evaluate your reaction conditions. For instance, in Pd-catalyzed tandem oxidative cyclization-redox relay reactions, the absence of a co-oxidant like 1,4-benzoquinone can result in no reaction, even with a stoichiometric amount of the palladium catalyst.[2] The addition of certain ligands, such as pyridine in Wacker oxidations, can completely inhibit the reaction.[2]

  • Substrate Stability: Your starting material or product may be unstable under the reaction conditions. If you suspect decomposition, consider running the reaction at a lower temperature or for a shorter duration. Protecting group strategies might also be necessary to shield sensitive functional groups.

  • Purity of Reagents: Ensure the purity of your starting materials, solvents, and reagents. Impurities can sometimes poison catalysts or lead to unwanted side reactions.

Frequently Asked Questions (FAQs)

1. Question: What are the most common strategies for the diastereoselective synthesis of substituted tetrahydrofurans?

Answer:

Several powerful strategies have been developed for the stereoselective construction of substituted tetrahydrofurans. Some of the most prevalent methods include:

  • Nucleophilic Substitution Processes: This includes intramolecular SN2 reactions of hydroxyl groups with leaving groups and intramolecular additions of alcohols to epoxides.[1]

  • [3+2] Cycloaddition and Annulation Reactions: These reactions are highly efficient as they can generate multiple bonds and stereocenters in a single step.[1] For example, the reaction of donor-acceptor cyclopropanes with aldehydes can produce highly substituted tetrahydrofurans with excellent diastereoselectivity.[1][6][7]

  • Palladium-Catalyzed Oxidative Cyclization: This method is particularly useful for the cyclization of alkenols and can be rendered highly diastereoselective through the use of specific catalyst systems and substrate design.[2][3]

  • Radical Cyclizations: Ring-closure via radical-mediated C-C bond formation is another common approach. The diastereoselectivity of these reactions can often be controlled by the addition of Lewis acids.[1]

  • Organocatalysis: The use of chiral organocatalysts in reactions like double Michael additions has emerged as a powerful tool for the asymmetric synthesis of highly substituted tetrahydrofurans.[4]

2. Question: How does intramolecular hydrogen bonding influence diastereoselectivity?

Answer:

Intramolecular hydrogen bonding can play a significant role in controlling the stereochemical outcome of a reaction by rigidifying the transition state. In the palladium-catalyzed oxidative cyclization of certain trisubstituted alkenols, the introduction of a hydrogen-bond acceptor in the substrate enhances both diastereoselectivity and reactivity.[2][3] The hydrogen bond helps to lock the conformation of the substrate during the cyclization event, leading to the preferential formation of one diastereomer. A rationale for this observed diastereoselectivity has been proposed based on mechanistic studies and computational modeling.[2]

3. Question: Can you explain the role of Lewis acids in controlling diastereoselectivity in radical cyclizations?

Answer:

In radical cyclizations for tetrahydrofuran synthesis, Lewis acids can act as coordinating agents, influencing the stereochemical course of the reaction. For 2,4-disubstituted tetrahydrofurans, the unperturbed reaction often yields the trans-isomer as the major product. However, the addition of trialkylaluminums can reverse this selectivity, favoring the formation of the cis-isomer. This control is achieved through the coordination of the Lewis acid to an oxygen atom in the substrate, which alters the conformational preferences of the cyclizing radical intermediate.

Quantitative Data Summary

The following tables summarize quantitative data from various diastereoselective tetrahydrofuran synthesis methods.

Table 1: Diastereoselectivity in [3+2] Annulation Reactions

3-Atom Component2-Atom ComponentCatalyst/ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
Activated CyclopropaneBenzaldehydeSn(OTf)₂20:197[1]
Donor-Acceptor CyclopropaneVarious Aldehydes((t)Bu-pybox)MgI₂Single diastereomer48-92[7]
1,1-Cyclopropane diestersAldehydesSn(OTf)₂, SnCl₄, or Hf(OTf)₄up to 99:1up to 95

Table 2: Diastereoselectivity in Palladium-Catalyzed Oxidative Cyclizations

SubstrateCatalyst SystemSolventDiastereomeric Ratio (d.r.)Yield (%)Reference
Trisubstituted Alkenol with H-bond acceptorPdCl₂/1,4-benzoquinoneTHFup to 7:1-[2]
Trisubstituted Alkenol with H-bond acceptorPdCl₂/1,4-benzoquinoneTolueneup to 7:1-[2]
Parent diol substratePd(OAc)₂/Cu(OAc)₂-2:1-[3]

Table 3: Influence of Lewis Acids on Radical Cyclization Diastereoselectivity

Substrate TypeLewis AcidMajor ProductDiastereomeric Ratio (d.r.)Reference
Precursor to 2,4-disubstituted THFNonetrans-isomer-
Precursor to 2,4-disubstituted THFTrialkylaluminumcis-isomerReversed selectivity

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of Tetrahydrofurans via [3+2] Annulation of a Cyclopropane with an Aldehyde

This protocol is adapted from the work of Johnson and coworkers on the Lewis acid-catalyzed [3+2] annulation of donor-acceptor cyclopropanes.

Materials:

  • Donor-acceptor cyclopropane (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Tin(II) triflate (Sn(OTf)₂) (10 mol %)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the donor-acceptor cyclopropane and anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde to the solution.

  • In a separate vial, dissolve Sn(OTf)₂ in a small amount of anhydrous DCM and add this solution to the reaction mixture dropwise.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the crude reaction mixture.

Protocol 2: Palladium-Catalyzed Oxidative Cyclization with Enhanced Diastereoselectivity

This protocol is based on the findings of Tan and coworkers, utilizing a specific palladium catalyst system and a substrate designed with a hydrogen-bond acceptor.

Materials:

  • Trisubstituted alkenol with a hydrogen-bond acceptor (1.0 equiv)

  • Palladium(II) chloride (PdCl₂) (5 mol %)

  • 1,4-Benzoquinone (BQ) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add PdCl₂ and BQ.

  • Add anhydrous THF and stir the mixture for 15 minutes at room temperature.

  • Add a solution of the trisubstituted alkenol in anhydrous THF to the catalyst mixture.

  • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) as required. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the substituted tetrahydrofuran.

  • Analyze the diastereomeric ratio of the product using ¹H NMR spectroscopy or other suitable analytical techniques.

Visualizations

reaction_troubleshooting cluster_solutions Potential Solutions start Low Diastereoselectivity (e.g., 1:1 d.r.) lewis_acid Add Lewis Acid start->lewis_acid catalyst Modify Catalyst start->catalyst substrate Check Substrate Geometry start->substrate conditions Optimize Conditions (Solvent, Temp.) start->conditions outcome Improved Diastereoselectivity lewis_acid->outcome catalyst->outcome substrate->outcome conditions->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

pd_catalyzed_cyclization cluster_reactants Reactants & Catalyst alkenol Alkenol Substrate (with H-bond acceptor) coordination Coordination of Pd(II) to Alkene and Alcohol alkenol->coordination pd_catalyst PdCl₂ / 1,4-Benzoquinone pd_catalyst->coordination cyclization Intramolecular Oxypalladation (5-exo-trig) coordination->cyclization intermediate Palladium-Alkyl Intermediate cyclization->intermediate elimination β-Hydride Elimination or Redox Relay intermediate->elimination product Diastereomerically Enriched Tetrahydrofuran elimination->product

Caption: Key steps in Pd-catalyzed diastereoselective cyclization.

References

Technical Support Center: Purification of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the purification of cis and trans isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the separation of geometric isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for separating cis and trans isomers?

A1: The primary methods for separating cis and trans isomers are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), fractional crystallization, and fractional distillation. The choice of technique depends on the physicochemical properties of the isomers (e.g., volatility, solubility, thermal stability), the required scale of purification, and the desired final purity.[1]

Q2: How do I choose between chromatography and crystallization for my separation?

A2: Chromatography, particularly HPLC and GC, generally offers higher resolution and is suitable for separating isomers with very similar physical properties.[1] Crystallization is a cost-effective technique for large-scale purifications but is dependent on significant differences in the solubility of the isomers in a given solvent system. If the isomers form a solid solution, separation by crystallization can be challenging.

Q3: What are the main challenges in scaling up a purification method for cis and trans isomers?

A3: Scaling up purification processes presents several challenges. For chromatography, transferring from an analytical to a preparative scale requires careful optimization of column size, flow rate, and mobile phase composition to maintain resolution.[2][3] For crystallization, ensuring consistent crystal growth and purity on a larger scale can be difficult. Maintaining the stability of the isomers, which can interconvert under certain conditions (e.g., heat, light, or pH changes), is also a critical consideration during scale-up.[4]

Q4: What is the impact of isomeric impurities on drug safety and efficacy?

A4: The presence of an undesired isomer, even in small amounts, can significantly impact the safety and efficacy of a drug.[5][6] One isomer may have a different pharmacological activity, be inactive, or even exhibit toxicity.[7] Therefore, regulatory agencies have stringent requirements for the characterization and control of isomeric impurities in pharmaceutical products.[5]

Q5: My cis and trans isomers have very similar boiling points. Can I still use fractional distillation?

A5: Fractional distillation is challenging for isomers with very close boiling points.[1] To achieve separation, a highly efficient fractional distillation column with a large number of theoretical plates is necessary, along with a very slow and controlled distillation rate.[1] In many cases, other techniques like chromatography may be more effective.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Solution
Poor or no separation of isomers 1. Inappropriate stationary phase. 2. Mobile phase lacks selectivity. 3. Isocratic elution is not optimal.1. Screen different column chemistries (e.g., C18, phenyl-hexyl, PFP). For some isomers, chiral columns may provide the necessary selectivity. 2. Systematically vary the organic modifier and aqueous phase composition. Adjusting the pH can alter the ionization state of the isomers and improve separation. 3. Develop a shallow gradient elution method to enhance resolution.
Peak tailing 1. Secondary interactions with the stationary phase (e.g., silanol interactions). 2. Column overload. 3. Extracolumn dead volume.1. Use an end-capped column or add a competing base to the mobile phase. Operating at a lower pH can suppress silanol activity. 2. Reduce the sample concentration or injection volume. 3. Ensure all fittings and tubing are properly connected and have minimal length.
Irreproducible retention times 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Insufficient column equilibration.1. Prepare mobile phases accurately by weight and ensure thorough mixing. Use a buffer to maintain a stable pH.[8] 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run.
Gas Chromatography (GC)
Issue Possible Cause Solution
Co-elution of cis and trans isomers 1. Inadequate column polarity. 2. Suboptimal temperature program. 3. Incorrect carrier gas flow rate.1. Select a column with a stationary phase that provides good selectivity for geometric isomers (e.g., highly polar cyanopropyl phases).[1] 2. Start with a low initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min) to maximize interaction with the stationary phase.[1] 3. Optimize the carrier gas flow rate to achieve the best column efficiency.
Poor peak shape (fronting or tailing) 1. Column overload. 2. Active sites in the injector or column. 3. Improper injection technique.1. Dilute the sample. 2. Use a deactivated injector liner and trim the first few centimeters of the column. 3. Optimize the injection volume and speed.
Fractional Crystallization
Issue Possible Cause Solution
No crystal formation 1. Solution is not supersaturated. 2. Presence of impurities inhibiting crystallization.1. Concentrate the solution by slowly evaporating the solvent. 2. Try to purify the mixture by another method (e.g., column chromatography) before crystallization. Seeding with a pure crystal of the desired isomer can also induce crystallization.
Oiling out instead of crystallization 1. The compound's solubility is too high at the crystallization temperature. 2. The cooling rate is too fast.1. Use a solvent system where the compound has lower solubility. 2. Decrease the cooling rate to allow for slow crystal growth.
Low purity of isolated crystals 1. Inefficient removal of mother liquor. 2. Co-crystallization of isomers.1. Wash the crystals with a small amount of cold, fresh solvent. 2. Re-crystallize the product multiple times. Consider using a different solvent system that offers better selectivity.

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data for different purification techniques. Please note that the efficiency of each technique is highly dependent on the specific pair of isomers being separated.

Table 1: High-Performance Liquid Chromatography (HPLC)

CompoundColumnMobile PhaseResolution (Rs)Purity (%)Reference
2-Butene-1,4-diol(S,S)-Whelk-O 1Hexane-Ethanol (97:3, v/v)2.61>99[9]
LafutidineChiraSpherHexane-Ethanol-THF-Diethylamine (92:3:5:0.1, v/v/v/v)1.89>99[9]
Double-Decker SilsesquioxanesSilicaDichloromethane/Hexane>1.5>90[10][11]

Table 2: Fractional Crystallization

CompoundSolvent SystemPurity of Isolated Isomer (%)Yield (%)Reference
trans-1,2-Cyclohexanediamine DihydrochlorideMethanol~100 (trans)Not Reported[12]
cis-1,2-Cyclohexanediamine DihydrochlorideEthanol>90 (cis)Not Reported[12]
trans-TMCHDNot Specified>9990[12]
cis-TMCHDNot Specified>9568[12]

Table 3: Fractional Distillation

CompoundBoiling Point Difference (°C)Purity of IsolateYield (%)NotesReference
cis/trans-2-Butenecis: 3.7, trans: 0.9Enriched fractionsNot specifiedSeparation is difficult due to close boiling points.[1]
cis/trans-2-Pentenecis: 36.9, trans: 36.1Enriched fractionsNot specifiedRequires a highly efficient column.[1]

Experimental Protocols

Detailed Methodology for HPLC Separation of Lafutidine Isomers

This protocol is adapted from a published method for the separation of cis and trans lafutidine.[9]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.

    • ChiraSpher chiral column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-hexane, ethanol, tetrahydrofuran (THF), and diethylamine in a ratio of 92:3:5:0.1 (v/v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

  • Sample Preparation:

    • Dissolve an appropriate amount of the lafutidine isomer mixture in ethanol.

    • Filter the sample solution through a 0.2 µm membrane filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

  • Data Analysis:

    • Identify the cis and trans isomer peaks based on their retention times.

    • Calculate the resolution (Rs) between the two peaks to assess the quality of the separation. A resolution of >1.5 is generally considered a good separation.

Detailed Methodology for Fractional Crystallization of 1,2-Cyclohexanediamine Isomers

This protocol is based on a patented method for separating the dihydrochloride salts of cis and trans-1,2-cyclohexanediamine.[12]

  • Materials:

    • Mixture of cis- and trans-1,2-cyclohexanediamine (CHDA).

    • Methanol.

    • Ethanol.

    • Hydrogen chloride (gas).

    • Sodium hydroxide (for neutralization).

  • Protocol for Isolating the trans Isomer:

    • Dissolve the mixture of CHDA isomers in methanol.

    • Bubble hydrogen chloride gas into the solution to form the dihydrochloride salts. The trans-isomer dihydrochloride is less soluble in methanol and will precipitate.

    • Filter the precipitate and wash with a small amount of cold methanol.

    • Neutralize the precipitate with a sodium hydroxide solution to recover the pure trans-CHDA.

  • Protocol for Isolating the cis Isomer:

    • Take the filtrate from the previous step, which is enriched in the cis-isomer dihydrochloride.

    • Evaporate the methanol.

    • Dissolve the residue in ethanol. The cis-isomer dihydrochloride is less soluble in ethanol than the remaining trans-isomer.

    • Cool the solution to induce crystallization of the cis-isomer dihydrochloride.

    • Filter the crystals and wash with a small amount of cold ethanol.

    • Neutralize the crystals with a sodium hydroxide solution to recover the enriched cis-CHDA. Further recrystallizations may be necessary to achieve higher purity.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample hplc_system->inject_sample run_hplc Run Chromatographic Separation inject_sample->run_hplc detect_peaks Detect Peaks (UV/PDA) run_hplc->detect_peaks analyze_data Analyze Chromatogram detect_peaks->analyze_data assess_purity Assess Purity and Resolution analyze_data->assess_purity

Caption: Workflow for HPLC separation of cis/trans isomers.

Troubleshooting_Chromatography cluster_poor_sep Poor Separation cluster_peak_shape Bad Peak Shape decision decision issue issue start Start Troubleshooting issue_node Identify Issue start->issue_node decision_poor_sep Check Mobile Phase? issue_node->decision_poor_sep Poor Separation decision_overload Overloaded? issue_node->decision_overload Bad Peak Shape action_mp Optimize Mobile Phase decision_poor_sep->action_mp decision_column Change Column? action_mp->decision_column action_column Select Different Column decision_column->action_column action_dilute Dilute Sample decision_overload->action_dilute decision_active_sites Active Sites? action_dilute->decision_active_sites action_deactivate Use Deactivated Liner/Column decision_active_sites->action_deactivate

Caption: Troubleshooting logic for chromatography.

Fractional_Crystallization_Workflow decision decision start Start with Isomer Mixture dissolve Dissolve in Suitable Solvent start->dissolve supersaturate Induce Supersaturation (Cooling/Evaporation) dissolve->supersaturate crystallize Allow Crystals to Form supersaturate->crystallize separate Separate Crystals from Mother Liquor crystallize->separate wash Wash Crystals with Cold Solvent separate->wash dry Dry Pure Crystals wash->dry analyze Analyze Purity (HPLC/GC/NMR) dry->analyze decision_purity Purity Acceptable? analyze->decision_purity recrystallize Recrystallize decision_purity->recrystallize No end End decision_purity->end Yes recrystallize->dissolve

Caption: Experimental workflow for fractional crystallization.

References

Technical Support Center: Optimizing Enantioselective Cyclization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enantioselective cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, offering potential causes and systematic solutions.

Issue 1: Low or No Enantioselectivity (% ee)

Question: My cyclization reaction is yielding the desired product, but the enantiomeric excess (% ee) is very low or racemic. What are the potential causes and how can I fix this?

Answer:

Low enantioselectivity is a common challenge in asymmetric catalysis.[1][2] The issue often stems from the catalyst's inability to effectively control the stereochemical outcome of the reaction.[3] Here are the primary factors to investigate:

Potential Causes & Troubleshooting Steps:

  • Catalyst Integrity and Activity:

    • Cause: The chiral catalyst or ligand may have degraded, be impure, or may not have been activated properly.

    • Solution:

      • Verify Catalyst/Ligand Purity: Use freshly purchased or purified catalyst/ligand. Purity can be checked by NMR or other appropriate analytical techniques.

      • Proper Handling: Handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere (e.g., in a glovebox).

      • Activation Protocol: Ensure any required pre-activation steps for the catalyst are performed correctly.

  • Reaction Conditions:

    • Cause: Temperature, solvent, and concentration can profoundly impact enantioselectivity.[4]

    • Solution:

      • Temperature: Lowering the reaction temperature often increases enantioselectivity because the energy difference between the diastereomeric transition states becomes more significant.[4] However, some reactions show an abnormal temperature effect where higher temperatures yield better results.[5][6] It is crucial to screen a range of temperatures (e.g., -20 °C, 0 °C, room temperature).

      • Solvent: The solvent can influence the catalyst's conformation and the stability of the transition states.[7][8] Screen a variety of solvents with different polarities (e.g., Toluene, THF, CH₂Cl₂, Methanol).[8] In some cases, using a co-solvent or even an aqueous emulsion can dramatically improve results.[9][10]

      • Concentration: A higher concentration might favor undesired background reactions. Try running the reaction at different concentrations to find the optimal balance.

  • Substrate Issues:

    • Cause: Impurities in the starting material can interfere with the catalyst. Furthermore, the substrate's structure may not be ideal for the chosen catalytic system.[1]

    • Solution:

      • Purify Substrate: Ensure the starting material is of the highest possible purity.

      • Substrate Scope: Recognize that many enantioselective catalysts have a limited substrate scope.[1] If optimization fails, a different catalyst system or ligand may be necessary for your specific substrate.

A logical flowchart for troubleshooting low enantioselectivity is provided below.

Troubleshooting_Low_EE start Low or No Enantioselectivity Observed check_catalyst 1. Check Catalyst Integrity start->check_catalyst catalyst_purity Is the catalyst/ligand pure and handled properly? check_catalyst->catalyst_purity check_conditions 2. Optimize Reaction Conditions conditions_temp Have you screened different temperatures? check_conditions->conditions_temp check_substrate 3. Evaluate Substrate substrate_purity Is the substrate pure? check_substrate->substrate_purity catalyst_purity->check_conditions Yes solution_catalyst Use fresh/purified catalyst. Handle under inert atmosphere. catalyst_purity->solution_catalyst No conditions_solvent Have you screened different solvents? conditions_temp->conditions_solvent Yes solution_temp Lower the temperature. (e.g., 0°C, -20°C, -40°C) conditions_temp->solution_temp No conditions_solvent->check_substrate Yes solution_solvent Screen solvents of varying polarity (e.g., Toluene, THF, DCM). conditions_solvent->solution_solvent No solution_substrate_purity Purify starting material. substrate_purity->solution_substrate_purity No solution_substrate_scope Consider a different catalyst system or modify the substrate. substrate_purity->solution_substrate_scope Yes

Caption: Troubleshooting flowchart for low enantioselectivity.

Issue 2: Poor Reaction Yield or Conversion

Question: My reaction has high enantioselectivity, but the yield is very low. How can I improve the conversion?

Answer:

Low yield in the presence of good enantioselectivity suggests that the catalytic cycle is proceeding correctly from a stereochemical standpoint but is inefficient overall. The problem could be related to catalyst deactivation, suboptimal reaction parameters, or competing side reactions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Deactivation:

    • Cause: The catalyst may be degrading over the course of the reaction. This can be caused by impurities, product inhibition, or inherent instability under the reaction conditions.[11][12] For instance, some palladium(II) catalysts are prone to reduction to inactive palladium(0) species.[11]

    • Solution:

      • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes overcome slow deactivation.[13][14] However, this can be costly.[1]

      • Additives: Investigate if additives can prevent deactivation. For example, re-oxidants can be used to regenerate the active catalytic species.

      • Purify Reagents: Ensure all reagents and solvents are scrupulously pure and dry, as trace impurities (water, oxygen, etc.) can poison sensitive catalysts.

  • Suboptimal Reaction Parameters:

    • Cause: The reaction time may be too short, or the temperature may be too low for efficient turnover.

    • Solution:

      • Increase Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) to see if conversion improves.

      • Increase Temperature: While often detrimental to enantioselectivity, a moderate increase in temperature can significantly boost the reaction rate. A balance must be found between yield and % ee.[15]

      • Catalyst Loading: As mentioned, increasing the catalyst loading can improve yield, but this approach has its limits. A competitive racemic background process might become more pronounced at lower catalyst loadings.[16]

Table 1: Effect of Catalyst Loading and Temperature on a Hypothetical Cyclization

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)% ee
1102595
2507094
35259285
41007594

Frequently Asked Questions (FAQs)

Q1: How do I select the right chiral catalyst/ligand for my reaction?

A1: Catalyst selection is often the most critical step. There is no universally superior catalyst.[1] The process is typically empirical:

  • Literature Precedent: Start by searching for catalysts used in similar cyclization reactions with structurally related substrates.

  • Screening: If no direct precedent exists, screen a small library of "privileged ligands" (e.g., BINOL, Salen, BOX derivatives) with a suitable metal precursor.[4] Pharmaceutical companies often have dedicated units for high-throughput catalyst screening.[1]

Q2: What is the typical range for catalyst loading?

A2: Catalyst loading can range from 0.1 mol% to 20 mol%. For initial screening, 5-10 mol% is common. In an optimized process, the goal is to reduce this as much as possible (typically 0.5-2 mol%) to minimize cost and potential product contamination with residual metal.[13]

Q3: How does solvent polarity affect enantioselectivity?

A3: Solvents can have a dramatic and sometimes unpredictable effect.[7] A polar solvent like methanol might stabilize a different transition state compared to a nonpolar solvent like toluene, potentially leading to different levels of enantioselectivity or even a reversal of the major enantiomer.[8] Therefore, a solvent screen is a crucial part of reaction optimization.

Q4: Can I purify a product with low enantiomeric excess?

A4: Yes, but it can be challenging. If the product is crystalline, it may be possible to enrich the enantiomeric excess through recrystallization.[1] Alternatively, preparative chiral chromatography (HPLC or SFC) can be used to separate the enantiomers, although this is often expensive and not practical on a large scale.

Key Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Enantioselective Cyclization

This protocol outlines a general workflow for identifying a lead catalyst system.

  • Preparation:

    • Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar).

    • Use anhydrous, degassed solvents.

    • Prepare stock solutions of the substrate, metal precursor, and each chiral ligand to be screened.

  • Reaction Setup:

    • In an array of reaction vials inside a glovebox, add the metal precursor stock solution (e.g., to achieve 5 mol%).

    • Add the corresponding chiral ligand stock solution (e.g., to achieve 5.5 mol%, a slight excess).

    • Stir the metal/ligand mixture for a set time (e.g., 30 minutes) at room temperature to allow for complex formation.

    • Add the solvent, followed by the substrate stock solution to initiate the reaction.

  • Execution and Analysis:

    • Seal the vials and place them in a temperature-controlled shaker or stir plate at the desired temperature.

    • After a set time (e.g., 12 hours), quench the reactions.

    • Take a small aliquot from each vial for analysis.

    • Determine the conversion (by ¹H NMR, GC, or LC-MS) and the enantiomeric excess (by chiral HPLC or chiral GC).

  • Optimization:

    • Once a promising "hit" (a catalyst providing good ee and/or conversion) is identified, perform further optimization by varying the temperature, solvent, and catalyst loading as described in the troubleshooting guide.

Optimization_Workflow cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization prep_substrate Prepare Substrate run_reactions Set up Parallel Reactions (Vary Ligand/Metal) prep_substrate->run_reactions prep_catalyst Prepare Catalyst/ Ligand Stock Solutions prep_catalyst->run_reactions analyze_screen Analyze Conversion & % ee run_reactions->analyze_screen identify_hit Identify 'Hit' Catalyst (Good ee or Conversion) analyze_screen->identify_hit opt_solvent Screen Solvents identify_hit->opt_solvent Hit Found opt_temp Screen Temperatures opt_solvent->opt_temp opt_loading Vary Catalyst Loading opt_temp->opt_loading final_product Optimized Conditions Achieved opt_loading->final_product

Caption: General workflow for catalyst screening and optimization.

Protocol 2: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Enantiomeric excess is a measure of the purity of a chiral substance.[17] It is calculated as: % ee = |(% Major Enantiomer - % Minor Enantiomer)|[17]

  • Sample Preparation:

    • Prepare a dilute solution of the crude reaction mixture or purified product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture). The concentration should be approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

    • Prepare a sample of the racemic product in the same manner to serve as a reference for peak identification and resolution.

  • Method Development:

    • Column Selection: Choose a chiral stationary phase (CSP) column based on the functional groups present in your molecule. Common column types include polysaccharide-based (e.g., Chiralcel OD, OJ) and protein-based phases.

    • Mobile Phase: Start with a standard mobile phase, typically a mixture of hexane and an alcohol modifier like isopropanol or ethanol. An isocratic elution (constant mobile phase composition) is usually sufficient.

    • Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly.[18][19]

    • Optimization: Inject the racemic sample. Adjust the mobile phase composition (e.g., the percentage of alcohol) and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Analysis:

    • Once a good separation is achieved for the racemic sample, inject the chiral sample.

    • Integrate the peak areas for the two enantiomers.

    • Calculate the % ee using the areas from the integration report. For example, if the peak areas are 98 (major) and 2 (minor), the % ee would be |(98 - 2)| / (98 + 2) * 100% = 96%.

References

Technical Support Center: Multi-Step Oxolane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for oxolane (tetrahydrofuran) ring synthesis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to overcome common challenges, particularly low reaction yields.

Section 1: General Troubleshooting for Low Yields

This section addresses common errors and overarching strategies to improve yield throughout a multi-step synthesis.[1][2]

Frequently Asked Questions (FAQs)

Question: My overall yield for a multi-step oxolane synthesis is very low. Where should I start troubleshooting?

Answer: A low overall yield is often the result of small losses at each step. A systematic approach is crucial. Begin by re-evaluating each reaction and workup procedure. Key areas to investigate include the purity of starting materials, accuracy in measuring reagents, reaction monitoring, and the efficiency of your workup and purification procedures.[1] Even seemingly minor issues like incomplete transfers or inadequate drying of glassware can compound to cause significant product loss.

Question: I'm not sure if the product is being lost during the reaction or the workup. How can I determine this?

Answer: To pinpoint where product loss is occurring, you can take a sample of the crude reaction mixture before quenching and workup. Analyze this sample using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the result to a sample analyzed after the workup and purification. If the initial analysis shows a high conversion to the desired product that is not reflected in your isolated yield, the loss is likely happening during the workup or purification phases.[2] Potential issues could be product instability to acidic or basic quench conditions, solubility in the aqueous layer, or degradation on silica gel.[2]

Troubleshooting Workflow for Low Yields

Below is a systematic workflow to diagnose and address low yields in your synthesis.

G start Low Yield Observed check_reagents 1. Verify Reagent & Solvent Purity - Check for degradation - Purify if necessary start->check_reagents check_setup 2. Review Reaction Setup - Ensure glassware is dry - Check stoichiometry calculations - Inert atmosphere (if required) check_reagents->check_setup monitor_reaction 3. Monitor Reaction Progress (TLC/LC-MS) - Stalled reaction? - Byproduct formation? check_setup->monitor_reaction stalled Reaction Stalled or Incomplete monitor_reaction->stalled Incomplete Conversion byproducts Significant Byproduct Formation monitor_reaction->byproducts Side Reactions complete Reaction Complete, Low Isolated Yield monitor_reaction->complete Clean Conversion optimize_cond 4a. Optimize Conditions - Temperature - Concentration - Catalyst loading stalled->optimize_cond byproducts->optimize_cond Adjust selectivity reassess_route 4c. Re-evaluate Synthetic Route - Consider alternative cyclization strategy byproducts->reassess_route If optimization fails check_workup 4b. Investigate Workup & Purification - Product water soluble? - Stable to quench? - Degrades on silica? complete->check_workup end Improved Yield optimize_cond->end check_workup->end reassess_route->end

Caption: A logical workflow for troubleshooting low yields in organic synthesis.

Section 2: Cyclization Step Issues

The formation of the oxolane ring is often the most challenging step. This section covers common cyclization strategies and their associated problems.

Frequently Asked Questions (FAQs)

Question: My intramolecular hydroalkoxylation of a γ-hydroxy olefin is inefficient. What factors should I optimize?

Answer: The success of intramolecular hydroalkoxylation is sensitive to several factors. The choice of catalyst is paramount; platinum, silver, and gold catalysts are commonly used, and their effectiveness can vary based on the substrate.[3] Additionally, reaction parameters such as solvent, temperature, and concentration need to be carefully optimized.[4] In some cases, the regioselectivity can be an issue, leading to the formation of undesired tetrahydropyran (6-endo) rings instead of the desired tetrahydrofuran (5-exo) product.

Table 1: Comparison of Catalysts for Intramolecular Hydroalkoxylation

Catalyst System Substrate Type Typical Yield Key Considerations
Platinum (e.g., PtCl₂) Unactivated γ-hydroxy olefins Good to Excellent Tolerates various functional groups.[3]
Silver (e.g., AgOTf) Unactivated olefins Good to Excellent Mild reaction conditions.[3]
Cerium Ammonium Nitrate Tertiary 1,4-diols High Good stereoselectivity.[3]

| Nickel/Photoredox | C(sp³)–H functionalization | Varies | Enables use of simple hydrocarbon feedstocks.[3] |

Question: I am attempting to form a substituted oxolane from a diol, but the yield is poor. What are some alternative strategies?

Answer: Direct cyclization of diols can be challenging. A common and effective alternative is a two-step process involving the conversion of a primary alcohol to a good leaving group (e.g., iodide via an Appel reaction) followed by intramolecular Williamson ether synthesis under basic conditions. This method has been shown to produce oxetanes (a related four-membered ring) in high yields (78-82%) and can be adapted for oxolane synthesis.[5] Another strategy involves the reductive cyclization of lactones.

Experimental Protocol: Reductive Cyclization of a Lactone Carboxylic Acid

This two-step protocol was developed to improve the yield of tetrahydrofuran derivatives from lactone carboxylic acids, avoiding the formation of triol byproducts seen in direct reduction methods.[6]

  • Step 1: Reduction of Carboxylic Acid:

    • To a solution of the lactone carboxylic acid (1 equivalent) in dry THF, add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.1 equivalents) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 3-4 hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the slow addition of methanol at 0°C.

    • Concentrate the mixture under reduced pressure and purify the resulting lactone alcohol intermediate by column chromatography.

  • Step 2: Reduction of Lactone to Cyclic Ether:

    • Dissolve the purified lactone alcohol (1 equivalent) and triethylsilane (Et₃SiH, 4 equivalents) in dry dichloromethane (DCM).

    • Cool the solution to -78°C.

    • Add boron trifluoride diethyl etherate (BF₃·Et₂O, 2 equivalents) dropwise.

    • Stir the reaction at -78°C for 5 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the final 2,2-disubstituted tetrahydrofuran derivative by column chromatography.

Table 2: Yield Improvement via Two-Step Lactone Reduction [6]

Method Substrate Product(s) Combined Yield
Direct Reduction (BH₃·SMe₂) (S)-2a (S)-3a and (S)-4a (1:1 mixture) 77%

| Two-Step Sequence | (S)-5a | (S)-3a | 74% (over two steps) |

Section 3: Purification and Side-Reactions

Even with a successful reaction, isolating the pure oxolane product can be a challenge.

Frequently Asked Questions (FAQs)

Question: My crude NMR shows a complex mixture, and I'm having trouble isolating my target oxolane derivative during column chromatography. What could be the issue?

Answer: Complex crude mixtures often point to a lack of selectivity in the reaction, decomposition of the product, or issues during workup.[2] If you suspect product decomposition on silica gel (which can be acidic), try neutralizing the silica by eluting the column with your solvent system containing a small amount of a non-nucleophilic base like triethylamine (~1%). Alternatively, consider other purification techniques such as preparative TLC, distillation (for volatile compounds), or crystallization.

Question: My reaction is producing a diastereomeric mixture of oxolanes. How can I improve the stereoselectivity?

Answer: Stereoselectivity is a common challenge. The choice of reagents and catalysts can have a profound impact on the diastereomeric ratio (dr). For example, in Lewis acid-mediated ring contractions, using (iPrO)₂TiCl₂ resulted in a 30:1 dr, whereas using TBSOTf with the same substrate afforded a different diastereomer with a 13:1 dr.[7] This highlights the importance of screening different Lewis acids and reaction conditions to optimize for the desired stereoisomer.

Reaction Pathway and Potential Pitfalls

This diagram illustrates a generic multi-step synthesis, highlighting stages where yield loss or side reactions can occur.

G SM Starting Material (e.g., Diol, Olefinic Alcohol) P1 Step 1: Functional Group Manipulation SM->P1 I1 Intermediate 1 P1->I1 SR1 Side Reaction: Incomplete conversion, byproduct formation P1->SR1 P2 Step 2: Cyclization (Key Step) I1->P2 I2 Crude Oxolane Product P2->I2 SR2 Side Reaction: - Incorrect regiochemistry - Poor stereoselectivity - Decomposition P2->SR2 P3 Step 3: Purification I2->P3 FP Final Pure Oxolane P3->FP SR3 Product Loss: - Emulsions - Decomposition on silica - Co-elution with impurities P3->SR3

Caption: A generalized workflow for oxolane synthesis showing critical points for yield loss.

References

Technical Support Center: Palladium-Catalyzed Alkoxycarbonylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed alkoxycarbonylation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and other experimental issues.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your palladium-catalyzed alkoxycarbonylation experiments.

Problem 1: Low or No Conversion of Starting Material

Q: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I fix it?

A: Low or no conversion in a palladium-catalyzed alkoxycarbonylation can stem from several factors related to the catalyst, reagents, or reaction conditions.

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Palladium Black Formation: The active Pd(0) catalyst can precipitate as palladium black, removing it from the catalytic cycle.[1]

      • Solution: Increase ligand-to-palladium ratio to better stabilize the catalytic species. Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can promote the formation of palladium black.

    • Improper Pre-catalyst Activation: Some Pd(II) pre-catalysts require reduction to Pd(0) to initiate the catalytic cycle. This activation step might be inefficient.

      • Solution: Add a small amount of a reducing agent or ensure the reaction conditions (e.g., solvent, base) are suitable for the in situ reduction of the pre-catalyst.

  • Inhibiting Impurities:

    • Water or Oxygen: Trace amounts of water can lead to the hydrolysis of intermediates or the final product, while oxygen can lead to catalyst deactivation.

      • Solution: Use anhydrous solvents and reagents. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.

  • Sub-optimal Reaction Conditions:

    • Temperature: The reaction temperature may be too low for the catalytic cycle to proceed efficiently.

      • Solution: Gradually increase the reaction temperature in increments of 10-20°C.

    • Carbon Monoxide (CO) Pressure: Insufficient CO pressure can lead to slow or stalled reactions.

      • Solution: Increase the CO pressure. However, be aware that excessively high pressures can sometimes inhibit the reaction.[2]

Problem 2: Poor Selectivity - Formation of Multiple Products

Q: My reaction is producing a mixture of the desired ester and several byproducts. How can I improve the selectivity?

A: Poor selectivity is a common issue and often points to competing reaction pathways. The distribution of products is highly dependent on the choice of ligands, additives, and reaction conditions.

Key Side Reactions and Mitigation Strategies:

  • Formation of Saturated vs. Unsaturated Esters: In the alkoxycarbonylation of alkenes, both saturated and unsaturated esters can be formed through two competing catalytic cycles: the "hydride pathway" and the "alkoxy pathway".[3][4][5][6][7]

    • Hydride Pathway (Saturated Product): Favored under acidic conditions.[3][7]

    • Alkoxy Pathway (Unsaturated Product): Generally faster but can be suppressed by decreasing pH.[3][5]

    • Troubleshooting:

      • Control pH: The choice of oxidant can influence the pH of the reaction. For instance, p-benzoquinone can lead to a decrease in pH, favoring the hydride pathway, while copper(II) acetate can maintain a pH range of 5-7, favoring the alkoxy pathway.[3][5]

      • Additives: The addition of a non-coordinating base can neutralize any acid formed during the reaction, thus favoring the alkoxy pathway.

  • β-Hydride Elimination: This is a common side reaction, especially with alkyl halides, leading to the formation of alkenes.[1][8]

    • Troubleshooting:

      • Ligand Selection: Employ bulky ligands that can sterically hinder the formation of the required co-planar arrangement for β-hydride elimination to occur.

      • Substrate Choice: If possible, use substrates that lack β-hydrogens or where β-hydride elimination would lead to a strained, high-energy alkene.

  • Double Carbonylation: Insertion of two CO molecules can lead to the formation of α-keto esters.

    • Troubleshooting:

      • CO Pressure: Lowering the CO pressure can often disfavor the second carbon monoxide insertion.

      • Ligand Effects: The electronic properties of the ligand can influence the propensity for double carbonylation. Less electron-donating ligands can sometimes reduce the occurrence of this side reaction.

  • Decarbonylation: Loss of CO from the acyl-palladium intermediate can lead to the formation of byproducts.

    • Troubleshooting:

      • Maintain Adequate CO Pressure: Ensure a sufficient overpressure of carbon monoxide to favor the forward reaction (CO insertion) and suppress decarbonylation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the ligand in controlling selectivity?

A1: The ligand plays a critical role in determining both the activity and selectivity of the palladium catalyst.[9][10][11][12][13][14] The steric and electronic properties of the ligand influence several key steps in the catalytic cycle:

  • Steric Bulk: Bulky ligands can influence the regioselectivity of CO insertion and can suppress side reactions like β-hydride elimination.

  • Electronic Properties: The electron-donating or withdrawing nature of the ligand affects the electron density at the palladium center, which in turn influences the rates of oxidative addition, CO insertion, and reductive elimination.

  • Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand can significantly impact the geometry of the catalytic complex, thereby influencing selectivity.[11]

Q2: How does the choice of alcohol nucleophile affect the reaction?

A2: The structure and nucleophilicity of the alcohol can impact the rate of the alcoholysis step and potentially introduce side reactions.

  • Steric Hindrance: Bulkier alcohols (e.g., tertiary alcohols) may react slower than less hindered primary alcohols.[15][16][17][18]

  • Nucleophilicity: More nucleophilic alcohols will generally react faster in the alcoholysis step. However, very high nucleophilicity is not always desirable as it may lead to side reactions.

  • Potential Side Reactions:

    • Ether Formation: Under acidic conditions, some alcohols can undergo dehydration to form ethers.

    • Oxidation: Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively, in the presence of some Pd(II) catalysts and oxidants.[15]

Q3: My desired ester product seems to be degrading. What could be the cause?

A3: The primary cause of product degradation is often hydrolysis of the ester back to the carboxylic acid and alcohol. This is particularly relevant if there is water present in the reaction mixture and if the reaction is run under acidic or basic conditions for extended periods. To mitigate this, ensure the use of anhydrous conditions and consider quenching the reaction in a timely manner once the starting material has been consumed.

Q4: Can I reuse my palladium catalyst?

A4: While homogeneous palladium catalysts are generally not recovered after the reaction, catalyst deactivation and precipitation as palladium black is a common issue.[1] Strategies to improve catalyst stability and longevity include the use of robust ligands that prevent aggregation and protect the palladium center from deactivating pathways. For industrial applications, heterogenizing the catalyst on a solid support is a common strategy to enable catalyst recovery and reuse.

Data Summary

The following tables summarize how different reaction parameters can influence the outcome of palladium-catalyzed alkoxycarbonylation.

Table 1: Effect of Ligand on Regioselectivity in the Alkoxycarbonylation of Allenes

LigandProductRegioselectivity (α,β : β,γ)Yield (%)
PPh₂Pyα,β-unsaturated ester>99 : 185
Xantphosβ,γ-unsaturated ester1 : >9982

Data adapted from a study on the alkoxycarbonylation of allenes.[10]

Table 2: Influence of Oxidant on Product Distribution in the Methoxycarbonylation of Styrene

OxidantSaturated Ester (%)Unsaturated Ester (%)Conditions
p-BenzoquinoneMajor ProductMinor ProductLeads to a decrease in pH
Copper(II) AcetateMinor ProductMajor Product (high selectivity)Maintains pH in the 5-7 range

This table illustrates the crucial role of the oxidant in controlling the reaction pathway by influencing the pH of the reaction medium.[3][5]

Experimental Protocols

General Procedure for Palladium-Catalyzed Alkoxycarbonylation of an Aryl Bromide:

This is a general guideline and may require optimization for specific substrates.

  • Preparation: In a glovebox, a Schlenk flask or a pressure reactor is charged with the aryl bromide (1.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and the chosen ligand (e.g., Xantphos, 4 mol%).

  • Addition of Reagents: The alcohol (5.0 mmol) and a non-coordinating base (e.g., a hindered amine base, 1.5 mmol) are added, followed by the anhydrous solvent (e.g., toluene or THF, 5 mL).

  • Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a carbon monoxide line.

  • Pressurization: The reactor is purged with CO (3-4 cycles) and then pressurized to the desired pressure (e.g., 10-40 bar).

  • Heating and Stirring: The reaction mixture is heated to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., GC-MS or LC-MS).

  • Work-up: Upon completion, the reactor is cooled to room temperature and the CO pressure is carefully released in a well-ventilated fume hood. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Visualized Pathways and Workflows

Diagram 1: Key Reaction Pathways in Alkoxycarbonylation of Alkenes

Alkoxycarbonylation_Pathways cluster_main Main Catalytic Cycles cluster_side Side Reaction Pathways Start Start Pd(0) Pd(0) Start->Pd(0) Oxidative_Addition Oxidative Addition (Ar-X or H-X) Pd(0)->Oxidative_Addition Pd(II)_Intermediate Pd(II) Intermediate Oxidative_Addition->Pd(II)_Intermediate CO_Insertion CO Insertion Pd(II)_Intermediate->CO_Insertion Beta_Hydride_Elimination β-Hydride Elimination Pd(II)_Intermediate->Beta_Hydride_Elimination Acyl_Pd(II) Acyl-Pd(II) Intermediate CO_Insertion->Acyl_Pd(II) Alcoholysis Alcoholysis (R'OH) Acyl_Pd(II)->Alcoholysis Double_Carbonylation Double Carbonylation Acyl_Pd(II)->Double_Carbonylation Decarbonylation Decarbonylation Acyl_Pd(II)->Decarbonylation Alcoholysis->Pd(0) Reductive Elimination Product Ester Product Alcoholysis->Product Alkene_Byproduct Alkene Beta_Hydride_Elimination->Alkene_Byproduct Alpha_Keto_Ester α-Keto Ester Double_Carbonylation->Alpha_Keto_Ester Decarbonylated_Product Decarbonylated Byproduct Decarbonylation->Decarbonylated_Product

Caption: Main catalytic cycle and common side reaction pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Check Catalyst Activity Start->Check_Catalyst Check_Conditions Review Reaction Conditions Check_Catalyst->Check_Conditions No Pd Black Increase_Ligand_Ratio Increase Ligand/Pd Ratio Check_Catalyst->Increase_Ligand_Ratio Pd Black? Check_Reagents Verify Reagent Purity Check_Conditions->Check_Reagents Conditions OK Increase_Temp Increase Temperature Check_Conditions->Increase_Temp Temp Too Low? Increase_CO Increase CO Pressure Check_Conditions->Increase_CO CO Pressure Low? Degas_Solvents Use Anhydrous & Degassed Solvents Check_Reagents->Degas_Solvents Impurities? End Problem Resolved Check_Reagents->End Reagents Pure Increase_Ligand_Ratio->End Increase_Temp->End Increase_CO->End Degas_Solvents->End

Caption: A step-by-step guide to troubleshooting low reaction yields.

Diagram 3: Logic for Ligand Selection to Control Selectivity

Ligand_Selection_Logic Start Poor Selectivity Identify_Side_Product Identify Major Side Product Start->Identify_Side_Product Bulky_Ligand Use Bulky Ligand (e.g., with t-Bu groups) Identify_Side_Product->Bulky_Ligand β-Hydride Elimination Product Electron_Withdrawing_Ligand Use Less Electron-Donating Ligand Identify_Side_Product->Electron_Withdrawing_Ligand Double Carbonylation Product Bidentate_Ligand Screen Bidentate Ligands (e.g., Xantphos, dppf) Identify_Side_Product->Bidentate_Ligand Isomerization/Low Regioselectivity

Caption: Decision-making process for ligand selection to address selectivity issues.

References

Technical Support Center: Chiral HPLC Separation of Oxolane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral HPLC separation of oxolane enantiomers.

Frequently Asked Questions (FAQs)

1. Poor or No Enantiomeric Resolution

Q: I am not seeing any separation between my oxolane enantiomers. What are the common causes and how can I fix this?

A: Lack of resolution is a common issue in chiral method development. Here are the primary factors to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for chiral recognition. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are often effective for separating a wide range of enantiomers, including cyclic ethers like oxolanes.[1] If you are not achieving separation, consider screening different types of CSPs.

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in enantioselectivity.[1] For normal-phase chromatography, common mobile phases consist of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. For reversed-phase, mixtures of water/buffer and acetonitrile or methanol are used. The ratio of these solvents significantly impacts resolution.

  • Absence of Necessary Additives: For acidic or basic oxolane derivatives, the addition of a small amount of an acidic or basic modifier to the mobile phase can be essential for good peak shape and resolution. For basic analytes, additives like diethylamine (DEA) are common, while acidic compounds may require trifluoroacetic acid (TFA) or formic acid.

Troubleshooting Steps:

  • Verify Column Chemistry: Confirm that the chosen chiral stationary phase is appropriate for the separation of cyclic ethers. Polysaccharide-based columns are a good starting point.

  • Optimize Mobile Phase: Systematically vary the ratio of your organic modifier. For example, in a hexane/IPA mobile phase, try changing the IPA percentage from 5% to 20% in increments.

  • Introduce Additives: If your oxolane derivative has ionizable functional groups, add a small percentage (typically 0.1%) of an appropriate acidic or basic modifier to the mobile phase.

  • Screen Different Columns: If optimization on your current column fails, screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives).

2. Poor Peak Shape: Tailing, Fronting, and Broadening

Q: My peaks are tailing or fronting. What could be causing this and what are the solutions?

A: Asymmetrical peaks can compromise the accuracy of your quantification.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or an inappropriate mobile phase pH for ionizable compounds.

    • Solution: Add a mobile phase modifier. For basic compounds, a small amount of a basic additive like DEA can minimize tailing. For acidic compounds, an acidic additive like TFA is recommended.

  • Peak Fronting: This can be a sign of column overloading or a sample solvent that is too strong.

    • Solution: Reduce the concentration of your sample or the injection volume. Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to your mobile phase.

  • Broad Peaks: Broad peaks can indicate low column efficiency, a mobile phase that is too viscous, or extra-column dead volume.

    • Solution: Ensure your column is properly packed and has not degraded. Optimize the mobile phase composition to reduce viscosity. Check all connections for potential sources of dead volume.

3. Unstable Retention Times

Q: My retention times are shifting between injections. How can I improve the reproducibility of my method?

A: Fluctuating retention times can make peak identification and quantification unreliable.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a sequence of injections is a common cause.

    • Solution: Always allow sufficient time for the column to equilibrate. This is especially important when changing mobile phase composition.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Mobile Phase Instability: Changes in the mobile phase composition over time, such as evaporation of a volatile component, can lead to retention time drift.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Experimental Protocols

Method Development for Chiral Separation of a Substituted Tetrahydrofuran

This protocol provides a starting point for developing a chiral separation method for a 2-substituted tetrahydrofuran derivative.

  • Column: Chiralpak IA (amylose-based CSP)

  • Mobile Phase: Hexane/Isopropanol (99:1, v/v)

  • Flow Rate: 0.2 mL/min

  • Detection: UV at 210 nm

  • Temperature: Ambient

(Based on a method for 2-(4-Methoxyphenyl)-2-methyl-4-phenyl tetrahydrofuran)[2]

Method for Chiral Purity Determination of Afoxolaner (an Isoxazoline Derivative)

This protocol is for a reversed-phase separation of a compound structurally related to oxolane.

  • Column: CHIRALPAK AD-RH (150 × 4.6 mm, 5 µm)

  • Mobile Phase: Water/Isopropanol/Acetonitrile (40:50:10, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 312 nm

  • Temperature: 45°C

(This method was developed for the chiral purity analysis of Afoxolaner)[3]

Quantitative Data Summary

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Chiral Stationary PhaseAnalyte TypeMobile Phase (Hexane/IPA)Resolution (Rs)
Polysaccharide-basedNeutral Oxolane95:51.2
Polysaccharide-basedNeutral Oxolane90:101.8
Polysaccharide-basedNeutral Oxolane80:202.5

Table 2: Influence of Additives on Peak Asymmetry for a Basic Oxolane Derivative

Mobile Phase (Hexane/IPA 90:10)Peak Asymmetry Factor
No Additive1.8 (Tailing)
+ 0.1% Diethylamine (DEA)1.1

Troubleshooting Workflow

TroubleshootingWorkflow Start Problem Encountered NoResolution Poor or No Resolution Start->NoResolution BadPeakShape Poor Peak Shape Start->BadPeakShape UnstableRT Unstable Retention Times Start->UnstableRT CheckCSP Check CSP Suitability (e.g., Polysaccharide-based) NoResolution->CheckCSP Is the column appropriate? AddModifier Add Mobile Phase Modifier (e.g., DEA for basic analytes) BadPeakShape->AddModifier Tailing peaks? CheckOverload Check for Column Overload (Reduce concentration) BadPeakShape->CheckOverload Fronting peaks? CheckEquilibration Ensure Sufficient Column Equilibration UnstableRT->CheckEquilibration OptimizeMP Optimize Mobile Phase (e.g., Hexane/IPA ratio) CheckCSP->OptimizeMP Yes ScreenColumns Screen Different CSPs CheckCSP->ScreenColumns No OptimizeMP->AddModifier Still no separation? Solution Problem Resolved OptimizeMP->Solution Separation achieved AddModifier->ScreenColumns Still no separation? AddModifier->Solution Separation achieved ScreenColumns->Solution CheckSampleSolvent Check Sample Solvent Strength CheckOverload->CheckSampleSolvent Yes CheckSampleSolvent->Solution UseColumnOven Use a Column Oven for Stable Temperature CheckEquilibration->UseColumnOven PrepareFreshMP Prepare Fresh Mobile Phase Daily UseColumnOven->PrepareFreshMP PrepareFreshMP->Solution

Caption: A logical workflow for troubleshooting common issues in chiral HPLC separation.

Signaling Pathway for Method Development

MethodDevelopment Start Define Analytical Goal (e.g., Purity, Quantification) AnalyteProps Characterize Analyte (pKa, solubility, structure) Start->AnalyteProps SelectCSP Select Initial CSPs (e.g., Polysaccharide-based) AnalyteProps->SelectCSP InitialScreen Initial Screening InitialScreen->SelectCSP SelectMode Select Mode (Normal, Reversed, Polar Organic) InitialScreen->SelectMode ScreenMP Screen Mobile Phases (e.g., Hexane/IPA, ACN/H2O) InitialScreen->ScreenMP SelectCSP->SelectMode SelectMode->ScreenMP EvaluateResults Evaluate Initial Results ScreenMP->EvaluateResults EvaluateResults->InitialScreen No separation Optimization Optimization EvaluateResults->Optimization Promising separation found FineTuneMP Fine-tune Mobile Phase Ratio Optimization->FineTuneMP OptimizeTemp Optimize Temperature Optimization->OptimizeTemp OptimizeFlow Optimize Flow Rate Optimization->OptimizeFlow Additives Test Additives (if needed) Optimization->Additives Validation Method Validation FineTuneMP->Validation OptimizeTemp->Validation OptimizeFlow->Validation Additives->Validation

References

Technical Support Center: Preventing Racemization During Derivatization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during chemical derivatization reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during derivatization?

A1: Racemization is the process in which an enantiomerically pure or enriched compound is converted into a mixture of equal amounts of both enantiomers, known as a racemate.[1][2] This is a significant concern in drug development and chiral analysis because enantiomers of a chiral molecule can have different pharmacological, toxicological, and metabolic properties. Derivatization reactions, which are often necessary to improve the analytical properties of a compound (e.g., volatility for GC analysis or UV detection for HPLC), can inadvertently lead to racemization, compromising the stereochemical integrity of the analyte and leading to inaccurate analytical results.[3]

Q2: What are the primary factors that cause racemization during derivatization?

A2: Several factors can contribute to racemization during derivatization reactions. The most common include:

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization.[1][4]

  • Presence of a Base: Basic conditions can facilitate the abstraction of a proton from the chiral center, leading to the formation of a planar, achiral intermediate (like an enolate), which can then be protonated from either side to form a racemic mixture.[2][5]

  • Nature of the Substrate: The structure of the analyte itself plays a crucial role. For example, amino acids with electron-withdrawing groups near the chiral center are more susceptible to racemization. Histidine and cysteine are particularly prone to racemization during peptide synthesis.[6]

  • Choice of Reagents: The derivatization reagent, coupling agents, and solvents can all influence the rate of racemization. Some reagents are inherently more likely to induce racemization than others.[7][8]

  • Reaction Time: Longer reaction times can increase the likelihood of racemization.

Q3: How can I detect if racemization has occurred during my derivatization?

A3: Detecting racemization involves determining the enantiomeric excess (ee) of your derivatized product. Common analytical techniques for this purpose include:

  • Chiral Chromatography (HPLC or GC): This is the most widely used method. By using a chiral stationary phase, the diastereomeric derivatives of the enantiomers can be separated and quantified.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents or the formation of diastereomers with a chiral derivatizing agent can be used to distinguish between enantiomers by NMR.[11]

  • Polarimetry: This technique measures the rotation of plane-polarized light caused by a chiral compound. A decrease in the specific rotation compared to the pure enantiomer indicates racemization. However, this method is less sensitive and requires a pure standard.[9]

Troubleshooting Guide: Racemization During Derivatization

This guide provides a systematic approach to identifying and resolving issues with racemization during your derivatization experiments.

Problem: Loss of enantiomeric purity observed after derivatization.

Logical Flowchart for Troubleshooting

Racemization_Troubleshooting start Start: Racemization Detected check_temp Step 1: Review Reaction Temperature start->check_temp temp_high Is the temperature elevated? check_temp->temp_high reduce_temp Action: Lower the temperature or run at room/low temp. temp_high->reduce_temp Yes check_base Step 2: Evaluate Base/pH Conditions temp_high->check_base No reduce_temp->check_base base_present Is a strong base used or pH > 8? check_base->base_present use_weaker_base Action: Use a weaker, non-nucleophilic base (e.g., Hünig's base) or a buffer system. base_present->use_weaker_base Yes check_reagents Step 3: Assess Coupling/Derivatization Reagents base_present->check_reagents No use_weaker_base->check_reagents reagent_issue Are known racemization-prone reagents used? check_reagents->reagent_issue change_reagent Action: Switch to a reagent known for low racemization potential (e.g., DEPBT, Oxyma). Add racemization suppressants like HOBt. reagent_issue->change_reagent Yes check_time Step 4: Analyze Reaction Time reagent_issue->check_time No change_reagent->check_time time_long Is the reaction time excessively long? check_time->time_long optimize_time Action: Monitor the reaction and quench as soon as it is complete. time_long->optimize_time Yes end Resolution: Enantiomeric Purity Preserved time_long->end No optimize_time->end

Caption: Troubleshooting workflow for preventing racemization.

Data Presentation: Impact of Reaction Conditions on Racemization

The following table summarizes the effect of different coupling reagents and additives on the extent of racemization during peptide synthesis, a common derivatization process.

Coupling SystemRacemization SuppressantTemperature (°C)% Racemization (Example)Reference
BOPHOBt (excess)Low~13%[12]
EDCHOBtRoom TempVariable, can be significant[6]
EDCOxymaRoom TempLower than EDC/HOBt[12]
DEPBT-Room TempNot detectable[12][13]
DIC/Oxyma-Room Temp~1.8% for Fmoc-L-His(Trt)-OH[7]
DIC/Oxyma-55~31.0% for Fmoc-L-His(Trt)-OH[7]

Note: The extent of racemization is highly dependent on the specific amino acid residue being coupled.

Experimental Protocols

Protocol 1: General Procedure for Chiral Derivatization of Amino Acids with Marfey's Reagent (FDAA) with Minimal Racemization

This protocol is adapted for the derivatization of primary amino acids for HPLC analysis. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with amino groups under mild alkaline conditions, generally without causing racemization.[14]

Materials:

  • Amino acid sample

  • 1% (w/v) solution of FDAA in acetone

  • 1 M Sodium bicarbonate solution

  • 2 N Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of water.

  • Derivatization:

    • To the amino acid solution, add 200 µL of 1 M sodium bicarbonate solution.

    • Add 400 µL of the 1% FDAA solution in acetone.

    • Vortex the mixture gently.

  • Incubation: Incubate the reaction mixture in a water bath at 40°C for 1 hour.

  • Quenching: After incubation, cool the mixture to room temperature and neutralize by adding 200 µL of 2 N HCl.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system for analysis.

Protocol 2: Determination of Enantiomeric Excess using Chiral GC-MS

This protocol outlines a general workflow for the analysis of chiral compounds after derivatization.

Experimental Workflow

Chiral_GCMS_Workflow start Start: Chiral Analyte derivatization 1. Derivatization with Chiral Derivatizing Agent (e.g., HFBCF) start->derivatization extraction 2. Liquid-Liquid Microextraction derivatization->extraction gcms_analysis 3. GC-MS Analysis on Chiral Column (e.g., Chirasil-L-Val) extraction->gcms_analysis data_processing 4. Data Processing: Peak Integration and Quantification gcms_analysis->data_processing ee_determination 5. Enantiomeric Excess (ee) Calculation data_processing->ee_determination end Result: ee% ee_determination->end

Caption: Workflow for enantiomeric excess determination by GC-MS.

Detailed Steps:

  • Derivatization: A common method involves in-situ derivatization with reagents like heptafluorobutyl chloroformate (HFBCF) directly in an aqueous sample extract.[15]

  • Extraction: The resulting diastereomeric derivatives are then extracted into a non-polar solvent (e.g., hexane) using liquid-liquid microextraction.[15]

  • GC-MS Analysis: The organic extract is injected into a gas chromatograph equipped with a chiral capillary column (e.g., Chirasil-L-Val) and a mass spectrometer detector. The chiral column separates the diastereomers.[15]

  • Data Processing: The separated diastereomers are detected by the mass spectrometer. The peak areas for each diastereomer are integrated.

  • Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula: ee (%) = [([Peak Area 1] - [Peak Area 2]) / ([Peak Area 1] + [Peak Area 2])] x 100 where Peak Area 1 and Peak Area 2 correspond to the two separated diastereomers.

Signaling Pathways and Mechanisms

Mechanism of Base-Catalyzed Racemization

The following diagram illustrates the mechanism of racemization of an amino acid derivative via enolization under basic conditions.

Racemization_Mechanism R_enantiomer R-Enantiomer (Chiral) enolate Planar Enolate (Achiral Intermediate) R_enantiomer->enolate + Base (-H+) enolate->R_enantiomer + H+ S_enantiomer S-Enantiomer (Chiral) enolate->S_enantiomer + H+

Caption: Base-catalyzed racemization mechanism.

This guide provides a starting point for addressing racemization in your derivatization reactions. For more specific issues, please consult the relevant literature or contact our technical support team.

References

Technical Support Center: Scaling Up the Synthesis of cis-5-Methyloxolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of cis-5-Methyloxolane-2-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, with a focus on the proposed scalable synthetic route involving the catalytic hydrogenation of 5-methylfuran-2-carboxylic acid.

dot

Caption: Overall workflow for the synthesis of this compound.

Issue: Low Diastereoselectivity (Low cis:trans Ratio) in Catalytic Hydrogenation

Q1: My hydrogenation of 5-methylfuran-2-carboxylic acid is resulting in a low ratio of the desired cis isomer to the trans isomer. What factors influence diastereoselectivity in this reaction?

A1: Achieving high cis-diastereoselectivity in the hydrogenation of substituted furans is a known challenge. Several factors can influence the stereochemical outcome:

  • Catalyst Selection: The choice of catalyst is critical. While palladium-based catalysts are commonly used for furan hydrogenation, the specific support and any modifiers play a crucial role. For instance, a cinchonidine-modified Pd/Al2O3 catalyst has been shown to influence enantioselectivity in the hydrogenation of furan carboxylic acids, and similar principles of chiral modification or specific catalyst-substrate interactions can affect diastereoselectivity.[1] Rhodium and Ruthenium catalysts have also been explored for furan hydrogenation and may offer different selectivity profiles.[1]

  • Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable product, which in many cases of 2,5-disubstituted tetrahydrofurans is the cis isomer. Higher temperatures can lead to a decrease in selectivity.

  • Hydrogen Pressure: The pressure of hydrogen gas can impact the rate of reaction and the surface coverage of hydrogen on the catalyst, which in turn can influence the stereochemical pathway. Optimal pressure needs to be determined empirically for each catalyst system.

  • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the substrate on the catalyst surface, thereby influencing the direction of hydrogen addition. Protic solvents like alcohols or water are commonly used.

  • Substrate Concentration: High substrate concentrations can sometimes lead to catalyst deactivation or changes in the reaction mechanism, potentially affecting selectivity.

Q2: What specific catalysts and conditions should I explore to improve the cis:trans ratio?

A2: To enhance the yield of the cis isomer, consider the following starting points for optimization:

ParameterRecommended Starting ConditionsRationale
Catalyst 5% Pd/C or 5% Rh/CCommon and effective catalysts for furan hydrogenation.[1]
Cinchonidine-modified 5% Pd/Al2O3Chiral modifiers can influence the stereochemical outcome.[1]
Solvent Methanol, Ethanol, or WaterProtic solvents are generally effective for this type of hydrogenation.
Temperature 25-50°CLower temperatures often favor higher diastereoselectivity.
H2 Pressure 10-50 barA common range for furan hydrogenation, may require optimization.[1]

It is recommended to screen a matrix of these parameters to identify the optimal conditions for your specific setup.

Issue: Incomplete Conversion and Side Reactions

Q3: My hydrogenation reaction is stalling, or I am observing significant byproducts. What are the likely causes and solutions?

A3: Incomplete conversion and the formation of byproducts are common challenges in scaling up catalytic hydrogenations.

  • Catalyst Deactivation:

    • Cause: The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious poisons for noble metal catalysts. The carboxylic acid functional group of the substrate or product can also interact strongly with the catalyst surface, leading to inhibition.

    • Solution: Ensure the purity of your 5-methylfuran-2-carboxylic acid and use high-purity solvents. A pre-treatment of the starting material with activated carbon may be beneficial. Increasing the catalyst loading can sometimes overcome minor poisoning effects, but this is not always economically viable at scale.

  • Common Side Reactions:

    • Ring Opening: Hydrogenolysis of the C-O bonds in the furan or tetrahydrofuran ring can occur, leading to the formation of linear alcohols and acids. This is more prevalent at higher temperatures and with certain catalysts like platinum.

    • Decarboxylation: Loss of the carboxylic acid group can occur, particularly at elevated temperatures.

    • Over-reduction: The carboxylic acid group itself can be reduced to an alcohol, though this typically requires harsher conditions or more reactive catalysts than those used for furan ring hydrogenation.

dot

Caption: Potential side reactions in the synthesis of this compound.

Troubleshooting Table for Incomplete Conversion and Side Reactions

ObservationPotential CauseSuggested Action
Reaction stalls before completion Catalyst poisoning or deactivation.- Purify starting materials and solvents.- Increase catalyst loading.- Consider a more robust catalyst.
Formation of linear hydroxy acids Ring-opening (hydrogenolysis).- Lower the reaction temperature.- Switch from a Pt-based to a Pd- or Rh-based catalyst.
Loss of CO2 detected Decarboxylation.- Reduce reaction temperature and time.
Formation of diol byproducts Over-reduction of the carboxylic acid.- Use a less reactive catalyst (e.g., Pd instead of Ru).- Lower the hydrogen pressure and temperature.

Issue: Purification and Separation of Diastereomers

Q4: I am struggling to separate the cis and trans isomers of 5-methyloxolane-2-carboxylic acid on a large scale. What purification strategies are effective?

A4: The separation of diastereomers, especially polar and acidic compounds, can be challenging.

  • Fractional Crystallization: This is often the most scalable and cost-effective method. The success of this technique depends on the differential solubility of the cis and trans isomers in a given solvent system. You may need to screen a variety of solvents and solvent mixtures to find a system that allows for the selective crystallization of one diastereomer. The formation of diastereomeric salts with a chiral amine is a common strategy to facilitate separation by crystallization.

  • Preparative Chromatography:

    • Reversed-Phase HPLC (RP-HPLC): For polar acidic compounds, RP-HPLC can be effective. Using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Adjusting the pH of the mobile phase can significantly impact the retention and separation of the acidic analytes.[2]

    • Normal-Phase HPLC (NP-HPLC): This can also be an option, particularly for separating less polar derivatives of the carboxylic acid (e.g., esters).

    • Supercritical Fluid Chromatography (SFC): SFC can be a powerful technique for the separation of stereoisomers and is often faster and uses less organic solvent than HPLC. Chiral stationary phases used in SFC can be effective for separating diastereomers.[3][4]

Q5: How can I effectively monitor the cis:trans ratio during the reaction and purification?

A5: Accurate and rapid determination of the diastereomeric ratio (d.r.) is crucial for process optimization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often the most straightforward method. The protons on the tetrahydrofuran ring, particularly those adjacent to the stereocenters (at C2 and C5), will likely have different chemical shifts and coupling constants for the cis and trans isomers. Integration of the corresponding signals allows for the quantification of the d.r.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method (as described for purification) can be used for analytical purposes to determine the ratio of the two diastereomers by comparing their peak areas. This is often more sensitive than NMR for detecting minor isomers.

  • Gas Chromatography (GC): After derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester), GC with a chiral column can be a very effective method for separating and quantifying the diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is a typical scalable synthetic route for this compound?

A1: A promising and scalable route starts from biomass-derived 5-methylfuran-2-carboxylic acid. The key step is the diastereoselective catalytic hydrogenation of the furan ring to a tetrahydrofuran ring, aiming for a high cis to trans ratio. This is followed by purification to isolate the desired cis isomer.

Q2: What are the main safety considerations when scaling up the catalytic hydrogenation?

A2: The primary safety concerns are the use of flammable hydrogen gas under pressure and the use of pyrophoric catalysts (e.g., Raney Nickel, if chosen) or catalysts that can ignite flammable solvents (e.g., Pd/C). It is essential to use appropriately rated high-pressure reactors, ensure proper ventilation, and handle catalysts under an inert atmosphere.

Q3: Can I use a homogeneous catalyst for the hydrogenation to improve selectivity?

A3: Homogeneous catalysts, such as those based on rhodium or ruthenium with chiral ligands, can offer very high selectivity in asymmetric hydrogenations.[5][6] However, for large-scale production, challenges include the cost of the catalyst and ligands, and the difficulty in separating the catalyst from the product. For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation and recycling.

Q4: How can I improve the solubility of my crude product for purification?

A4: this compound is a polar, acidic compound. Its solubility can be manipulated by adjusting the pH. In aqueous solutions, converting the carboxylic acid to its carboxylate salt (e.g., with NaOH or another base) will significantly increase its water solubility. Conversely, acidification will decrease its water solubility. For organic solvents, conversion to an ester derivative will increase its solubility in less polar solvents.

Q5: Are there any biocatalytic methods for the synthesis of this compound?

A5: While the direct biocatalytic synthesis of this specific molecule is not widely reported, biocatalysis is an emerging field for the production of furan derivatives. For instance, recombinant E. coli cells have been used for the selective synthesis of furan carboxylic acids from their corresponding aldehydes.[7] In principle, enzymatic reduction could offer high stereoselectivity, but this would likely require significant research and development to identify or engineer a suitable enzyme for this specific substrate.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of 5-Methylfuran-2-carboxylic acid

This is a general guideline and requires optimization for specific equipment and scale.

  • Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: The reactor is charged with 5-methylfuran-2-carboxylic acid, the chosen solvent (e.g., methanol), and the heterogeneous catalyst (e.g., 5% Pd/C, typically 1-5 mol% loading relative to the substrate). The catalyst should be handled under an inert atmosphere if it is pyrophoric or to prevent pre-exposure to air.

  • Reaction Setup: The reactor is sealed, and the inert atmosphere is replaced with hydrogen gas by several cycles of pressurizing with H2 and venting.

  • Reaction Conditions: The reactor is pressurized to the desired hydrogen pressure (e.g., 30 bar) and heated to the target temperature (e.g., 40°C) with vigorous stirring.

  • Monitoring the Reaction: The reaction progress is monitored by the uptake of hydrogen and/or by taking samples periodically (if the reactor setup allows) for analysis by HPLC or NMR to determine the conversion and diastereomeric ratio.

  • Work-up: Once the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented and replaced with an inert gas. The catalyst is removed by filtration through a pad of celite. The filtrate, containing the crude product mixture, is then concentrated under reduced pressure.

  • Purification: The crude product is purified by fractional crystallization or preparative chromatography to isolate the this compound.

Quantitative Data from Literature for Similar Hydrogenations

SubstrateCatalystConditionsProductYieldDiastereomeric/Enantiomeric ExcessReference
Furan carboxylic acidsCinchonidine-modified 5% Pd/Al2O330 bar H2, rt, 4h(S)-Tetrahydrofuran-2-carboxylic acid95%32% ee[1]
BenzofuransRu-NHC complex & Rh catalystH2 pressure, elevated temp.OctahydrobenzofuransHighHigh d.r. and e.e.[5]
Disubstituted furansChiral Ru-NHC catalystH2 pressure, 70°CDisubstituted tetrahydrofurans55-82%up to 99:1 e.r.[6][8]

Note: The data presented is for analogous systems and serves as a starting point for optimization. The diastereoselectivity for the synthesis of this compound will be highly dependent on the specific substrate and optimized reaction conditions.

References

Validation & Comparative

A Researcher's Guide to Determining Absolute Stereochemistry: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity and ensuring the safety and efficacy of pharmaceuticals. While X-ray crystallography has long been considered the gold standard, a variety of spectroscopic techniques offer powerful alternatives, each with distinct advantages and limitations. This guide provides an objective comparison of X-ray crystallography with Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of absolute configuration.

The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its pharmacological and toxicological properties.[1] Therefore, unambiguous assignment of stereochemistry is paramount in drug discovery and development.[2] This guide delves into the principles, experimental protocols, and data interpretation of four key techniques, presenting a clear comparison to aid researchers in selecting the most appropriate method for their specific needs.

Methodology Overview

The four techniques examined in this guide for determining absolute stereochemistry are:

  • X-ray Crystallography: A diffraction technique that provides the three-dimensional structure of a molecule in its crystalline state.[3]

  • Vibrational Circular Dichroism (VCD): A spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2][4]

  • Electronic Circular Dichroism (ECD): A spectroscopic technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light, arising from electronic transitions within a chiral molecule.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A spectroscopic technique that utilizes chiral auxiliaries or solvents to induce chemical shift differences between enantiomers, allowing for the determination of absolute configuration.[3][7]

The fundamental workflows for determining absolute stereochemistry using these techniques are illustrated below.

Figure 1. General Workflow for Absolute Stereochemistry Determination cluster_XRAY X-ray Crystallography cluster_VCD_ECD VCD / ECD Spectroscopy cluster_NMR NMR Spectroscopy XRAY_start Single Crystal Growth XRAY_data X-ray Diffraction Data Collection XRAY_start->XRAY_data XRAY_solve Structure Solution & Refinement XRAY_data->XRAY_solve XRAY_anomalous Anomalous Dispersion Analysis (Bijvoet Method) XRAY_solve->XRAY_anomalous XRAY_end Absolute Configuration Assigned XRAY_anomalous->XRAY_end SPEC_start Sample Preparation (Solution) SPEC_measure Measure Experimental Spectrum SPEC_start->SPEC_measure SPEC_compare Compare Experimental & Calculated Spectra SPEC_measure->SPEC_compare SPEC_calc Quantum Chemical Calculation (e.g., DFT) SPEC_calc->SPEC_compare SPEC_end Absolute Configuration Assigned SPEC_compare->SPEC_end NMR_start Derivatization with Chiral Agent (e.g., MPA) NMR_measure Acquire NMR Spectra of Diastereomers NMR_start->NMR_measure NMR_analyze Analyze Chemical Shift Differences (Δδ) NMR_measure->NMR_analyze NMR_model Compare with Anisotropic Model NMR_analyze->NMR_model NMR_end Absolute Configuration Assigned NMR_model->NMR_end

A comparison of the general workflows for each technique.

Quantitative Comparison of Techniques

The choice of technique often depends on the nature of the sample, the availability of instrumentation, and the desired level of confidence in the assignment. The following table summarizes key quantitative parameters for each method.

ParameterX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Nuclear Magnetic Resonance (NMR)
Sample Phase Solid (Single Crystal)Solution or LiquidSolutionSolution
Sample Amount ~0.1 - 0.5 mg (for small molecules)5 - 15 mg (recoverable)~1 mg~1 - 10 mg
Requirement of Heavy Atom Preferred for anomalous dispersionNot requiredNot requiredNot required
Chromophore Requirement Not requiredNot requiredRequiredNot required
Computational Requirement Not for data acquisitionEssential (DFT calculations)Essential (TDDFT calculations)Helpful for complex cases
Confidence Level High (often considered definitive)High (with good spectral correlation)Moderate to HighHigh (with appropriate chiral agent)

Experimental Protocols

Detailed and accurate experimental protocols are crucial for obtaining reliable data. Below are representative protocols for each technique.

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion.[8] This effect is more pronounced with the presence of heavier atoms (e.g., Br, Cl, S) in the molecule.[2][9]

  • Crystal Growth: High-quality single crystals of the compound are grown using techniques such as slow evaporation, vapor diffusion, or cooling. The crystal size should be optimal for the diffractometer, typically in the range of 0.1 to 0.5 mm.[8]

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, ensuring a high redundancy of measurements for accurate anomalous signal detection.[10]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) caused by anomalous scattering.[11] The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration and a value close to 1 suggesting the inverted structure.[12]

VCD is a powerful technique for determining the absolute configuration of molecules in solution, without the need for crystallization.[1][9]

  • Sample Preparation: A solution of the chiral molecule is prepared in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄) at a concentration of approximately 0.1 M.[2]

  • Spectral Acquisition: The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Data collection times can range from one to several hours to achieve an adequate signal-to-noise ratio.[2][13]

  • Computational Modeling: The VCD spectrum of one enantiomer is calculated using quantum chemistry software, typically employing Density Functional Theory (DFT).[2][14] This involves a conformational search to identify the most stable conformers in solution.

  • Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectra of both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[1][15]

ECD is particularly useful for molecules containing chromophores that absorb in the UV-Vis region.[5]

  • Sample Preparation: A dilute solution of the sample is prepared in a transparent solvent. The concentration is adjusted to an absorbance of approximately 1 at the wavelength of maximum absorption.

  • Spectral Acquisition: The ECD and UV-Vis spectra are recorded using a CD spectrometer.

  • Computational Modeling: Time-dependent Density Functional Theory (TDDFT) is used to calculate the ECD spectrum of one enantiomer.[5][16] A thorough conformational analysis is crucial for accurate predictions.

  • Spectral Comparison: The experimental ECD spectrum is compared to the calculated spectra. The absolute configuration is assigned based on the agreement between the experimental and calculated Cotton effects (positive and negative peaks).[17]

NMR spectroscopy can determine the absolute configuration by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA), or by using a chiral solvating agent (CSA).[7][18]

  • Derivatization: The chiral molecule is reacted with a chiral derivatizing agent to form a pair of diastereomers. For example, a chiral alcohol can be esterified with (R)- and (S)-MTPA chloride.

  • NMR Data Acquisition: ¹H and/or ¹⁹F NMR spectra of the resulting diastereomeric mixture are acquired.

  • Data Analysis: The chemical shift differences (Δδ) between the diastereomers are analyzed.

  • Stereochemical Assignment: The absolute configuration is determined by comparing the observed Δδ values with an established anisotropic model of the chiral derivatizing agent.[18] This model predicts which protons will be shielded or deshielded based on their spatial proximity to the anisotropic group of the CDA.

Logical Relationships and Workflows

The decision-making process and the interplay between experimental data and computational modeling are central to the spectroscopic methods.

Figure 2. Decision Logic for Spectroscopic Methods start Chiral Molecule of Unknown Configuration exp_data Acquire Experimental Spectrum (VCD/ECD) start->exp_data comp_model Perform Quantum Chemical Calculations for a Known Enantiomer start->comp_model comparison Compare Experimental and Calculated Spectra exp_data->comparison comp_model->comparison match Good Correlation comparison->match Yes no_match Poor Correlation / Inverted Spectrum comparison->no_match No assign_known Assign Configuration of Calculated Enantiomer match->assign_known assign_opposite Assign Opposite Configuration no_match->assign_opposite

The interplay between experimental and computational data.

Conclusion: Selecting the Optimal Technique

X-ray crystallography remains the definitive method for determining absolute stereochemistry, provided that suitable single crystals can be obtained.[12][19] However, for non-crystalline samples or in situations where crystallization is challenging, VCD, ECD, and NMR spectroscopy offer robust and reliable alternatives.

  • VCD is a versatile technique applicable to a wide range of molecules, as it does not require a chromophore.[2][9]

  • ECD is highly sensitive and suitable for molecules with UV-Vis active chromophores.[5]

  • NMR provides a well-established method, particularly for molecules with functional groups that can be readily derivatized.[7]

The integration of computational chemistry with experimental spectroscopy has significantly enhanced the reliability of VCD and ECD for absolute configuration determination.[14] Ultimately, the choice of technique will depend on the specific chemical nature of the molecule under investigation, the available resources, and the desired level of structural detail. For complex molecules, employing two independent techniques can provide an additional layer of confidence in the stereochemical assignment.

References

A Comparative Guide to Catalytic Systems for Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydrofuran (THF), a pivotal solvent and precursor in the chemical and pharmaceutical industries, can be synthesized through various catalytic routes. This guide provides an objective comparison of three prominent catalytic systems: the dehydration of 1,4-butanediol (BDO) over solid acids, the hydrogenation of maleic anhydride using copper-based catalysts, and the hydrogenation of furan and its derivatives over noble metal catalysts. The performance of each system is evaluated based on experimental data, and detailed methodologies are provided to facilitate replication and further research.

Performance Comparison of Catalytic Systems

The efficacy of different catalytic systems for THF synthesis is summarized below. Key performance indicators include reactant conversion, selectivity towards THF, and the operational conditions required.

Catalytic SystemReactantCatalystTemperature (°C)PressureConversion (%)THF Selectivity (%)THF Yield (%)Reference
Dehydration 1,4-Butanediol (aqueous)ZrO₂-Al₂O₃ (ZA13)220Not Specified98.3~98.897.1[1][2]
Dehydration 1,4-Butanediol (pure)ZrO₂-Al₂O₃ (ZA11)240Not Specified>90Not Specified90.1[1][2]
Dehydration 1,4-ButanediolH₆P₂W₁₈O₆₂/Diatomite180AtmosphericNot SpecifiedNot Specified97.1[3]
Hydrogenation Maleic AnhydrideCu-ZnO-ZrO₂/H-Y Zeolite22050 bar1004646[4]
Hydrogenation Maleic AnhydrideCu/ZnO/TiO₂235-2801 MPa>95.7up to 92.7Not Specified[5]
Hydrogenation FuranPalladous OxideRoom Temperature~7 atm~100Not Specified90-93[6]
Hydrogenation Furfural3% Pd/C2203-4 MPa100HighNot Specified[7]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed experimental procedures for the synthesis of the catalysts and the execution of the THF synthesis reactions for each of the compared systems.

Dehydration of 1,4-Butanediol over Zr-Al Mixed Oxides

This method focuses on the environmentally benign, aqueous-phase cyclodehydration of 1,4-butanediol.

Catalyst Preparation (Co-precipitation Method) [1]

  • Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) and aluminum trichloride hexahydrate (AlCl₃·6H₂O) are dissolved in anhydrous ethanol to achieve the desired Zr/Al atomic ratio (e.g., 1:3 for ZA13).

  • Precipitation: The precursor solution is added dropwise to a vigorously stirred aqueous ammonia solution (28 wt%) at room temperature until a pH of 9 is reached.

  • Aging: The resulting precipitate is aged in the mother liquor for 24 hours at room temperature.

  • Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water until no chloride ions are detected (tested with AgNO₃), and then dried at 110°C for 24 hours.

  • Calcination: The dried solid is calcined in air at 500°C for 4 hours.

Tetrahydrofuran Synthesis (Aqueous Phase) [1]

  • Reactor Setup: A stainless-steel batch reactor is charged with the prepared Zr-Al mixed oxide catalyst and an aqueous solution of 1,4-butanediol (e.g., 50 wt%).

  • Reaction Execution: The reactor is sealed, purged with nitrogen, and then heated to the desired reaction temperature (e.g., 220°C) with constant stirring.

  • Product Analysis: After the specified reaction time (e.g., 12 hours), the reactor is cooled to room temperature. The liquid products are collected and analyzed by gas chromatography (GC) to determine the conversion of 1,4-butanediol and the yield of tetrahydrofuran.

Hydrogenation of Maleic Anhydride over Copper-Based Catalysts

This process typically involves a multi-component catalyst to achieve high conversion and selectivity.

Catalyst Preparation (Co-precipitation Method for Cu/ZnO/TiO₂) [5]

  • Nitrate Solution: An aqueous solution of copper(II) nitrate, zinc nitrate, and titanyl nitrate is prepared with the desired molar ratios.

  • Precipitation: The mixed nitrate solution and a solution of sodium carbonate are simultaneously added dropwise to a reactor containing deionized water at a constant pH (e.g., 7.0) and temperature (e.g., 70°C) with vigorous stirring.

  • Aging and Filtration: The resulting precipitate is aged, filtered, and washed thoroughly with deionized water.

  • Drying and Calcination: The filter cake is dried overnight at 110°C and then calcined at a specified temperature to obtain the mixed oxide catalyst.

  • Reduction: Prior to the reaction, the calcined catalyst is reduced in a hydrogen flow at an elevated temperature to activate the copper species.

Tetrahydrofuran Synthesis (Gas Phase Hydrogenation) [5]

  • Reactor Setup: A fixed-bed reactor is packed with the prepared and reduced copper-based catalyst.

  • Reaction Feed: A gaseous mixture of maleic anhydride, hydrogen, and optionally an alcohol like n-butanol is fed into the reactor.

  • Reaction Conditions: The reaction is carried out at elevated temperature (e.g., 235–280°C) and pressure (e.g., 1 MPa).

  • Product Collection and Analysis: The products exiting the reactor are condensed and collected. The liquid sample is then analyzed using gas chromatography (GC) to determine the conversion of maleic anhydride and the selectivity to tetrahydrofuran.

Hydrogenation of Furan over Palladium Catalysts

Noble metal catalysts, particularly palladium, are highly effective for the hydrogenation of the furan ring.

Catalyst Preparation (Palladous Oxide from Palladium Metal) [6]

  • Palladium Dissolution: Palladium metal is dissolved in aqua regia.

  • Nitrate Fusion: The resulting solution is mixed with sodium nitrate to form a paste and heated gently to evaporate the water, then more strongly until the mixture melts and evolves nitrogen oxides.

  • Washing: After cooling, the solidified mass is digested with distilled water to dissolve the sodium salts, leaving the dark brown palladous oxide precipitate.

  • Filtration and Drying: The palladous oxide is filtered, washed with a dilute sodium nitrate solution (to prevent colloid formation), and dried in a vacuum desiccator.

Tetrahydrofuran Synthesis (Batch Hydrogenation) [6]

  • Reactor Charging: A pressure-resistant reaction vessel is charged with furan and the prepared palladous oxide catalyst.

  • Hydrogenation: The vessel is purged with hydrogen, and then pressurized with hydrogen to the desired level (e.g., ~7 atm). The reaction is typically exothermic and proceeds with shaking or stirring.

  • Reaction Monitoring: The uptake of hydrogen is monitored to determine the completion of the reaction.

  • Product Isolation: Once the theoretical amount of hydrogen is consumed, the reaction is stopped. The catalyst is allowed to settle, and the liquid tetrahydrofuran is decanted and purified by distillation.

Visualizing the Processes

To better understand the experimental and logical flows, the following diagrams are provided.

Experimental Workflow for THF Synthesis

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Precursors Catalyst Precursors Mixing Mixing/Dissolution Precursors->Mixing Precipitation Precipitation Mixing->Precipitation Aging Aging Precipitation->Aging Washing_Drying Washing & Drying Aging->Washing_Drying Calcination_Reduction Calcination/Reduction Washing_Drying->Calcination_Reduction Reactor Reactor Calcination_Reduction->Reactor Catalyst Loading Reactant Reactant (BDO, Maleic Anhydride, or Furan) Reactant->Reactor Introduction Product_Collection Product Collection Reactor->Product_Collection Reaction Analysis Analytical Technique (e.g., Gas Chromatography) Product_Collection->Analysis Sampling Results Conversion, Selectivity, Yield Analysis->Results Quantification

Caption: General experimental workflow for THF synthesis.

Reaction Pathways for Tetrahydrofuran Synthesis

Reaction_Pathways cluster_bdo Dehydration of 1,4-Butanediol cluster_ma Hydrogenation of Maleic Anhydride cluster_furan Hydrogenation of Furan/Furfural BDO 1,4-Butanediol THF_BDO Tetrahydrofuran BDO->THF_BDO - H₂O (Solid Acid Catalyst) MA Maleic Anhydride SA Succinic Anhydride MA->SA + H₂ (Cu-based Catalyst) GBL γ-Butyrolactone SA->GBL + H₂ BDO_MA 1,4-Butanediol GBL->BDO_MA + H₂ THF_MA Tetrahydrofuran BDO_MA->THF_MA - H₂O Furfural Furfural Furan Furan Furfural->Furan - CO (decarbonylation) or via other intermediates THF_Furan Tetrahydrofuran Furan->THF_Furan + 2H₂ (Noble Metal Catalyst)

Caption: Simplified reaction pathways to THF.

References

A Comparative Guide to the Biological Activity of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of geometric isomers is paramount. The spatial arrangement of atoms in cis and trans isomers, though seemingly subtle, can lead to vastly different pharmacological effects. This guide provides an objective comparison of the biological activities of prominent cis and trans isomer pairs, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Cisplatin vs. Transplatin: A Paradigm of Stereospecific Anticancer Activity

The differential activity between cisplatin and its trans isomer, transplatin, is a foundational concept in medicinal chemistry, highlighting the critical role of stereochemistry in drug efficacy. Cisplatin is a potent anticancer agent, while transplatin is clinically ineffective[1].

Data Presentation: Cytotoxicity

The cytotoxic effects of cisplatin and transplatin have been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values consistently demonstrate the superior potency of cisplatin. One study found the inhibitory effect of cisplatin on gene expression to be approximately seven times that of transplatin[2][3].

IsomerTarget Cancer Cell LinesApproximate IC50 Range (µM)Biological Outcome
Cisplatin Ovarian, Testicular, Lung, Bladder1 - 10Potent anticancer activity, induces apoptosis
Transplatin Various> 50 (often inactive)Clinically ineffective, minimal cytotoxicity
Mechanism of Action: DNA Adduct Formation

The anticancer activity of cisplatin is primarily attributed to its ability to form specific types of DNA adducts. Upon entering the cell, the chloride ligands of cisplatin are hydrolyzed, allowing the platinum atom to bind to the N7 position of purine bases in DNA. The cis configuration is crucial as it enables the formation of 1,2-intrastrand cross-links between adjacent guanine bases, and to a lesser extent, between adenine and guanine bases[4][5]. These adducts introduce a significant kink in the DNA double helix, which is poorly repaired by cellular mechanisms and subsequently obstructs DNA replication and transcription, leading to cell cycle arrest and apoptosis[4].

In contrast, the trans geometry of transplatin prevents the formation of these 1,2-intrastrand cross-links. Instead, it primarily forms monofunctional adducts and interstrand cross-links, which are more readily repaired by the cell and do not induce the same level of DNA distortion[1][4].

cisplatin_transplatin_mechanism cluster_cisplatin Cisplatin cluster_transplatin Transplatin cisplatin Cisplatin cis_dna DNA cis_adduct 1,2-Intrastrand Cross-link cis_kink DNA Kink & Replication Block cis_apoptosis Apoptosis transplatin Transplatin trans_dna DNA trans_adduct Monofunctional Adducts & Interstrand Cross-links trans_repair Efficient DNA Repair trans_no_effect No Significant Cytotoxicity

Experimental Protocols: DNA Cross-Linking Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be utilized to visualize and quantify DNA damage, including cross-links.

Objective: To determine the extent of DNA cross-linking induced by cisplatin and transplatin.

Methodology:

  • Cell Treatment: Treat cancer cells (e.g., HeLa) with varying concentrations of cisplatin and transplatin (e.g., 0-100 µM) for a specified duration (e.g., 24 hours). A negative control (untreated cells) and a positive control for strand breaks (e.g., hydrogen peroxide) should be included.

  • Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

  • Lysis: Immerse the slides in a lysis solution (e.g., containing 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, and 1% Triton X-100) at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) to unwind the DNA. Apply an electric field (e.g., 25 V, 300 mA) for a set time (e.g., 20-30 minutes).

  • Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage. DNA cross-linking will impede migration, resulting in a smaller or absent comet tail compared to cells with strand breaks. Software can be used to quantify the tail length, tail intensity, and tail moment.

Trans- vs. Cis-Resveratrol: A Tale of Stability and Bioactivity

Resveratrol, a naturally occurring polyphenol, exists as two geometric isomers, trans- and cis-resveratrol. Trans-resveratrol is the more stable and abundant form and is generally considered to be more biologically active[4][6].

Data Presentation: Antiproliferative Activity

Studies have shown that trans-resveratrol is a more potent inhibitor of cancer cell proliferation compared to its cis counterpart. For instance, in some cancer cell lines, 100 µM of trans-resveratrol demonstrated approximately double the inhibitory efficiency of 100 µM cis-resveratrol[7].

IsomerTarget Cancer Cell LinesApproximate IC50 Range (µM)Biological Outcome
Trans-Resveratrol Prostate (PC-3), Colon (HCT-116), Hepatoma (HepG2)10 - 100Potent antiproliferative, pro-apoptotic, antioxidant
Cis-Resveratrol Prostate (PC-3), Colon (HCT-116), Hepatoma (HepG2)50 - >100Less potent antiproliferative activity
Mechanism of Action: Sirtuin 1 (SIRT1) Activation

One of the key mechanisms of action for resveratrol is the activation of SIRT1, a NAD+-dependent deacetylase involved in cellular metabolism, stress resistance, and longevity. Trans-resveratrol is a well-established activator of SIRT1.

sirt1_activation trans_resveratrol Trans-Resveratrol sirt1 SIRT1 trans_resveratrol->sirt1 Activates pgc1a PGC-1α (acetylated) sirt1->pgc1a Deacetylates deacetylated_pgc1a PGC-1α (deacetylated) pgc1a->deacetylated_pgc1a mitochondrial_biogenesis Mitochondrial Biogenesis deacetylated_pgc1a->mitochondrial_biogenesis antioxidant_defense Antioxidant Defense deacetylated_pgc1a->antioxidant_defense

Experimental Protocols: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To compare the cytotoxic effects of cis- and trans-resveratrol on cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC-3) in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere overnight.

  • Isomer Treatment: Treat the cells with various concentrations of cis- and trans-resveratrol (e.g., 1 to 100 µM) for 48 hours. Include a vehicle control (DMSO)[8].

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals[8].

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals[8].

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader[8].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the isomer that causes 50% inhibition of cell viability, can be determined from the dose-response curve.

Cis- vs. Trans-Combretastatin A-4: Potent Tubulin Inhibition

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization. The cis isomer is exceptionally active, while the trans isomer is significantly less potent[9][10].

Data Presentation: Tubulin Polymerization Inhibition and Cytotoxicity

The cis isomer of CA-4 inhibits tubulin polymerization at low nanomolar concentrations, leading to potent cytotoxicity against a wide range of cancer cells.

IsomerTargetApproximate IC50/EC50Biological Outcome
Cis-Combretastatin A-4 Tubulin Polymerization~2-3 µMPotent inhibition of microtubule formation, G2/M cell cycle arrest, apoptosis
Cancer Cell Lines (e.g., HUVEC)< 10 nMHigh cytotoxicity
Trans-Combretastatin A-4 Tubulin Polymerization> 60 µMSignificantly less potent inhibition of microtubule formation
Cancer Cell Lines> 1 µMLow cytotoxicity

Note: An azobenzene analog of CA-4 (Azo-CA4) demonstrates a 13-35 fold increase in potency upon illumination, which converts it to the cis form, with EC50 values in the mid-nanomolar range in the light.[9]

Mechanism of Action: Disruption of Microtubule Dynamics

Cis-CA-4 binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule cytoskeleton leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis[11]. The geometry of the cis isomer allows for optimal binding to this site, whereas the trans isomer does not fit as effectively[10].

combretastatin_mechanism cluster_cis_ca4 Cis-Combretastatin A-4 cluster_trans_ca4 Trans-Combretastatin A-4 cis_ca4 Cis-CA-4 tubulin β-Tubulin (Colchicine Site) no_polymerization Inhibition of Microtubule Polymerization g2m_arrest G2/M Phase Arrest apoptosis Apoptosis trans_ca4 Trans-CA-4 tubulin_trans β-Tubulin (Colchicine Site) polymerization Microtubule Polymerization (Unaffected)

Experimental Protocols: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

Objective: To compare the inhibitory effect of cis- and trans-combretastatin A-4 on tubulin polymerization.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 1 mg/mL), GTP (e.g., 1 mM), and a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).

  • Compound Addition: Add various concentrations of cis- and trans-combretastatin A-4 to the reaction mixture. A vehicle control (DMSO) and a known inhibitor (e.g., colchicine) or promoter (e.g., paclitaxel) should be included.

  • Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the extent of microtubule polymerization.

  • Data Analysis: Plot the change in absorbance over time. The IC50 value for inhibition of polymerization can be determined from the dose-response curve at a specific time point.

Cis- vs. Trans-Fatty Acids: Impact on Membrane Fluidity and Cellular Function

The geometry of the double bonds in unsaturated fatty acids has a profound impact on the physical properties of cell membranes and, consequently, on cellular processes.

Data Presentation: Effects on Membrane Fluidity

Cis-unsaturated fatty acids introduce a kink in their hydrocarbon chain, which disrupts the tight packing of phospholipids in the cell membrane, thereby increasing membrane fluidity. In contrast, trans-unsaturated fatty acids have a more linear structure, similar to saturated fatty acids, which allows them to pack more tightly and decrease membrane fluidity[12][13][14].

Isomer TypeExampleEffect on MembraneBiological Consequence
Cis-Unsaturated Fatty Acid Oleic AcidIncreases membrane fluidityEnhanced LDL metabolism, altered enzyme activity
Trans-Unsaturated Fatty Acid Elaidic AcidDecreases membrane fluidityAssociated with increased risk of cardiovascular disease
Mechanism of Action: Alteration of Membrane Properties

The fluidity of the cell membrane is crucial for the function of membrane-bound proteins, such as receptors and enzymes. By altering membrane fluidity, cis- and trans-fatty acids can modulate their activity.

fatty_acid_membrane cluster_cis Cis-Fatty Acids cluster_trans Trans-Fatty Acids cis_fa Cis-Fatty Acid (e.g., Oleic Acid) cis_membrane Disrupted Packing of Phospholipids cis_fa->cis_membrane cis_fluidity Increased Membrane Fluidity cis_membrane->cis_fluidity membrane_protein Membrane Protein (e.g., Receptor, Enzyme) cis_fluidity->membrane_protein Alters Activity trans_fa Trans-Fatty Acid (e.g., Elaidic Acid) trans_membrane Tight Packing of Phospholipids trans_fa->trans_membrane trans_fluidity Decreased Membrane Fluidity trans_membrane->trans_fluidity trans_fluidity->membrane_protein Alters Activity

Experimental Protocols: Membrane Fluidity Measurement by Fluorescence Polarization

Objective: To compare the effects of cis- and trans-fatty acid incorporation on the fluidity of cell membranes.

Methodology:

  • Cell Culture and Fatty Acid Incorporation: Culture cells (e.g., U937 monocytes) in a medium supplemented with either a cis-unsaturated fatty acid (e.g., oleic acid) or a trans-unsaturated fatty acid (e.g., elaidic acid) for a specified period to allow for incorporation into the cell membranes.

  • Fluorescent Probe Labeling: Harvest the cells and label them with a fluorescent probe that incorporates into the lipid bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (DPH).

  • Fluorescence Polarization Measurement: Excite the DPH-labeled cells with vertically polarized light and measure the intensity of the emitted light in both the vertical (parallel) and horizontal (perpendicular) planes using a fluorometer equipped with polarizers.

  • Calculation of Anisotropy (r) or Polarization (P): Calculate the fluorescence anisotropy (r) or polarization (P) using the following formulas:

    • P = (I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)

    • r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) (where G is a correction factor for the instrument)

  • Data Interpretation: A higher value of P or r indicates lower rotational mobility of the probe and thus, lower membrane fluidity. A lower value indicates higher membrane fluidity. Compare the values obtained for cells enriched with cis- and trans-fatty acids.

Conclusion

The examples of cisplatin/transplatin, resveratrol, combretastatin A-4, and fatty acids unequivocally demonstrate that the biological activity of a molecule is profoundly influenced by its geometric isomerism. These differences stem from the unique three-dimensional structures of cis and trans isomers, which dictate their interactions with biological targets. For drug development professionals and researchers, a thorough understanding and characterization of the biological activities of individual isomers are essential for the design of safe and effective therapeutic agents.

References

A Researcher's Guide to DFT and Computational Analysis of Transition States in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of drug discovery and development, understanding the intricate mechanisms of chemical reactions is paramount. Cyclization reactions, which form the backbone of many pharmaceutical compounds and natural products, are of particular interest.[1][2] Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate the transition states of these reactions, providing invaluable insights into reaction feasibility, selectivity, and kinetics.[1][3] This guide offers a comparative analysis of different DFT functionals for studying transition states in cyclization reactions, supported by experimental and high-level computational data.

Performance of Common DFT Functionals in Predicting Cyclization Reaction Barriers

The choice of the DFT functional can significantly impact the accuracy of predicted reaction barriers. Below is a comparison of several commonly used functionals against high-level coupled-cluster with single, double, and perturbative triple excitations [CCSD(T)] calculations, which are considered the "gold standard" for accuracy.

DFT FunctionalMean Absolute Error (MAE) for Pericyclic Reaction Barriers (kcal/mol)StrengthsWeaknesses
M06-2X 1.1[4]Excellent overall performance for main-group thermochemistry and kinetics.[4][5]Can be computationally more demanding than simpler functionals.
B3LYP 1.5 - 2.4[6]A widely used and well-benchmarked functional, often providing a good balance of accuracy and computational cost.[6]May show larger errors for reactions with significant dispersion interactions.
MPW1K 1.1[6]Performs very well for activation barriers in 1,3-dipolar cycloadditions.[6]Shows larger errors for reaction enthalpies.[6]
BP86 5.8[4]Computationally efficient and robust for geometry optimizations.[4]Qualitatively describes trends but has a higher quantitative error for reaction barriers.[4]
Double Hybrids (e.g., B2K-PLYP) 1.4 - 1.5[4]Offer high accuracy, approaching that of more computationally expensive methods.Significantly higher computational cost compared to other DFT functionals.

Key Insight: The meta-hybrid M06-2X functional and the double-hybrid functionals generally provide the most accurate results for reaction barriers in cyclization reactions, with Mean Absolute Errors around 1.1-1.5 kcal/mol.[4] While functionals like B3LYP offer a reasonable compromise between accuracy and computational cost, older GGA functionals like BP86 are better suited for initial geometry optimizations rather than final energy calculations.[4][6]

Experimental and Computational Protocols

Accurate computational analysis of transition states requires a well-defined protocol. The following outlines a typical workflow and key considerations:

1. Geometry Optimization:

  • Initial Structure Generation: Reactant, product, and an initial guess for the transition state geometry are constructed.

  • Optimization Algorithm: A quasi-Newton method, such as the Berny algorithm, is commonly employed to find stationary points on the potential energy surface.

  • Level of Theory and Basis Set: A computationally efficient level of theory, such as BP86/DZP, can be used for initial geometry optimizations.[4] For final, more accurate geometries, a functional like M06-2X with a larger basis set (e.g., def2-TZVP) is recommended.[5]

2. Transition State Search:

  • Methods: Synchronous transit-guided quasi-Newton (STQN) methods or nudged elastic band (NEB) are common approaches to locate the transition state.[7][8]

  • Verification: A frequency calculation must be performed on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[9]

3. Energy Calculations:

  • Single-Point Energies: To obtain highly accurate reaction and activation energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: For reactions in solution, implicit solvent models like the SMD model are crucial for obtaining realistic energy barriers.[5]

4. Intrinsic Reaction Coordinate (IRC) Calculations:

  • An IRC calculation is performed to confirm that the found transition state connects the desired reactants and products.[10]

Visualizing Reaction Pathways and Workflows

Visual representations are critical for understanding complex reaction mechanisms and computational workflows.

computational_workflow cluster_pre Pre-calculation cluster_calc Calculation cluster_post Analysis Initial Structures Initial Structures Geometry Optimization Geometry Optimization Initial Structures->Geometry Optimization TS Search TS Search Geometry Optimization->TS Search Frequency Calculation Frequency Calculation TS Search->Frequency Calculation IRC Calculation IRC Calculation Frequency Calculation->IRC Calculation Verify TS Single-Point Energy Single-Point Energy IRC Calculation->Single-Point Energy Energy Profile Energy Profile Single-Point Energy->Energy Profile

Caption: A generalized workflow for the computational analysis of a transition state.

diels_alder Reactants Butadiene + Ethene TS [4+2] Transition State Reactants->TS ΔG‡ Product Cyclohexene TS->Product

Caption: A simplified energy profile for a Diels-Alder cyclization reaction.

Case Study: Nazarov Cyclization

A study on a halogen-bond-donor-catalyzed Nazarov cyclization employed the M06-2X functional with the def2-TZVP basis set and Grimme's D3 dispersion correction to accurately model the transition state.[5] The calculations revealed a bidentate binding of the catalyst to the carbonyl oxygen in the transition state, with an activation barrier of 26.4 kcal/mol in dichloromethane, providing key insights into the catalytic mechanism.[5]

Conclusion

DFT calculations are an indispensable tool for researchers in drug development and organic synthesis, offering a deep understanding of cyclization reaction mechanisms. The choice of DFT functional is critical, with M06-2X and double-hybrid functionals often providing the most accurate predictions for reaction barriers. By following rigorous computational protocols and leveraging visualization tools, scientists can effectively model transition states to guide experimental efforts and accelerate the discovery of new therapeutics.

References

Kinetic vs. Thermodynamic Control in Oxolane Ring Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic formation of cyclic ethers is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and natural products where the oxolane (tetrahydrofuran) moiety is a prevalent structural motif. The ability to control the outcome of a cyclization reaction—to favor one constitutional isomer or stereoisomer over another—is paramount. This control is often dictated by the fundamental principles of kinetic versus thermodynamic control, where reaction conditions can be manipulated to selectively yield either the fastest-formed product or the most stable product.

This guide provides an objective comparison of kinetically and thermodynamically controlled pathways to oxolane ring formation, supported by established chemical principles and illustrative experimental data.

Core Concepts: Kinetic vs. Thermodynamic Pathways

In a chemical reaction where multiple products can be formed, the product distribution is often governed by two distinct regimes:

  • Kinetic Control: This regime favors the kinetic product , which is the product that forms the fastest. This pathway has the lowest activation energy (Ea). Kinetic control is typically achieved under irreversible conditions, such as low temperatures and short reaction times, which prevent the less stable, faster-forming product from reverting to the starting material or converting to the more stable product.[1][2]

  • Thermodynamic Control: This regime favors the thermodynamic product , which is the most stable product and has the lowest overall Gibbs free energy (ΔG). Thermodynamic control is achieved under reversible conditions, usually at higher temperatures and longer reaction times. These conditions allow the reaction to reach equilibrium, where the product distribution reflects the relative stabilities of the possible products.[1][3]

Diagram 1: Reaction Energy Profile

The following diagram illustrates the energy profile for a reaction with competing kinetic and thermodynamic pathways. Reactant 'A' can form the kinetic product 'P_kinetic' via a lower activation energy barrier (Ea_kinetic) or the more stable thermodynamic product 'P_thermodynamic' via a higher activation energy barrier (Ea_thermodynamic).

G cluster_0 Reactant A Reactant A E0 E0 P_kinetic Kinetic Product (Less Stable) E1 P_thermodynamic Thermodynamic Product (More Stable) E2 TS_k TS_k->E1 TS_t TS_t->E2 arrow_y arrow_y_head arrow_y->arrow_y_head arrow_x arrow_x_head arrow_x->arrow_x_head E0->TS_k  Ea_kinetic E0->TS_t   Ea_thermodynamic draw_line draw_line2 draw_line->draw_line2 draw_line3 draw_line4 draw_line3->draw_line4 draw_line5 draw_line6 draw_line5->draw_line6

Caption: Energy profile for competing kinetic and thermodynamic pathways.

Common Pathways to Oxolane Rings

Two primary strategies for forming oxolane rings are the intramolecular Williamson ether synthesis and the acid-catalyzed cyclization of diols. The principles of kinetic and thermodynamic control can be applied to both.

Intramolecular Williamson Ether Synthesis

This method involves the deprotonation of a haloalcohol to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace the halide and form the cyclic ether.[4] For the formation of a five-membered oxolane ring, this reaction is classified as a "5-exo-tet" cyclization.[5][6] According to Baldwin's rules, 5-exo-tet cyclizations are kinetically favored due to the excellent orbital alignment required for the SN2 transition state.[7]

In many cases involving the formation of a simple oxolane, the kinetic and thermodynamic products are one and the same because the five-membered ring is both rapidly formed and highly stable.[8][9] However, competition arises in substrates where different ring sizes or stereoisomers can be formed.

Diagram 2: Competing Intramolecular Cyclization Pathways

A haloalcohol can potentially cyclize to form a kinetically favored five-membered oxolane (5-exo-tet) or a thermodynamically favored, but kinetically slower, six-membered oxane (6-endo-tet).

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products Start 4-Bromo-pentan-1-ol Kinetic Kinetic Control (Low Temp, Short Time, e.g., NaH, THF, 0°C) Start->Kinetic Favored Pathway Thermo Thermodynamic Control (High Temp, Long Time, e.g., K-OtBu, 80°C) Start->Thermo Requires Reversibility P_Kinetic 2-Methyl-oxolane (Kinetic Product, 5-exo-tet) Kinetic->P_Kinetic P_Thermo Oxane (Hypothetical Thermodynamic Product, 6-endo-tet, Disfavored) Thermo->P_Thermo

Caption: Control of product in competing 5-exo vs. 6-endo cyclizations.

Acid-Catalyzed Cyclization of Diols

The acid-catalyzed dehydration of 1,4- or 1,5-diols is another effective method for synthesizing oxolanes.[10] The mechanism typically involves:

  • Protonation of a hydroxyl group to form a good leaving group (water).

  • Departure of water to form a carbocation intermediate.

  • Intramolecular nucleophilic attack by the remaining hydroxyl group.

  • Deprotonation to yield the oxolane.

Kinetic versus thermodynamic control becomes critical when the carbocation can be formed at different positions or when different stereoisomers can result from the cyclization. For example, in an unsymmetrical diol, protonation could lead to either a secondary or tertiary carbocation. While the tertiary carbocation is more stable (thermodynamically favored), the cyclization via a secondary carbocation might be faster (kinetically favored) due to reduced steric hindrance in the transition state.

Data Presentation: Influence of Reaction Conditions

The selection of reaction parameters is the primary tool for directing the outcome of a reaction toward the kinetic or thermodynamic product.

Table 1: Effect of Temperature and Time on Product Distribution (Illustrative Data)

This table illustrates how increasing temperature and reaction time can shift the product ratio from the kinetic to the thermodynamic product in a hypothetical cyclization of a diol that can form two different substituted oxolanes.

EntrySubstrateCatalystTemperature (°C)Time (h)Kinetic Product (%)Thermodynamic Product (%)
1Diol AH₂SO₄019010
2Diol AH₂SO₄2517525
3Diol AH₂SO₄25243070
4Diol AH₂SO₄804<5>95

Data is illustrative to demonstrate the chemical principle.

Table 2: Influence of Base and Solvent in Williamson Ether Synthesis (Illustrative Data)

The choice of base and solvent can influence selectivity, particularly in cases with competing reaction pathways, such as O-alkylation vs. C-alkylation or cyclization to different ring sizes. Strong, non-hindered bases in polar aprotic solvents often favor the kinetic product.

EntrySubstrateBaseSolventTemperature (°C)Time (h)Favored ProductRatio (Kinetic:Thermo)
1Haloalcohol BNaHTHF02Kinetic95:5
2Haloalcohol BNaHDMF252Kinetic85:15
3Haloalcohol BK-OtBut-BuOH8012Thermodynamic10:90
4Haloalcohol BCs₂CO₃Acetonitrile8024Thermodynamic20:80

Data is illustrative. A study on a Williamson ether synthesis (not for oxolane) showed a solvent change from acetonitrile to methanol shifted product ratios significantly, highlighting the importance of the reaction medium.[11]

Experimental Protocols

Protocol 4.1: Kinetically Controlled Intramolecular Williamson Ether Synthesis of 2-Methyl-oxolane

Objective: To synthesize 2-methyl-oxolane from 4-bromopentan-1-ol under conditions favoring the kinetic product.

  • Preparation: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Solvent Addition: Anhydrous tetrahydrofuran (THF, 40 mL) is added via syringe, and the suspension is cooled to 0°C in an ice bath.

  • Substrate Addition: A solution of 4-bromopentan-1-ol (1.0 eq) in anhydrous THF (10 mL) is added dropwise to the stirred suspension over 15 minutes.

  • Reaction: The reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC or GC-MS.

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of water at 0°C. The mixture is then partitioned between diethyl ether and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is analyzed by ¹H NMR and GC to determine the product distribution. Purification is achieved by column chromatography or distillation.

Protocol 4.2: Thermodynamically Controlled Acid-Catalyzed Cyclization of a Diol

Objective: To synthesize a substituted oxolane from a diol under conditions that allow for equilibrium to favor the most stable product.

  • Setup: To a 50 mL round-bottom flask containing the diol substrate (1.0 eq) in a suitable solvent (e.g., toluene, 20 mL) is added a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: The flask is equipped with a Dean-Stark apparatus to remove water and a reflux condenser. The mixture is heated to reflux (approx. 110°C for toluene).

  • Monitoring: The reaction is maintained at reflux for an extended period (e.g., 12-24 hours) to ensure equilibrium is reached. The formation of water in the Dean-Stark trap is monitored.

  • Workup: After cooling to room temperature, the reaction mixture is washed with saturated aqueous NaHCO₃ solution and then with brine.

  • Isolation and Analysis: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The resulting product mixture is analyzed by GC and NMR to determine the ratio of isomers. The thermodynamically favored product is isolated via purification.

Diagram 3: General Experimental Workflow

This diagram outlines the typical steps for investigating kinetic vs. thermodynamic control in a cyclization reaction.

G A Select Substrate (e.g., Haloalcohol or Diol) B Define Reaction Conditions A->B C Kinetic Conditions: Low Temp, Short Time B->C D Thermodynamic Conditions: High Temp, Long Time B->D E Run Parallel Reactions C->E D->E F Quench & Workup E->F G Isolate Crude Product F->G H Analyze Product Ratio (GC, NMR) G->H I Purify & Characterize Kinetic Product H->I J Purify & Characterize Thermodynamic Product H->J

Caption: Workflow for comparing kinetic and thermodynamic products.

Conclusion

The selective formation of oxolane rings is a critical task in synthetic chemistry. Understanding and applying the principles of kinetic and thermodynamic control provide a powerful strategy for directing reaction outcomes. By carefully manipulating reaction variables such as temperature, time, catalysts, and solvents, chemists can favor either the fastest-forming product or the most stable product. For the intramolecular Williamson ether synthesis leading to oxolanes, the 5-exo-tet pathway is often kinetically and thermodynamically favored, simplifying the reaction outcome. However, in more complex systems, such as the acid-catalyzed cyclization of polyfunctional diols, a deliberate choice between kinetic and thermodynamic conditions is essential to achieve the desired product selectivity and maximize yield.

References

A Comparative Guide to the Synthesis of Oseltamivir: Shikimic Acid vs. Diethyl D-Tartrate Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent synthetic routes to the antiviral drug Oseltamivir (Tamiflu®), starting from different materials: the well-established route commencing with (-)-shikimic acid and a more recent, azide-free approach utilizing diethyl D-tartrate. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the key aspects of each pathway, facilitating strategic decisions in process development and optimization.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear and concise comparison of their efficiency and resource requirements.

ParameterSynthesis from (-)-Shikimic AcidSynthesis from Diethyl D-Tartrate
Starting Material (-)-Shikimic AcidDiethyl D-Tartrate
Number of Steps 811
Overall Yield ~47%[1][2]Not explicitly stated, but individual step yields are high
Use of Azide YesNo[3]
Key Reactions Nucleophilic substitution with azide, AziridinationAsymmetric aza-Henry reaction, Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction[3]
Final Product Purity High purity (99.7% for a similar route)[4]High purity implied by detailed characterization

Experimental Workflows

The following diagrams illustrate the logical flow of the key transformations in each synthetic route.

G cluster_0 Synthesis from (-)-Shikimic Acid SA (-)-Shikimic Acid ES Ethyl Shikimate SA->ES Esterification TMS Trimesylate ES->TMS Mesylation (93%) AZ Azido-dimesylate TMS->AZ Azidation (92%) AZIR Aziridine AZ->AZIR Staudinger Reaction (84%) AA Amino alcohol AZIR->AA Ring Opening AAZ Azido-alcohol AA->AAZ Azidation DA Diamino compound AAZ->DA Reduction OST Oseltamivir DA->OST Acetylation

Caption: Synthetic workflow for Oseltamivir starting from (-)-Shikimic Acid.

G cluster_1 Synthesis from Diethyl D-Tartrate DDT Diethyl D-Tartrate DIOL Diol DDT->DIOL DIAL Dialdehyde DIOL->DIAL NA Nitro-alkene DIAL->NA Aza-Henry Reaction MA Michael Adduct NA->MA Domino Reaction CYC Cyclohexenone MA->CYC RED Reduction CYC->RED PROT Protection RED->PROT SUB Substitution PROT->SUB DEP Deprotection SUB->DEP OST Oseltamivir DEP->OST

Caption: Azide-free synthetic workflow for Oseltamivir from Diethyl D-Tartrate.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Synthesis from (-)-Shikimic Acid: Key Steps

1. Trimesylation of Ethyl Shikimate:

  • To a solution of ethyl shikimate in ethyl acetate, triethylamine and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added.

  • The mixture is cooled, and methanesulfonyl chloride is added dropwise.

  • The reaction is stirred until completion, followed by aqueous workup and extraction to yield the trimesylate product.[5]

2. Regioselective Azidation:

  • The trimesylate is dissolved in a mixture of acetone and water.

  • Sodium azide is added, and the reaction is stirred at a controlled temperature.

  • The reaction is monitored by TLC. Upon completion, the product is extracted and purified to give the desired azido-dimesylate.[5] A crucial aspect of this step is maintaining a low temperature to prevent the formation of an aromatic byproduct.[5]

3. Aziridination:

  • The azido-dimesylate is treated with triphenylphosphine in an appropriate solvent, followed by the addition of triethylamine and water.

  • This sequence effects an intramolecular Staudinger reaction to form the aziridine, which is then isolated after workup.[5]

Synthesis from Diethyl D-Tartrate: Key Steps

1. Asymmetric Aza-Henry (Nitro-Mannich) Reaction:

  • This key step establishes the stereochemistry of the amino and nitro groups.

  • A chiral sulfinylimine, derived from diethyl D-tartrate, is reacted with nitromethane in the presence of a suitable base.

  • This reaction avoids the use of hazardous azide reagents for the introduction of the first nitrogen functionality.[3]

2. Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction:

  • This reaction cascade is employed to construct the cyclohexene ring of Oseltamivir.

  • The product from the aza-Henry reaction is subjected to conditions that initiate an intramolecular nitro-Michael addition followed by a Horner-Wadsworth-Emmons olefination.

  • This domino sequence efficiently builds the core carbocyclic framework of the target molecule in a single transformation.[3]

Concluding Remarks

Both the established shikimic acid route and the newer diethyl D-tartrate route offer viable pathways to Oseltamivir. The choice between them depends on various factors, including the availability and cost of starting materials, the desired scale of production, and considerations regarding the use of potentially hazardous reagents like azides.

The synthesis from (-)-shikimic acid is a well-optimized and industrially proven method.[4] However, the reliance on a natural product as a starting material can be a limiting factor. The azide-free synthesis from diethyl D-tartrate presents an attractive alternative, utilizing an inexpensive and abundant starting material and avoiding the safety concerns associated with azides.[3] The development of such alternative routes is crucial for ensuring a stable and cost-effective supply of this essential medicine. Further research and process optimization will continue to refine these and other synthetic approaches to Oseltamivir.

References

A Comparative Analysis of Bio-Based and Petroleum-Based Adipic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of key chemical intermediates is a critical consideration, balancing performance, cost, and environmental impact. Adipic acid, a precursor to nylon-6,6 and other polymers, is traditionally produced from petroleum-based feedstocks. However, emerging bio-based routes offer a renewable alternative. This guide provides an objective comparison of the performance of these two synthesis pathways, supported by experimental data and detailed methodologies.

Performance Metrics: A Head-to-Head Comparison

The choice between petroleum-based and bio-based synthesis of adipic acid involves trade-offs in yield, reaction conditions, and environmental footprint. While the conventional petroleum-based method is a mature and high-throughput process, it is associated with significant greenhouse gas emissions. Bio-based methods, particularly those involving the hydrogenation of muconic acid, demonstrate the potential for higher yields and a more favorable environmental profile.

Performance MetricPetroleum-Based Synthesis (Nitric Acid Oxidation of Cyclohexanol)Bio-Based Synthesis (Hydrogenation of Muconic Acid)
Starting Material Cyclohexanol (derived from petroleum)Muconic Acid (derived from biomass)
Typical Yield 58-60%[1]Up to 99.9%[2]
Reaction Temperature 55-90 °C[1][3]40-70 °C[4][5]
Reaction Pressure Atmospheric to 175 psi[6]3-4 bar[4][5]
Key Reagents Nitric Acid[1][3][7]Hydrogen gas, Catalyst (e.g., Pt/C, Pd-Au)[8][9]
Significant Byproducts Nitrous Oxide (N₂O), a potent greenhouse gas[10]Minimal, with high selectivity to adipic acid[11]
Greenhouse Gas Emissions High (significant N₂O emissions)Significantly lower, with reductions of 62-78% compared to conventional methods[10][12]

Visualizing the Pathways

To better understand the intricacies of each synthesis route, the following diagrams illustrate a key experimental workflow for the petroleum-based method and a representative metabolic pathway for the bio-based approach.

Petroleum_Based_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Heat 50% Nitric Acid to near boiling B Add Ammonium Vanadate catalyst A->B Catalyst addition C Slowly add Cyclohexanol B->C Initiate reaction D Maintain temperature at 55-60°C C->D Control exotherm E Continue stirring after addition D->E Ensure completion F Cool reaction mixture to 0°C E->F Induce crystallization G Collect Adipic Acid crystals by suction filtration F->G Separate solid product H Wash with ice water G->H Remove impurities I Dry the crystals H->I Final product

Petroleum-Based Adipic Acid Synthesis Workflow

Bio_Based_Pathway cluster_inputs Inputs cluster_pathway Engineered Metabolic Pathway in E. coli cluster_output Output AcetylCoA Acetyl-CoA OxoadipylCoA 3-Oxoadipyl-CoA AcetylCoA->OxoadipylCoA SuccinylCoA Succinyl-CoA SuccinylCoA->OxoadipylCoA HydroxyadipylCoA 3-Hydroxyadipyl-CoA OxoadipylCoA->HydroxyadipylCoA Reduction DehydroadipylCoA 2,3-Dehydroadipyl-CoA HydroxyadipylCoA->DehydroadipylCoA Dehydration AdipylCoA Adipyl-CoA DehydroadipylCoA->AdipylCoA Hydrogenation AdipicAcid Adipic Acid AdipylCoA->AdipicAcid Thioester release

Bio-Based Adipic Acid Synthesis Pathway in E. coli

Experimental Protocols

For reproducibility and further investigation, detailed experimental protocols for key synthesis methods are provided below.

Petroleum-Based Synthesis: Oxidation of Cyclohexanol with Nitric Acid

This protocol is adapted from established laboratory procedures.[1][3][7]

Materials:

  • 50% Nitric acid (sp. gr. 1.32)

  • Cyclohexanol

  • Ammonium vanadate (catalyst)

  • Ice-water bath

  • Reaction flask with stirrer and separatory funnel

  • Suction filtration apparatus

Procedure:

  • In a well-ventilated fume hood, heat 2100 g of 50% nitric acid in a reaction flask to near boiling.

  • Add 1 g of ammonium vanadate to the hot acid and commence stirring.

  • Slowly introduce 500 g of cyclohexanol through the separatory funnel. Initially, add a small amount (40-50 drops) and wait for the reaction to start, indicated by the evolution of brown nitrogen oxide gases (typically 4-5 minutes).

  • Once the reaction begins, place the flask in an ice-water bath to maintain the temperature between 55-60°C.

  • Continue adding the cyclohexanol at a rate that maintains this temperature range. Towards the end of the addition, the ice bath may need to be removed, and gentle heating might be required to prevent crystallization of adipic acid.

  • After all the cyclohexanol has been added, continue stirring for approximately one hour.

  • Cool the reaction mixture to about 0°C in an ice bath to crystallize the adipic acid.

  • Collect the crystals by suction filtration and wash them with 500 cc of ice water.

  • Dry the crystals in the air overnight. This procedure typically yields 425-440 g of crude adipic acid (58-60% of the theoretical amount).[1]

Bio-Based Synthesis: Hydrogenation of Muconic Acid

This protocol is based on the hydrogenation of trans,trans-muconic acid using a platinum-on-carbon catalyst.[4][8]

Materials:

  • trans,trans-muconic acid (ttMA)

  • 5% Platinum on carbon (Pt/C) catalyst

  • Deionized water

  • Hydrogen gas (ultra-high purity)

  • Autoclave equipped with temperature and pressure control

  • Magnetic stirrer

Procedure:

  • Pre-treat 0.1 g of the 5% Pt/C catalyst in the autoclave under a hydrogen atmosphere at 6 bar and 260°C for 3 hours.

  • Cool the autoclave to room temperature.

  • Add 10 mL of a 0.07 M aqueous solution of sodium trans,trans-muconate to the autoclave.

  • Seal the autoclave, and purge with hydrogen gas.

  • Pressurize the autoclave to 4 bar with hydrogen.

  • Heat the reaction mixture to the desired temperature (e.g., 50-70°C) while stirring.

  • Maintain the reaction under these conditions until completion (e.g., 1.5 - 2 hours for full conversion).[4][11]

  • After the reaction, cool the autoclave, vent the hydrogen, and recover the aqueous solution containing adipic acid for further purification.

Conclusion

The transition from petroleum-based to bio-based chemical production presents both opportunities and challenges. For adipic acid, the conventional synthesis route is well-established but carries a significant environmental burden due to the emission of nitrous oxide.[10] In contrast, bio-based routes, particularly those involving the hydrogenation of intermediates like muconic acid, offer the potential for significantly higher yields and a much-improved environmental profile.[2][12] While scalability and the cost of biological feedstocks and catalysts remain important considerations for industrial applications, the performance advantages of bio-based synthesis in terms of yield and sustainability make it a compelling area for ongoing research and development. The choice of synthesis method will ultimately depend on a comprehensive evaluation of economic viability, process efficiency, and environmental impact.

References

Safety Operating Guide

Proper Disposal of cis-5-Methyloxolane-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cis-5-Methyloxolane-2-carboxylic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Disclaimer: The following guidelines are based on general principles for the disposal of acidic organic compounds. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

I. Hazard Assessment and Initial Handling

All waste containing this compound must be clearly labeled and segregated from incompatible materials, particularly bases and strong oxidizing agents.[3][4]

II. Primary Disposal Pathway: Hazardous Waste Collection

The most prudent and universally compliant method for disposing of this compound is to treat it as hazardous chemical waste. This approach mitigates unknown risks and ensures adherence to the strictest regulatory standards.

Step-by-Step Hazardous Waste Disposal Protocol:

  • Containerization: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, paper towels) in a dedicated, leak-proof, and chemically compatible container. Plastic containers are generally preferred for acidic waste.[5]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the contents and their approximate concentrations.

    • The date accumulation started.

    • The associated hazards (e.g., "Corrosive - Acid," "Irritant").

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[3][5] This area must be under the control of the laboratory personnel, away from general work areas, and segregated from incompatible waste streams (e.g., bases, oxidizers).[3][4]

  • Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[3][5]

III. Secondary Disposal Option: In-Lab Neutralization (Use with Extreme Caution)

In-laboratory neutralization of acidic waste can be a viable option under specific, controlled conditions. However, for a compound with incomplete safety data like this compound, this method should only be considered after a thorough risk assessment and with express approval from your EHS department. Many organic acids are considered toxic even after neutralization and are not suitable for drain disposal.[3]

Experimental Protocol for Neutralization (for consideration and EHS approval only):

  • Work Area: Perform the neutralization in a well-ventilated fume hood. Ensure an acid spill kit and appropriate PPE are readily available.

  • Dilution: If dealing with a concentrated form of the acid, dilute it to less than 10% by slowly adding it to a large volume of cold water. Never add water to acid.

  • Neutralization: While stirring the diluted acidic solution, slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution. Vapors and heat may be generated during this process.[6]

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. Continue adding the base until the pH is within the acceptable range for drain disposal, typically between 5.5 and 9.5.[7] Local regulations may vary.[8]

  • Cooling: Allow the neutralized solution to cool to room temperature.[6]

  • Final Disposal: If and only if your EHS department has approved drain disposal for this specific neutralized compound, flush it down the sanitary sewer with at least 20 parts of water.[6]

The following table summarizes key quantitative parameters for the disposal of acidic laboratory waste.

ParameterGuidelineSource
pH Range for Drain Disposal 5.5 - 9.5[7]
In-Lab Neutralization Quantity Limit (Concentrated Acid) ≤ 25 mL (must be diluted 10:1 before neutralizing)[6]
Water Dilution for Sewer Discharge ≥ 20 parts water to 1 part neutralized solution[6]
Satellite Accumulation Area (SAA) Max Volume 55 gallons (total hazardous waste)[5]
SAA Time Limit (Partially Full Container) Up to 1 year[3]

IV. Logical Workflow for Disposal Decisions

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: Have cis-5-Methyloxolane- 2-carboxylic acid waste ehs_consult Consult Institutional EHS Policy for this specific compound start->ehs_consult policy_exists Does a specific policy exist? ehs_consult->policy_exists follow_policy Follow established institutional protocol policy_exists->follow_policy  Yes no_policy No specific policy exists. Proceed with caution. policy_exists->no_policy No end End follow_policy->end assess_neutralization Is in-lab neutralization and drain disposal a potential option? no_policy->assess_neutralization hazardous_waste Treat as Hazardous Waste: 1. Collect in a labeled, compatible container. 2. Store in Satellite Accumulation Area. 3. Arrange for EHS pickup. assess_neutralization->hazardous_waste No / Unsure ehs_approval Obtain specific EHS approval for neutralization and drain disposal? assess_neutralization->ehs_approval Yes hazardous_waste->end ehs_approval->hazardous_waste No / Not Approved neutralize Perform neutralization protocol: 1. Dilute acid. 2. Slowly add weak base. 3. Monitor pH to 5.5-9.5. 4. Cool solution. ehs_approval->neutralize Yes, Approved drain_disposal Dispose down sanitary sewer with copious amounts of water neutralize->drain_disposal drain_disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling cis-5-Methyloxolane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for cis-5-Methyloxolane-2-carboxylic acid was not located. The following guidance is based on the safety protocols for structurally similar carboxylic acids and general laboratory safety best practices. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale and Best Practices
Eye Protection Chemical safety goggles or a face shieldEssential for protecting eyes from splashes. Standard safety glasses do not provide adequate protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.
Body Protection Laboratory coatA fully fastened lab coat provides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood.
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review Safety Information prep_ppe Don Personal Protective Equipment prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area emergency_exposure Administer First Aid for Exposure prep_ppe->emergency_exposure handle_transfer Carefully Transfer Compound prep_area->handle_transfer handle_contain Keep Container Closed When Not in Use handle_transfer->handle_contain emergency_spill Follow Spill Cleanup Protocol handle_transfer->emergency_spill cleanup_decon Decontaminate Work Surfaces handle_contain->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Figure 1. Workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review this safety guide and any available chemical safety information.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Put on all required personal protective equipment as detailed in the table above.

    • Prepare your designated workspace, preferably within a chemical fume hood, ensuring it is clean and uncluttered.

  • Handling:

    • When transferring the compound, do so carefully to avoid generating dust or aerosols.

    • Keep the container tightly sealed when not in use to prevent the release of any potential vapors.

    • Avoid contact with skin, eyes, and clothing.

  • Cleanup:

    • After handling, decontaminate all work surfaces with an appropriate cleaning agent.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.

  • Labeling: The waste container must be clearly labeled with the full chemical name and any relevant hazard warnings.

  • Disposal Route: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[1][2]

  • Empty Containers: Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

Emergency Procedures

In the event of an emergency, prompt and correct action is vital.

  • Spill:

    • Alert others in the immediate area.

    • Evacuate the area if the spill is large or if you are unsure how to handle it.

    • For a small, manageable spill, and if you are trained to do so, use an appropriate absorbent material (such as a spill kit for acids) to contain the spill.[3]

    • Work from the outside of the spill inwards to prevent spreading.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill surface.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing while continuing to flush.

    • Seek immediate medical attention.[4]

  • Eye Contact:

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air immediately.

    • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do not induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.

By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-5-Methyloxolane-2-carboxylic acid
Reactant of Route 2
cis-5-Methyloxolane-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.